H-3-Pal-OH
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-amino-3-pyridin-3-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-7(8(11)12)4-6-2-1-3-10-5-6/h1-3,5,7H,4,9H2,(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZVZEMNPGABKO-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182386 | |
| Record name | 3-(3-Pyridyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28105-69-3, 64090-98-8 | |
| Record name | 3-(3-Pyridyl)alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028105693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-(3-Pyridyl)-L-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064090988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3-Pyridyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-(3-PYRIDYL)-L-ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HW88A35AQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Application of H-3-Pal-OH (3-(3-Pyridyl)alanine)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
H-3-Pal-OH, chemically known as 3-(3-Pyridyl)alanine, is a non-proteinogenic amino acid that serves as a crucial building block in modern peptide-based drug design and development. Its unique structure, featuring a pyridine ring in place of the phenyl group of phenylalanine, imparts advantageous physicochemical properties to peptides, notably enhancing aqueous solubility and metabolic stability. This guide provides a comprehensive overview of the structure of this compound, its synthesis, its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and its impact on the biological activity and signaling pathways of the resulting peptides, with a focus on somatostatin analogs as a key example. Detailed experimental protocols and quantitative data are presented to support researchers in the practical application of this versatile amino acid.
Structure and Physicochemical Properties of this compound
This compound is an unnatural amino acid derivative of alanine, characterized by the presence of a 3-pyridyl group attached to the β-carbon. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which contributes to the increased hydrophilicity of peptides containing this residue compared to their phenylalanine counterparts. This property is particularly valuable in overcoming solubility challenges often encountered in peptide drug development.
Below is a summary of the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| IUPAC Name (D-isomer) | (2R)-2-amino-3-(pyridin-3-yl)propanoic acid | [1] |
| Topological Polar Surface Area | 76.2 Ų | [1] |
| XLogP3-AA | -2.5 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 3 | [1] |
Synthesis and Incorporation into Peptides
This compound is typically incorporated into peptides using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The commercially available Fmoc-protected version, Fmoc-3-Pal-OH, is used in conjunction with a solid support resin and coupling reagents.
Synthesis of N-α-Boc-3-(3-pyridyl)-L-alanine
While Fmoc-protected this compound is commonly used in SPPS, the following protocol details the synthesis of the Boc-protected form, illustrating a fundamental synthetic route.
Experimental Protocol: Synthesis of N-t-Butoxycarbonyl-3-(3-pyridyl)-(S)-alanine
-
Suspension Preparation: An ice-cooled suspension of 3-(3-pyridyl)-(S)-alanine (9 g, 54 mmol) in water (50 ml) is prepared.
-
Base Addition: Anhydrous potassium carbonate (7.5 g, 54 mmol) is added to the stirred suspension.
-
Boc-Anhydride Addition: A solution of di-t-butyl dicarbonate (18 g, 82 mmol) in 1,4-dioxan (25 ml) is added dropwise over 10 minutes.
-
Reaction: The mixture is allowed to warm to room temperature and stirred for 18 hours.
-
Work-up: The reaction mixture is concentrated under reduced pressure to remove the bulk of the 1,4-dioxan and then extracted with ethyl acetate (2 x 20 ml).
-
Acidification and Extraction: The pH of the aqueous solution is adjusted to approximately 3 with solid citric acid. Solid sodium chloride is added to saturation, and the product is extracted with ethyl acetate (5 x 20 ml).
-
Crystallization and Isolation: The combined organic extracts are dried (MgSO₄), filtered, and evaporated to a low volume under reduced pressure to induce crystallization. After chilling at 0°C for 1 hour, the crystals are collected, washed with ether, and dried to yield the final product.
Incorporation of Fmoc-3-Pal-OH into Peptides via SPPS
The following is a general workflow for the incorporation of Fmoc-3-Pal-OH into a peptide sequence using a manual SPPS protocol.
Experimental Protocol: Manual Fmoc-SPPS for Incorporation of Fmoc-3-Pal-OH
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3-7 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and byproducts.
-
Coupling of Fmoc-3-Pal-OH:
-
Prepare the activated amino acid solution by dissolving Fmoc-3-Pal-OH (2-5 equivalents relative to resin loading) and a coupling agent such as HCTU or HATU (2-5 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (4-10 equivalents), to the amino acid solution.
-
Add the activated amino acid solution to the deprotected resin and mix for 15-60 minutes. Coupling times may need to be optimized depending on the sequence.[2][3][4]
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water), for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
Impact on Peptide Properties and Biological Activity
The incorporation of this compound can significantly alter the properties of a peptide, often leading to improved therapeutic potential.
Enhanced Solubility and Stability
As previously mentioned, the pyridine nitrogen of this compound enhances hydrophilicity. This has been demonstrated to improve the aqueous solubility of peptides like glucagon analogs.[6][7][8] Furthermore, the modification of native peptide sequences with unnatural amino acids like this compound can increase their resistance to enzymatic degradation, thereby improving their in vivo stability and half-life.[9][10][11]
Experimental Protocol: Peptide Solubility Assessment
-
Stock Solution Preparation: Attempt to dissolve a small, accurately weighed amount of the lyophilized peptide in a primary solvent, typically sterile, distilled water.[12][13][14]
-
Sequential Solubilization: If the peptide is not soluble in water, sequentially test the following solvents, using a new aliquot of the peptide for each test:
-
For acidic peptides (net negative charge): 10% ammonium bicarbonate solution.
-
For basic peptides (net positive charge): 10% acetic acid solution.
-
For hydrophobic peptides: A small amount of an organic solvent like DMSO, DMF, or acetonitrile, followed by dilution with the aqueous buffer of choice.[12][13][14]
-
-
Sonication and Warming: Gentle sonication or warming (to no more than 40°C) can be used to aid dissolution.
-
Observation: A peptide is considered soluble if the solution is clear and free of particulates upon visual inspection.
Experimental Protocol: Peptide Stability Assay in Serum
-
Serum Preparation: Thaw human or animal serum at 37°C and centrifuge to remove any precipitates.
-
Reaction Initiation: Pre-warm the serum to 37°C, then add the peptide stock solution to a final concentration typically in the low micromolar range.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic degradation by adding a solution such as 10% trichloroacetic acid (TCA) to precipitate the serum proteins.
-
Analysis: Centrifuge the quenched samples to pellet the precipitated proteins. Analyze the supernatant for the amount of remaining intact peptide using RP-HPLC with UV or mass spectrometry detection.[15]
-
Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life (t₁/₂).[15]
Modulation of Receptor Binding Affinity
The substitution of natural aromatic amino acids with this compound can modulate the binding affinity of a peptide for its receptor. This is exemplified in somatostatin analogs, where the introduction of pyridylalanine at specific positions can influence the affinity and selectivity for different somatostatin receptor (SSTR) subtypes.[16]
The following table presents quantitative data for somatostatin analogs where Tyr³ has been replaced with pyridylalanine isomers, demonstrating the impact of this substitution on binding affinity (KD) and hydrophobicity (logD) for the SSTR2 receptor.
| Compound | KD (nM) for SSTR2 | logD | Reference |
| [¹⁷⁷Lu]Lu-DOTA-LM3 (Tyr³) | 0.09 ± 0.02 | -2.3 ± 0.1 | [16] |
| [¹⁷⁷Lu]Lu-DOTA-[l2Pal³]-LM3 | 0.18 ± 0.02 | -2.3 ± 0.1 | [16] |
| [¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM3 | 0.15 ± 0.01 | -2.5 ± 0.1 | [16] |
| [¹⁷⁷Lu]Lu-DOTA-[4Pal³]-LM3 | 0.11 ± 0.01 | -2.6 ± 0.1 | [16] |
Experimental Protocol: Competitive Radioligand Binding Assay for SSTR2
-
Cell/Membrane Preparation: Use cells engineered to express the SSTR2 receptor (e.g., HEK-293 or CHO cells) or membrane preparations from these cells.[17][18][19]
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).[19]
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add cell/membrane preparation, a known concentration of a radiolabeled SSTR2 ligand (e.g., [¹²⁵I-Tyr¹¹]-Somatostatin-14), and assay buffer.
-
Non-specific Binding Wells: Add cell/membrane preparation, the radioligand, and a saturating concentration of an unlabeled SSTR2 ligand (e.g., 1 µM unlabeled somatostatin).
-
Competitive Binding Wells: Add cell/membrane preparation, the radioligand, and increasing concentrations of the test peptide (e.g., the this compound containing analog).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[19]
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/C) to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log of the competitor peptide concentration to generate a competition curve. The IC₅₀ (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[18]
Role in Signaling Pathways: The SSTR2 Example
Peptides containing this compound exert their biological effects by interacting with specific cellular receptors and modulating their downstream signaling pathways. For somatostatin analogs, a primary target is the Somatostatin Receptor 2 (SSTR2), a G-protein coupled receptor (GPCR).
Upon binding of a somatostatin analog (the ligand) to SSTR2, the receptor undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gi/o). This initiates a cascade of intracellular events.[20][21][22]
Key SSTR2 Signaling Events:
-
Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can inhibit hormone secretion and cell proliferation.[20][21]
-
Modulation of MAPK/ERK Pathway: SSTR2 activation can lead to the stimulation of tyrosine phosphatases like SHP-1. This can initiate a signaling cascade involving Ras, Rap1, B-Raf, MEK1/2, and ultimately ERK1/2. The sustained activation of the ERK pathway can lead to the upregulation of cyclin-dependent kinase inhibitors like p27Kip1, resulting in cell cycle arrest.[22][23][24]
-
Induction of Apoptosis: The modulation of these signaling pathways can ultimately lead to the induction of programmed cell death, or apoptosis, in cancer cells.[20][21]
Conclusion
This compound is a valuable tool in the arsenal of the peptide chemist and drug developer. Its ability to enhance the solubility and stability of peptides, while also allowing for the fine-tuning of receptor binding affinity, makes it a key component in the optimization of peptide-based therapeutics. A thorough understanding of its structure, synthesis, and impact on biological systems, as detailed in this guide, is essential for its effective application in the development of next-generation peptide drugs.
References
- 1. 3-(3-Pyridyl)-D-alanine | C8H10N2O2 | CID 1268144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.uci.edu [chem.uci.edu]
- 3. peptide.com [peptide.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. bachem.com [bachem.com]
- 11. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 12. genscript.com [genscript.com]
- 13. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 14. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 15. benchchem.com [benchchem.com]
- 16. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. benchchem.com [benchchem.com]
- 20. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Coexpression of human somatostatin receptor-2 (SSTR2) and SSTR3 modulates antiproliferative signaling and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sst2 Somatostatin receptor inhibits cell proliferation through Ras-, Rap1-, and B-Raf-dependent ERK2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 24. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synthesis and Radiolabeling of H-3-Pal-OH
This technical guide provides a comprehensive overview of the synthesis and radiolabeling of H-3-Pal-OH, a term that can be interpreted in two primary contexts within biomedical research. The most direct interpretation refers to tritiated 3-(3-pyridyl)-L-alanine , a synthetic amino acid. An alternative interpretation, given the common abbreviation "Pal" for palmitoyl, relates to the use of tritiated palmitic acid ([³H]palmitic acid) for studying protein palmitoylation, a crucial post-translational modification. This guide addresses both interpretations to provide a thorough resource for researchers, scientists, and drug development professionals.
Part 1: Tritiated 3-(3-pyridyl)-L-alanine ([³H]-3-Pal-OH)
3-(3-Pyridyl)-L-alanine is a non-natural amino acid used in peptide synthesis to introduce a pyridyl group, which can alter the peptide's conformational properties, solubility, and receptor-binding characteristics[1][2]. Its tritiated form serves as a valuable tool for in vitro and in vivo studies, enabling sensitive detection and quantification in biological systems.
Synthesis of 3-(3-pyridyl)-L-alanine
The synthesis of the unlabeled compound is a prerequisite for radiolabeling. Several methods have been reported, often starting from 3-pyridinecarboxyaldehyde or involving diethyl acetamidomalonate condensation with a pyridylmethyl halide[3][4][5].
-
Step 1: Condensation. Diethyl acetamidomalonate is reacted with 3-(chloromethyl)pyridine in the presence of a base (e.g., sodium ethoxide) in an appropriate solvent like ethanol.
-
Step 2: Hydrolysis and Decarboxylation. The resulting intermediate is then hydrolyzed with a strong acid (e.g., HCl) or base (e.g., NaOH), followed by heating to induce decarboxylation, yielding DL-3-(3-pyridyl)-alanine.
-
Step 3: Resolution. The racemic mixture can be resolved into its L- and D-enantiomers using enzymatic methods or chiral chromatography to obtain the desired L-isomer[3][5].
Radiolabeling of 3-(3-pyridyl)-L-alanine with Tritium
Tritium labeling of aromatic compounds like 3-(3-pyridyl)-L-alanine is commonly achieved through catalytic tritium-halogen exchange[6]. This involves synthesizing a halogenated precursor (e.g., bromo- or iodo-3-(3-pyridyl)-L-alanine) and subsequently replacing the halogen with tritium using a catalyst and tritium gas.
-
Precursor Synthesis. A halogenated derivative of 3-(3-pyridyl)-L-alanine (e.g., 2-bromo-3-(3-pyridyl)-L-alanine or 5-bromo-3-(3-pyridyl)-L-alanine) is synthesized. This can be achieved through standard aromatic halogenation techniques, though care must be taken to protect the amino and carboxyl groups.
-
Catalytic Exchange. The halogenated precursor is dissolved in a suitable solvent (e.g., dimethylformamide) in a specialized reaction vessel. A palladium catalyst, such as PdO/BaSO₄ or palladium on carbon, is added[7].
-
Tritiation. The vessel is connected to a tritium manifold, and tritium gas (³H₂) is introduced. The reaction is stirred at room temperature for a set duration (e.g., 1-2 hours)[7].
-
Work-up and Purification. After the reaction, excess tritium gas is captured. The catalyst is removed by filtration. Labile tritium (tritium that can easily exchange with hydrogen in protic solvents) is removed by repeated evaporation from an ethanol-water mixture[7]. The final product, [³H]-3-(3-pyridyl)-L-alanine, is purified using High-Performance Liquid Chromatography (HPLC).
References
- 1. peptide.com [peptide.com]
- 2. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Protein palmitoylation: an emerging regulator of inflammatory signaling and diseases [frontiersin.org]
- 4. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Development and Application of Tritium-Labeled Compounds in Biomedical Research [mdpi.com]
- 7. arkat-usa.org [arkat-usa.org]
A Technical Guide to the Cellular Impact of 3-(3-Pyridyl)-L-alanine Incorporation in Somatostatin Receptor Antagonists
Introduction:
H-3-Pal-OH, chemically known as 3-(3-Pyridyl)-L-alanine (3-Pal), is a synthetic amino acid derivative of alanine[1][2][3][4]. While not possessing an intrinsic cellular mechanism of action as a standalone molecule, its incorporation into peptides can significantly modulate their biological activity. This technical guide explores the well-documented impact of substituting 3-pyridylalanine into somatostatin receptor antagonists, providing a detailed look at the resulting changes in receptor binding, cellular uptake, and in vivo distribution. The data and protocols presented herein are derived from studies on modified somatostatin analogs, offering a clear example of how this synthetic amino acid influences the mechanism of action of complex peptides.
Physicochemical and Handling Properties of this compound
This compound is a white to light yellow solid with the chemical formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol [1][2][3][4].
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₈H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 166.18 g/mol | [1][2] |
| CAS Number | 64090-98-8 | [1][2] |
| Appearance | Solid, white to light yellow | [1][2] |
| Solubility | Soluble in water (H₂O) at 100 mg/mL (601.76 mM) with sonication. | [1][2][3][5] |
Storage and Handling: For long-term storage, this compound should be kept at 4°C and protected from light. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month, also protected from light[1][2][3][5][6]. It is recommended to aliquot solutions to avoid repeated freeze-thaw cycles[4].
Mechanism of Action: The Role of 3-Pyridylalanine in Somatostatin Receptor Type 2 (SST₂) Antagonists
The primary mechanism through which 3-pyridylalanine exerts a biological effect is by altering the properties of peptides into which it is incorporated. A notable example is its substitution for Tyrosine at position 3 (Tyr³) in the SST₂ antagonist LM3. This modification influences the peptide's affinity for the receptor and its subsequent cellular fate.
The nitrogen atom in the pyridyl ring of 3-Pal alters the electronic and polar properties of the amino acid side chain compared to the native tyrosine. This change can affect the non-covalent interactions between the peptide and its receptor, as well as interactions with other biological molecules like membrane transporters.
The diagram below illustrates the general signaling pathway for somatostatin receptor type 2 (SST₂), a G-protein coupled receptor (GPCR). Antagonists containing 3-Pal, such as the modified LM3 peptide, bind to this receptor but do not activate the downstream signaling cascade. Instead, they block the binding of the endogenous agonist, somatostatin, thereby inhibiting its cellular effects which include the inhibition of adenylyl cyclase and reduction of intracellular cAMP levels.
References
A Technical Guide to the Biological Relevance of 3-Pyridyl-D-alanine in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pyridyl-D-alanine is a synthetic, non-canonical amino acid that has garnered significant attention in pharmaceutical research and drug development. Unlike endogenous amino acids, it is not utilized in natural protein synthesis. Instead, its unique structural and electronic properties, conferred by the pyridine ring, make it a valuable building block for creating novel therapeutic agents with enhanced stability, bioavailability, and target specificity.[1][][3][4] This technical guide explores the biological pathways where molecules containing 3-Pyridyl-D-alanine exert their effects, its potential metabolic fate, and its application in modulating key signaling cascades. While not a component of native biological pathways, its incorporation into peptides and other molecules allows for the precise targeting of well-defined physiological processes.
Potential Metabolic Fate of 3-Pyridyl-D-alanine
As a synthetic D-amino acid, 3-Pyridyl-D-alanine is not subject to the metabolic pathways of its L-counterparts. However, mammals possess enzymes capable of processing D-amino acids, primarily D-amino acid oxidase (DAO).
1.1. Oxidative Deamination by D-Amino Acid Oxidase (DAO)
DAO is a peroxisomal flavoenzyme that catalyzes the stereoselective oxidative deamination of neutral and basic D-amino acids.[5] This process yields the corresponding α-keto acid, ammonia (NH₃), and hydrogen peroxide (H₂O₂).[5] While direct studies on the metabolism of 3-Pyridyl-D-alanine are scarce, it is plausible that it could be a substrate for DAO, given the enzyme's broad specificity. This metabolic process is a key consideration in the pharmacokinetic profiling of any therapeutic agent containing this residue.
Application in Peptide-Based Therapeutics and Targeted Pathways
The primary biological relevance of 3-Pyridyl-D-alanine lies in its use as a structural component of synthetic peptides designed to modulate specific biological pathways. Its incorporation can enhance resistance to enzymatic degradation and improve binding affinity to therapeutic targets.[3]
Somatostatin Receptor (SSTR2) Antagonism
Radiolabeled antagonists of the somatostatin receptor subtype 2 (SSTR2) are under clinical evaluation for the imaging and treatment of neuroendocrine tumors.[6] The amino acid at position 3 of these peptide antagonists is crucial for receptor affinity and specificity.[6] Studies have investigated the replacement of native residues with pyridylalanine isomers, demonstrating their influence on the resulting molecule's binding properties and biodistribution.
SSTR2 Signaling Pathway
SSTR2 is a G-protein coupled receptor (GPCR). Upon binding of its natural ligand, somatostatin, it activates an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase (AC). This leads to a decrease in intracellular cyclic AMP (cAMP) levels, suppressing hormone secretion and cell proliferation in target cells.[6] Antagonists containing pyridylalanine block this interaction, which is particularly useful for delivering targeted radiotherapy.
Quantitative Data: SSTR2 Binding Affinity
A study comparing a standard SSTR2 antagonist ([¹⁷⁷Lu]Lu-DOTA-LM3) with versions containing pyridylalanine (Pal) isomers at position 3 yielded the following binding affinity data.[6]
| Radioligand | Dissociation Constant (KD) [nM] |
| [¹⁷⁷Lu]Lu-DOTA-LM3 | 0.09 ± 0.02 |
| [¹⁷⁷Lu]Lu-DOTA-[l2Pal³]-LM3 | 0.18 ± 0.02 |
| [¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM3 | 0.15 ± 0.01 |
| [¹⁷⁷Lu]Lu-DOTA-[4Pal³]-LM3 | 0.11 ± 0.01 |
Data sourced from a study on somatostatin antagonists.[6]
Experimental Protocol: Saturation Binding Assay
The binding affinity of the radiolabeled peptides to the SSTR2 receptor was determined using a saturation binding assay with membranes from cells overexpressing the receptor (e.g., HEK293-SST₂ cells).
-
Membrane Preparation: Cells expressing SSTR2 are harvested, homogenized, and centrifuged to isolate the cell membrane fraction. Protein concentration is determined via a Bradford assay.
-
Assay Setup: A constant amount of membrane protein (e.g., 5-10 µg) is incubated in a binding buffer (e.g., 25 mM HEPES, 5 mM MgCl₂, 1% BSA, pH 7.4).
-
Ligand Incubation: Increasing concentrations of the radiolabeled peptide (e.g., from 0.01 to 5 nM) are added to the membrane suspension.
-
Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration (e.g., 1 µM) of a non-radiolabeled, high-affinity ligand (e.g., unlabeled DOTA-LM3) to determine non-specific binding.
-
Incubation & Separation: The mixture is incubated (e.g., for 60 minutes at 37°C) to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound ligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The KD (dissociation constant) and Bmax (maximum number of binding sites) are determined by non-linear regression analysis of the specific binding data versus the radioligand concentration.[6]
Luteinizing Hormone-Releasing Hormone (LHRH) Antagonism
3-Pyridyl-D-alanine has been effectively used in the synthesis of antagonists for the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH).[7] These antagonists are used to treat hormone-dependent conditions such as prostate cancer and endometriosis.
LHRH (GnRH) Signaling Pathway
The GnRH receptor (GnRHR) is a GPCR that, upon binding GnRH, activates a Gq/11 protein. This stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). These events culminate in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. LHRH antagonists containing 3-Pyridyl-D-alanine competitively block the GnRHR, preventing this cascade.
Conclusion
3-Pyridyl-D-alanine is not an endogenous metabolite and therefore does not participate directly in native biological pathways. Its significance is rooted in its role as a synthetic tool for medicinal chemists. By incorporating this non-canonical amino acid into peptides, researchers can develop potent and stable modulators of critical signaling pathways, such as those governed by the SSTR2 and GnRH receptors. Understanding its potential metabolism by enzymes like D-amino acid oxidase is crucial for its translation into clinical candidates. The continued use of 3-Pyridyl-D-alanine and its derivatives promises to advance the development of targeted therapeutics for a range of diseases.
References
- 1. Advances in Enzymatic Synthesis of D-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Emerging Role of D-Amino Acid Metabolism in the Innate Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
H-3-Pal-OH as a tracer in metabolic studies
An In-depth Technical Guide to H-3-Pal-OH as a Tracer in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxypalmitoylcarnitine (H-Pal-OH), a long-chain acylcarnitine, is a critical intermediate in the mitochondrial beta-oxidation of long-chain fatty acids. When radiolabeled with tritium ([3H]), it becomes a powerful tracer, this compound, for investigating the kinetics and mechanisms of fatty acid metabolism. This guide provides a comprehensive overview of the use of this compound in metabolic research, detailing its role in cellular pathways, experimental protocols for its application, and its significance in understanding metabolic disorders.
Long-chain acylcarnitines are not merely metabolic intermediates; they are also bioactive molecules that can influence cellular signaling pathways.[1][2][3] Elevated levels of 3-hydroxypalmitoylcarnitine are a key diagnostic marker for inherited metabolic disorders such as Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and mitochondrial trifunctional protein (TFP) deficiency.[4][5][6][7] The use of this compound as a tracer allows for the precise tracking of its metabolic fate and the elucidation of pathways that are disrupted in these and other metabolic diseases.
Metabolic Pathways and Cellular Roles
Fatty Acid β-Oxidation
The primary metabolic fate of this compound is its involvement in the final stages of long-chain fatty acid β-oxidation within the mitochondria. Long-chain fatty acids are first activated to their acyl-CoA esters in the cytoplasm and then transported into the mitochondrial matrix via the carnitine shuttle. Carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane converts long-chain acyl-CoAs to acylcarnitines. These are then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).[8][9] Inside the matrix, carnitine palmitoyltransferase II (CPT2) converts the acylcarnitine back to its acyl-CoA form, which then enters the β-oxidation spiral.[9][10]
The β-oxidation of a long-chain fatty acyl-CoA involves a cycle of four enzymatic reactions:
-
Dehydrogenation by acyl-CoA dehydrogenase, introducing a double bond.
-
Hydration by enoyl-CoA hydratase, adding a hydroxyl group.
-
Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, forming a keto group.
-
Thiolysis by β-ketothiolase, which cleaves off an acetyl-CoA molecule and shortens the acyl-CoA chain by two carbons.[11][12]
3-Hydroxypalmitoyl-CoA is the substrate for 3-hydroxyacyl-CoA dehydrogenase. Therefore, this compound, once converted to its CoA ester, directly enters this crucial step of the β-oxidation pathway.
Signaling Roles of Long-Chain Acylcarnitines
Beyond their metabolic role, long-chain acylcarnitines (LCACs) are emerging as signaling molecules that can modulate cellular processes, particularly under conditions of metabolic stress.[1] At elevated concentrations, LCACs can activate several stress-activated protein kinase (SAPK) pathways, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 mitogen-activated protein kinase (p38 MAPK).[1][2] This activation can lead to the production and release of pro-inflammatory cytokines such as Interleukin-6 (IL-6).[1][2] Furthermore, LCACs have been shown to increase intracellular calcium concentrations, which can trigger various downstream signaling events.[2][13]
Experimental Protocols
The use of this compound as a tracer involves several key steps, from its synthesis and purification to its administration in experimental systems and the subsequent analysis of labeled metabolites. While specific protocols for the synthesis of this compound are not widely published, a general framework can be adapted from methods for other radiolabeled lipids.
Synthesis and Purification of this compound
The synthesis of this compound would likely involve the esterification of L-carnitine with [3H]-3-hydroxypalmitic acid. The radiolabeled fatty acid precursor would need to be synthesized first, for instance, through catalytic tritium exchange. Following the esterification reaction, purification of this compound is crucial to remove unreacted starting materials and byproducts. This is typically achieved using high-performance liquid chromatography (HPLC).
In Vitro Metabolic Studies (e.g., Cultured Cells)
This protocol outlines a typical pulse-chase experiment to measure the uptake and metabolism of this compound in cultured cells.
Materials:
-
Cultured cells (e.g., C2C12 myotubes, hepatocytes)
-
This compound tracer solution (in a suitable vehicle, e.g., BSA-conjugated)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Scintillation cocktail
-
Liquid scintillation counter
-
LC-MS/MS system for metabolite analysis
Procedure:
-
Cell Culture: Plate and grow cells to the desired confluency.
-
Pulse Phase (Labeling):
-
Prepare the this compound tracer solution in serum-free medium.
-
Remove the existing medium from the cells and wash with PBS.
-
Add the tracer-containing medium to the cells and incubate for a defined period (e.g., 30-60 minutes). This allows for the uptake of the tracer.
-
-
Chase Phase (Metabolism):
-
Remove the tracer-containing medium.
-
Wash the cells thoroughly with cold PBS to remove extracellular tracer.
-
Add fresh, pre-warmed, complete medium and incubate for various time points (e.g., 0, 1, 2, 4 hours).
-
-
Sample Collection:
-
At each time point, collect the cell culture medium (to analyze secreted metabolites).
-
Wash the cells with cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
-
Analysis:
-
Total Tritium Incorporation: Measure the radioactivity in an aliquot of the cell lysate using a liquid scintillation counter to determine the total amount of tracer taken up by the cells.
-
Metabolite Profiling: Analyze the cell lysates and media using LC-MS/MS to identify and quantify the distribution of the tritium label among different metabolites (e.g., acetyl-CoA, TCA cycle intermediates, other acylcarnitines).
-
In Vivo Metabolic Studies (e.g., Rodent Models)
This protocol describes a general approach for an in vivo tracer study.
Materials:
-
This compound tracer solution (sterile, for injection)
-
Experimental animals (e.g., mice, rats)
-
Anesthesia
-
Surgical tools for catheter placement (if applicable)
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Tissue collection tools
-
Liquid nitrogen
-
Analytical equipment (liquid scintillation counter, LC-MS/MS)
Procedure:
-
Animal Preparation: Acclimatize animals to the experimental conditions. Fasting may be required depending on the study's objective.
-
Tracer Administration: Administer a bolus of this compound via intravenous or intraperitoneal injection. For steady-state kinetic studies, a primed-constant infusion can be used.
-
Sample Collection:
-
Blood: Collect blood samples at predetermined time points post-injection. Plasma should be separated and stored at -80°C.
-
Tissues: At the end of the experiment, euthanize the animal and rapidly collect tissues of interest (e.g., liver, muscle, heart). Freeze tissues immediately in liquid nitrogen.
-
-
Sample Processing:
-
Plasma: Extract metabolites from plasma.
-
Tissues: Homogenize frozen tissues and extract metabolites.
-
-
Analysis:
-
Measure radioactivity in plasma and tissue extracts to determine the distribution of the tracer.
-
Use LC-MS/MS to analyze the metabolic fate of this compound in different tissues.
-
Data Presentation and Interpretation
Quantitative data from this compound tracer studies should be presented in a clear and structured manner to facilitate interpretation and comparison across different experimental conditions.
Quantitative Data from In Vitro Studies
| Parameter | Description | Units | Example Data (Control) | Example Data (Treatment) |
| Tracer Uptake | Total radioactivity in cell lysate after pulse | dpm/mg protein | 150,000 | 120,000 |
| Metabolite X (% of total radioactivity) | Percentage of total intracellular radioactivity incorporated into a specific metabolite (e.g., Acetyl-CoA) | % | 25 | 15 |
| Metabolite Y (% of total radioactivity) | Percentage of total intracellular radioactivity incorporated into another metabolite | % | 10 | 18 |
| Metabolite Secretion Rate | Rate of appearance of a labeled metabolite in the culture medium | dpm/mg protein/hr | 5,000 | 8,000 |
Quantitative Data from In Vivo Studies
| Parameter | Description | Units | Example Data (Wild-Type) | Example Data (Model) |
| Plasma Clearance Rate | Rate at which the tracer is removed from the plasma | mL/min | 0.5 | 0.2 |
| Tissue Distribution (Liver) | Percentage of injected dose per gram of liver tissue at a specific time point | %ID/g | 15 | 25 |
| Tissue Distribution (Muscle) | Percentage of injected dose per gram of muscle tissue at a specific time point | %ID/g | 5 | 2 |
| Flux into TCA Cycle | Rate of incorporation of the tritium label into TCA cycle intermediates in a specific tissue | nmol/g/min | 50 | 20 |
Applications in Research and Drug Development
The use of this compound as a metabolic tracer has significant applications in both basic research and pharmaceutical development:
-
Understanding Disease Pathophysiology: Tracer studies with this compound can elucidate the specific metabolic blocks in fatty acid oxidation disorders like LCHAD and TFP deficiencies.[4][6]
-
Drug Discovery and Development: This tracer can be used to screen for compounds that modulate fatty acid oxidation. For example, it can help identify drugs that enhance fatty acid metabolism in conditions like insulin resistance or inhibit it in certain cancers.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: this compound can be used to assess how a drug candidate affects fatty acid metabolism in different tissues over time.
-
Investigating Cellular Signaling: By tracing the molecule, researchers can correlate its metabolic fate with the activation of signaling pathways, providing insights into the mechanisms of lipotoxicity.[3]
Conclusion
This compound is a valuable tool for the in-depth investigation of long-chain fatty acid metabolism. Its ability to trace the intricate steps of β-oxidation and its involvement in cellular signaling pathways provides researchers with a powerful method to explore metabolic health and disease. The detailed experimental protocols and data interpretation frameworks presented in this guide offer a solid foundation for scientists and drug development professionals to effectively utilize this compound in their metabolic studies. As our understanding of the complexities of lipid metabolism continues to grow, the application of such specific and sensitive tracers will be indispensable in uncovering new therapeutic targets and advancing our knowledge of metabolic regulation.
References
- 1. Acylcarnitines—old actors auditioning for new roles in metabolic physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimal dietary therapy of long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elevated hydroxyacylcarnitines in a carrier of LCHAD deficiency during acute liver disease of pregnancy - a common feature of the pregnancy complication? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Long-Chain Acylcarnitines and Cardiac Excitation-Contraction Coupling: Links to Arrhythmias [frontiersin.org]
- 9. Khan Academy [khanacademy.org]
- 10. Reactome | CPT2 converts palmitoyl carnitine to palmitoyl-CoA [reactome.org]
- 11. aocs.org [aocs.org]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
The Advent and Advancement of Pyridyl-alanine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide and small molecule scaffolds has become a cornerstone of modern drug discovery. Among these, pyridyl-alanine (Pal) derivatives have emerged as a versatile class of building blocks, offering unique physicochemical properties that can enhance the therapeutic potential of parent molecules. The introduction of a pyridine ring, a bioisostere of a phenyl group, imparts distinct electronic and structural characteristics, including altered basicity, hydrogen bonding capacity, and polarity. This technical guide provides an in-depth exploration of the discovery, history, and key applications of pyridyl-alanine derivatives, with a focus on their synthesis, biological activity, and impact on cellular signaling pathways.
I. Discovery and Historical Synthesis
The exploration of pyridyl-alanine derivatives dates back to the mid-20th century, with early synthetic efforts laying the groundwork for their later use in medicinal chemistry. One of the foundational methods for the synthesis of β-(3-pyridyl)-DL-α-alanine was established in the 1980s. A notable improved synthesis was reported in 1984 by Folkers et al., which involved the preparation of β-Benzamido-α-(3-pyridyl)-DL-α-alanine hydrochloride from 3-pyridinecarboxyaldehyde via an azlactone intermediate.[1] This azlactone was subsequently hydrolyzed to the acrylic acid and then hydrogenated. The resulting racemic mixture was then resolved enzymatically.[1]
Another key early method, detailed in 1987, involved the synthesis of the DL-arylamino acid ethyl ester derivatives of β-(3-pyridyl)-DL-alanine through the condensation of diethyl acetamidomalonate with the corresponding arylmethyl halides.[2] This was followed by partial hydrolysis to the monoethyl ester and decarboxylation.[2] Enzymatic resolution was then employed to separate the N-acetyl-L-amino acid from the D-amino acid derivative.[2]
These seminal works opened the door for the development of a wide array of synthetic routes to access 2-, 3-, and 4-pyridyl-alanine isomers and their protected derivatives, which are now commercially available and widely used in solid-phase peptide synthesis and other synthetic applications.
II. Key Synthetic Methodologies and Experimental Protocols
The synthesis of pyridyl-alanine derivatives can be broadly categorized into chemical and chemoenzymatic methods. The choice of method often depends on the desired isomer, stereochemistry, and protecting group strategy.
A. Chemical Synthesis: Malonic Ester Route
A prevalent method for the synthesis of racemic pyridyl-alanines is the malonic ester synthesis. This approach offers good yields and is adaptable for all three positional isomers.
Experimental Protocol: Synthesis of β-(3-pyridyl)-DL-alanine [2][3]
-
Condensation: Diethyl acetamidomalonate is reacted with 3-(chloromethyl)pyridine in the presence of a base (e.g., sodium ethoxide) in a suitable solvent like ethanol. The reaction mixture is typically heated under reflux to drive the alkylation to completion.
-
Hydrolysis and Decarboxylation: The resulting diethyl 2-acetamido-2-((pyridin-3-yl)methyl)malonate is then subjected to acidic or basic hydrolysis to remove the acetyl and ester protecting groups, followed by decarboxylation upon heating to yield the racemic pyridyl-alanine.
-
Purification: The final product is purified by recrystallization or ion-exchange chromatography.
B. Chemoenzymatic Synthesis and Resolution
Enzymatic methods are crucial for obtaining enantiomerically pure pyridyl-alanine derivatives, which are often required for pharmacological applications.
Experimental Protocol: Enzymatic Resolution of N-acetyl-β-(3-pyridyl)-DL-alanine [1]
-
Esterification: The racemic β-Benzamido-α-(3-pyridyl)-DL-α-alanine hydrochloride is converted to its methyl ester using standard esterification methods (e.g., thionyl chloride in methanol).
-
Enzymatic Hydrolysis: The racemic methyl ester is then treated with a protease, such as subtilisin, in an aqueous buffer system. The enzyme selectively hydrolyzes the L-ester to the corresponding L-acid, leaving the D-ester unreacted.
-
Separation: The resulting mixture of the L-acid and D-ester can be separated based on their different solubility properties at various pH values.
-
Hydrolysis of D-ester: The separated D-ester is then hydrolyzed under acidic conditions to yield the final D-amino acid.
III. Quantitative Data on Biological Activity
The incorporation of pyridyl-alanine residues into peptides has been shown to significantly modulate their biological activity. A notable example is in the development of somatostatin receptor subtype 2 (SST2) antagonists for neuroendocrine tumor imaging and therapy.[4] The substitution of tyrosine with different pyridyl-alanine isomers at position 3 of the SST2 antagonist LM3 has been systematically evaluated.
| Derivative | KD (nM) | IC50 (nM) | logD | Reference |
| [177Lu]Lu-DOTA-LM3 | 0.09 ± 0.02 | 0.73 ± 0.15 | -2.3 ± 0.1 | [4] |
| [177Lu]Lu-DOTA-[l2Pal3]-LM3 | 0.18 ± 0.02 | 2.5-fold higher than LM3 | -2.3 ± 0.1 | [4] |
| [177Lu]Lu-DOTA-[3Pal3]-LM3 | 0.15 ± 0.01 | 2.5-fold higher than LM3 | -2.5 ± 0.1 | [4] |
| [177Lu]Lu-DOTA-[4Pal3]-LM3 | 0.11 ± 0.01 | Similar to LM3 | -2.6 ± 0.1 | [4] |
Table 1: Biological activity and hydrophilicity of pyridyl-alanine-containing somatostatin receptor subtype 2 (SST2) antagonists.[4]
These data demonstrate how the position of the nitrogen in the pyridine ring can fine-tune the affinity and hydrophilicity of the peptide, with the 4-pyridyl-alanine derivative showing the most promise in this particular study.[4]
IV. Impact on Cellular Signaling Pathways
Pyridyl-alanine derivatives exert their biological effects by modulating the function of proteins involved in cellular signaling. Their incorporation into peptides can alter receptor binding and subsequent downstream signaling cascades.
A. G-Protein Coupled Receptor (GPCR) Signaling
Many peptide hormones and neurotransmitters act through GPCRs. The somatostatin analogs mentioned above are a prime example of how pyridyl-alanine derivatives can modulate GPCR signaling.[4] Upon binding of an antagonist containing a pyridyl-alanine residue to the SST2 receptor, the canonical G-protein signaling cascade is inhibited.
B. Mitogen-Activated Protein Kinase (MAPK) Signaling
The MAPK signaling cascade is a crucial pathway involved in cell proliferation, differentiation, and survival. Some pyridine derivatives have been investigated as inhibitors of key kinases in this pathway, such as p38 MAP kinase. While direct studies on pyridyl-alanine-containing peptide inhibitors of the MAPK pathway are less common, the general principle of kinase inhibition by pyridine-containing compounds suggests a potential avenue for future research.
V. Logical Workflow for Drug Discovery
The integration of pyridyl-alanine derivatives into a drug discovery pipeline follows a logical progression from initial design to preclinical evaluation.
Conclusion
Pyridyl-alanine derivatives have transitioned from chemical curiosities to indispensable tools in modern medicinal chemistry. Their unique properties allow for the fine-tuning of the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. The historical development of their synthesis has paved the way for their widespread application, and ongoing research continues to uncover new ways in which these versatile building blocks can be used to tackle challenging biological targets. As our understanding of their impact on cellular signaling pathways deepens, the rational design of novel pyridyl-alanine-containing drugs holds immense promise for the future of medicine.
References
- 1. Improved synthesis and resolution of beta-(3-pyridyl)-DL-alpha-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Physicochemical Properties of H-3-Pal-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-3-Pal-OH, chemically known as (2R)-2-amino-3-(pyridin-3-yl)propanoic acid, is a synthetic amino acid derivative. Its structure, incorporating a pyridine ring, imparts unique chemical properties that are of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and explores its potential biological significance.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for its application in research and development.
| Property | Value | Source |
| IUPAC Name | (2R)-2-amino-3-pyridin-3-ylpropanoic acid | PubChem |
| Synonyms | 3-(3-Pyridyl)-D-alanine, H-D-3-Pal-OH | PubChem |
| CAS Number | 70702-47-5 | PubChem |
| Molecular Formula | C₈H₁₀N₂O₂ | MedChemExpress[1] |
| Molecular Weight | 166.18 g/mol | MedChemExpress[1] |
| Appearance | Solid | MedChemExpress[1] |
| Color | White to light yellow | MedChemExpress[1] |
| Solubility in Water | 100 mg/mL (601.76 mM); requires ultrasonic treatment | MedChemExpress[1] |
| Computed XLogP3-AA | -2.5 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate determination of physicochemical properties. Below are methodologies for key experiments.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and biological activity.
Principle: A solution of the amino acid is titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored as a function of the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve.
Methodology:
-
Solution Preparation: Prepare a 0.1 M solution of this compound in deionized water. Prepare a standardized 0.1 M solution of NaOH.
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, and 10.0). Place a known volume (e.g., 20 mL) of the this compound solution in a beaker with a magnetic stirrer.
-
Titration Process: Add the NaOH solution in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the pH value and the total volume of NaOH added.
-
Data Analysis: Plot the pH values against the equivalents of NaOH added. The pKa of the carboxylic acid group (pKa1) is the pH at the first half-equivalence point. The pKa of the amino group (pKa2) is the pH at the second half-equivalence point. The pKa of the pyridine nitrogen can also be determined from the titration curve.
References
H-3-Pal-OH: An In-depth Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for H-3-Pal-OH (3-(3-pyridyl)-L-alanine), an unnatural amino acid derivative. Understanding the chemical stability of this compound is critical for its effective use in research and drug development to ensure the integrity and reproducibility of experimental results. This document outlines the known stability profile, potential degradation pathways, and recommended analytical methodologies for stability assessment, based on available data and established knowledge of similar chemical structures.
Chemical Profile of this compound
This compound is an analogue of the amino acid alanine, incorporating a pyridine ring in its side chain. This structural feature imparts specific chemical properties that influence its stability.
| Property | Value |
| Chemical Name | 3-(3-pyridyl)-L-alanine |
| Synonyms | This compound, (S)-2-Amino-3-(pyridin-3-yl)propanoic acid |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| CAS Number | 64090-98-8 |
| Appearance | White to off-white solid |
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity of this compound. The following conditions are recommended based on supplier data sheets.[1]
| Form | Storage Temperature | Duration | Special Conditions |
| Solid (Lyophilized) | -20°C | Up to 36 months | Keep desiccated. |
| Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Potential Degradation Pathways
While specific degradation studies on this compound are not extensively published, based on its chemical structure—containing an amino acid backbone and a pyridine ring—the following degradation pathways are anticipated. The pyridine moiety is known to influence metabolic stability and reactivity.[2][3]
Hydrolysis
The amino acid structure is susceptible to hydrolysis, particularly at the peptide bond if incorporated into a peptide chain. As a free amino acid, this compound is generally stable against hydrolysis under neutral conditions. However, extreme pH conditions can promote degradation. The stability of peptides containing other alanine derivatives has been shown to be pH-dependent.[4]
Oxidation
The pyridine ring, while relatively stable, can undergo oxidation.[5] The nitrogen atom in the pyridine ring can be oxidized to form an N-oxide, which can alter the biological activity and physical properties of the molecule.[6] The presence of atmospheric oxygen, metal ions, or other oxidizing agents can facilitate this process.
Photodegradation
Compounds containing aromatic rings, such as the pyridine ring in this compound, are often susceptible to photodegradation. Exposure to UV or even visible light can lead to the formation of reactive species and subsequent degradation products.[7][8] It is crucial to protect both solid and solution forms of this compound from light.
Experimental Protocols for Stability Assessment
A comprehensive stability assessment of this compound should involve forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.
Forced Degradation Study Protocol
This protocol is a general guideline and should be optimized for specific experimental setups. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants from the parent compound.
Table of Forced Degradation Conditions:
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 6, 12, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 1, 2, 4, 8 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 2, 6, 12, 24 hours |
| Thermal | Dry Heat | 80°C | 24, 48, 72 hours |
| Photostability | ICH Q1B Option 2 | 25°C | Expose to 1.2 million lux hours and 200 watt hours/square meter |
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer).
-
Stress Application: For each condition, mix the stock solution with the specified reagent or expose it to the indicated condition. For photostability, a control sample should be wrapped in aluminum foil to exclude light.
-
Neutralization: After the specified duration, neutralize the acidic and basic samples.
-
Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as UPLC-MS.
Stability-Indicating Analytical Method: UPLC-MS
A reverse-phase Ultra-Performance Liquid Chromatography (UPLC) method coupled with mass spectrometry (MS) is recommended for the analysis of this compound and its degradation products.
Table of UPLC-MS Parameters:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized to separate the parent peak from any degradants |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40°C |
| Injection Volume | 1 - 5 µL |
| MS Detector | ESI in positive ion mode |
| MS Scan Range | m/z 100 - 500 |
Visualization of Workflows and Pathways
Experimental Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study of this compound.
Potential Signaling Pathway Involvement
While the specific signaling pathways involving this compound are not yet elucidated, unnatural amino acids can be incorporated into proteins and potentially modulate cellular signaling.[9][][11] Amino acids are known to play roles in key signaling pathways like mTOR, which is a central regulator of cell growth and metabolism.[12][13][14] The following diagram illustrates a generalized pathway where an unnatural amino acid could influence mTOR signaling.
Caption: Generalized mTOR signaling pathway and potential influence of amino acids.
Summary and Conclusion
This compound is a stable compound when stored under the recommended conditions, particularly when protected from light and moisture. The primary anticipated degradation pathways include hydrolysis under extreme pH, oxidation of the pyridine ring, and photodegradation. For rigorous stability assessment, a forced degradation study coupled with a validated stability-indicating UPLC-MS method is recommended. While its direct role in cellular signaling is an area for further research, its structural similarity to natural amino acids suggests potential involvement in metabolic and signaling pathways such as the mTOR pathway. This guide provides a foundational understanding for researchers and developers working with this compound, enabling them to handle, store, and study this compound with greater confidence in the integrity of their results.
References
- 1. adooq.com [adooq.com]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine - Amerigo Scientific [amerigoscientific.com]
- 11. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amino Acids in Cell Signaling: Regulation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sinobiological.com [sinobiological.com]
A Technical Guide to H-3-Pal-OH for Researchers and Drug Development Professionals
Introduction: H-3-Pal-OH, chemically known as (S)-2-Amino-3-(3-pyridyl)propionic acid or 3-(3-Pyridyl)-L-alanine, is a non-natural amino acid derivative. Its unique structure, featuring a pyridine ring in place of the phenyl group of phenylalanine, imparts distinct properties to peptides. This guide provides an in-depth overview of the commercial availability of this compound, its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and the key signaling pathways influenced by peptides containing this amino acid.
Commercial Suppliers of this compound and its Derivatives
For researchers and drug development professionals, sourcing high-purity this compound and its protected derivatives is crucial for successful peptide synthesis. Several reputable commercial suppliers offer this compound in various forms. The following table summarizes the key quantitative data for this compound and its common derivatives from prominent suppliers.
| Supplier | Product Name | Catalog No. | CAS No. | Molecular Weight | Purity | Available Quantities | Price (USD) |
| AdooQ Bioscience | This compound | A23326 | 64090-98-8 | 166.18 | >99% (HPLC) | 1g, 5g, 10g | $35.00 (1g), $125.00 (5g), $235.00 (10g)[1] |
| Fmoc-3-Ala(2-thienyl)-OH (analogue) | A23031 | 130309-35-2 | 393.46 | >99% | 1g, 5g, 10g, 25g | $40.00 (1g), $55.00 (5g), $100.00 (10g), $220.00 (25g)[2] | |
| MedChemExpress | This compound | HY-W017150 | 64090-98-8 | 166.18 | 99.91% | Inquire | Inquire[3] |
| Sigma-Aldrich | 3-(3-Pyridyl)-L-alanine | 94814 | 64090-98-8 | 166.18 | ≥98.0% (HPLC) | Inquire | Inquire |
| Aapptec | This compound 2HCl | UHF107 | 64090-98-8 (net) | 239.1 | >99% | Inquire | Inquire[4] |
| Fmoc-3-Pal-OH | UFF107 | 175453-07-3 | 388.4 | >99% | 1g, 5g | $70.00 (1g), $300.00 (5g)[5] | |
| Thermo Fisher Scientific | 3-(3-Pyridyl)-L-alanine, 98% | 64090-98-8 | 166.18 | >97.5% (HPLC) | 250mg, 1g, 5g | Inquire[6] | |
| Santa Cruz Biotechnology | 3-(3-Pyridyl)-L-alanine | sc-275323 | 64090-98-8 | 166.18 | Inquire | Inquire | Inquire[7] |
Experimental Protocols: Incorporation of this compound into Peptides
This compound is primarily utilized in its Nα-Fmoc protected form (Fmoc-3-Pal-OH) for incorporation into synthetic peptides using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).[8][9] The following is a representative protocol for the manual synthesis of a peptide incorporating Fmoc-3-Pal-OH.
Materials and Reagents:
-
Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus)
-
Fmoc-protected amino acids (including Fmoc-3-Pal-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
-
Hydroxybenzotriazole (HOBt) or OxymaPure
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Peptide synthesis vessel
-
Shaker
Protocol:
-
Resin Swelling: Swell the resin in DMF for 1-2 hours in the peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the cleaved Fmoc group.
-
-
Amino Acid Coupling (for Fmoc-3-Pal-OH):
-
In a separate vial, dissolve Fmoc-3-Pal-OH (3-5 equivalents relative to resin loading), a coupling agent like HOBt or Oxyma (3-5 equivalents), and a carbodiimide like DIC (3-5 equivalents) in DMF. Alternatively, use a pre-activated uronium salt like HBTU or HATU with DIPEA.
-
Pre-activate the mixture for 5-10 minutes.
-
Add the activated Fmoc-3-Pal-OH solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a ninhydrin test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Washing: After complete coupling, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail, typically TFA/TIS/Water (e.g., 95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.
Signaling Pathways and Biological Relevance
This compound does not possess intrinsic biological activity or a specific signaling pathway. Its impact on cellular signaling is conferred by the peptide sequence into which it is incorporated. The introduction of the pyridyl group can alter the peptide's conformation, solubility, and receptor binding affinity, thereby modulating the activity of the parent peptide. Peptides containing 3-(3-pyridyl)-L-alanine have been notably used in the development of analogs for glucagon and somatostatin, which are involved in critical physiological signaling pathways.
Glucagon Signaling Pathway
Glucagon is a key hormone in maintaining glucose homeostasis. It acts primarily on the liver to stimulate glucose production. The glucagon signaling pathway is initiated when glucagon binds to its G protein-coupled receptor (GPCR) on hepatocytes.[][11][12]
-
Receptor Activation: Glucagon binding to the glucagon receptor (GCGR) induces a conformational change, activating the associated heterotrimeric G protein, Gs.[]
-
Second Messenger Production: The activated α-subunit of Gs (Gαs) dissociates and activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[][11]
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[11][13]
-
Downstream Effects: PKA phosphorylates and activates downstream targets, leading to:
-
Glycogenolysis: PKA phosphorylates and activates phosphorylase kinase, which in turn phosphorylates and activates glycogen phosphorylase, the enzyme that breaks down glycogen into glucose.[12]
-
Gluconeogenesis: PKA phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein), which upregulates the expression of genes involved in gluconeogenesis, such as PEPCK and G6Pase.[13]
-
Inhibition of Glycolysis: PKA phosphorylates and inactivates key glycolytic enzymes.
-
Incorporating this compound into glucagon analogs can improve their solubility and stability, making them more suitable as therapeutic agents for conditions like severe hypoglycemia.
Somatostatin Receptor Signaling Pathway
Somatostatin is a regulatory peptide that inhibits the secretion of various hormones, including growth hormone, insulin, and glucagon. It exerts its effects by binding to a family of five GPCRs, SSTR1-5.[14]
-
Receptor Binding and G-protein Coupling: Somatostatin binding to its receptors (predominantly SSTR2 and SSTR5 in many target tissues) leads to the activation of inhibitory G proteins (Gi/o).[15]
-
Inhibition of Adenylyl Cyclase: The activated α-subunit of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[15]
-
Modulation of Ion Channels: The βγ-subunits of the activated G protein can directly modulate ion channel activity, leading to:
-
Activation of inwardly rectifying potassium channels, causing membrane hyperpolarization.
-
Inhibition of voltage-gated calcium channels, reducing calcium influx.
-
-
Activation of Phosphatases: Somatostatin receptor activation can also lead to the activation of protein tyrosine phosphatases, such as SHP-1 and SHP-2, which can dephosphorylate and inactivate signaling proteins involved in cell growth and proliferation.[15]
-
MAPK Pathway Modulation: The effect on the MAPK/ERK pathway can be either inhibitory or stimulatory depending on the cell type and receptor subtype.[15]
The incorporation of this compound into somatostatin analogs can enhance their receptor binding affinity and selectivity, leading to more potent and targeted therapeutic effects in conditions like neuroendocrine tumors and acromegaly.
Visualizations
Experimental Workflow: Fmoc Solid-Phase Peptide Synthesis (SPPS)
Caption: A simplified workflow for Fmoc solid-phase peptide synthesis.
Signaling Pathway: Glucagon Signaling
Caption: The glucagon signaling cascade in a hepatocyte.
Signaling Pathway: Somatostatin Receptor Signaling
Caption: Key inhibitory signaling pathways of somatostatin receptors.
References
- 1. adooq.com [adooq.com]
- 2. adooq.com [adooq.com]
- 3. This compound | 氨基酸衍生物 | MCE [medchemexpress.cn]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. H63941.03 [thermofisher.com]
- 7. scbt.com [scbt.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. benchchem.com [benchchem.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. news-medical.net [news-medical.net]
- 13. Glucagon Receptor Signaling and Glucagon Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pituitary Somatostatin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [mdpi.com]
An In-depth Technical Guide to the Safe Handling of Tritiated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for working with tritiated amino acids in a research environment. Adherence to these guidelines is critical for ensuring the safety of laboratory personnel, preventing environmental contamination, and maintaining data integrity.
Understanding Tritium: Properties and Radiological Data
Tritium (³H) is a radioactive isotope of hydrogen with a long half-life, emitting low-energy beta particles.[1][2][3][4] This low energy means that the beta particles cannot penetrate the outer layer of the skin, making external exposure a minimal risk.[1][2][5] However, internal exposure through ingestion, inhalation, or absorption of tritiated compounds is a significant hazard.[1][6] Once inside the body, tritium can be incorporated into biological molecules and become uniformly distributed throughout the body's water.[1][2][7]
Table 1: Physical and Radiological Properties of Tritium
| Property | Value |
| Symbol | ³H or T |
| Half-life | 12.32 years[3][8][9] |
| Decay Mode | Beta (β⁻) emission[3] |
| Maximum Beta Energy | 0.0186 MeV (18.6 keV)[1][3][5] |
| Average Beta Energy | 0.0057 MeV (5.7 keV)[8][9] |
| Maximum Range in Air | ~6 mm (0.24 inches)[1][2][3] |
| Maximum Range in Water/Tissue | ~6 µm |
| Specific Activity | 9,650 Ci/g (3.57 x 10¹⁴ Bq/g)[9][10] |
Table 2: Occupational Exposure Limits and Shielding
| Parameter | Guideline/Requirement |
| Annual Limit on Intake (ALI) - Ingestion | 80 mCi[1] |
| Annual Limit on Intake (ALI) - Inhalation | 80 mCi[1] |
| Derived Air Concentration (DAC) | 2 x 10⁻⁵ µCi/mL[5] |
| Shielding Requirement | Generally, no shielding is required for the low-energy beta particles from tritium.[11][12][13] Standard laboratory containers (e.g., glass, plastic) are sufficient. |
General Safety and Handling Protocols
A designated and properly labeled area for working with radioactive materials is mandatory.[14] Access to this area should be restricted to trained personnel.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against contamination.
-
Lab Coat: A dedicated lab coat for radioactive work is essential.
-
Gloves: Due to the ability of some tritium compounds to penetrate gloves, it is recommended to wear two pairs of nitrile gloves and change the outer pair frequently (e.g., every 20-30 minutes).[1][5][10]
-
Eye Protection: Safety glasses or goggles must be worn at all times.
-
Dosimetry: Standard radiation badges are not effective for detecting tritium's low-energy beta particles.[1] Bioassays, such as urine analysis, are used to monitor for internal exposure.[1][5]
Work Practices
-
ALARA Principle: All work should adhere to the "As Low As Reasonably Achievable" (ALARA) principle to minimize radiation exposure.[10][15]
-
Containment: Work with tritiated amino acids should be performed in a designated fume hood or a similar ventilated enclosure, especially when handling volatile compounds.[14] Use spill trays lined with absorbent paper to contain any potential spills.[16]
-
No Mouth Pipetting: The use of mouth pipetting is strictly prohibited.[5][16]
-
Contamination Monitoring: Regularly monitor work surfaces, equipment, and gloves for contamination using wipe tests and a liquid scintillation counter.[1][5] Geiger counters are not effective for detecting tritium.[1]
-
Labeling: All containers with radioactive materials must be clearly labeled with the radiation symbol, the name of the radionuclide (³H), the compound, the activity level, and the date.[16]
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. mass.gov [mass.gov]
- 3. Tritium - Wikipedia [en.wikipedia.org]
- 4. moravek.com [moravek.com]
- 5. queensu.ca [queensu.ca]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. nrc.gov [nrc.gov]
- 8. Tritium - THE PHENOMENON - radioactivity.eu.com [radioactivity.eu.com]
- 9. nrc.gov [nrc.gov]
- 10. uwyo.edu [uwyo.edu]
- 11. physicsforums.com [physicsforums.com]
- 12. ionactive.co.uk [ionactive.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. moravek.com [moravek.com]
- 15. inis.iaea.org [inis.iaea.org]
- 16. essex.ac.uk [essex.ac.uk]
Methodological & Application
Application Notes and Protocols for In Vivo Metabolic Labeling with [9,10-³H]-Palmitic Acid (H-3-Pal-OH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling with [9,10-³H]-Palmitic Acid (H-3-Pal-OH) is a powerful and direct method for studying the post-translational modification of proteins with palmitic acid, a process known as S-palmitoylation. This technique allows for the investigation of the dynamics of protein palmitoylation, including synthesis, turnover, and localization, which are crucial for understanding various cellular processes and disease pathogenesis. Palmitoylation is a reversible lipid modification that plays a significant role in protein trafficking, membrane association, stability, and signaling.[1][2][3] Dysregulation of protein palmitoylation has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[4]
These application notes provide detailed protocols for both steady-state and pulse-chase labeling of proteins with this compound in vivo, as well as methods for sample analysis.
Principles and Considerations
Metabolic labeling with this compound involves the incubation of cells or organisms with palmitic acid that has been radioactively labeled with tritium. The cells take up the this compound, which is then activated to [³H]palmitoyl-CoA and subsequently attached to cysteine residues of target proteins by protein acyltransferases (PATs). The incorporated radioactivity allows for the detection and quantification of palmitoylated proteins.
Advantages:
-
Direct Detection: Provides a direct measure of palmitate incorporation into proteins.[1][5]
-
Pulse-Chase Analysis: Well-suited for studying the dynamics of palmitoylation and depalmitoylation, allowing for the determination of palmitate turnover rates.[1][6]
-
Commercial Availability: Tritiated palmitic acid is readily available from commercial sources.[1]
Disadvantages:
-
Low Energy of Tritium: The low energy of the β-particles emitted by tritium can lead to long exposure times for autoradiography and requires sensitive detection methods like fluorography or the use of intensifying screens.[1][7]
-
Metabolic Interconversion: Exogenous palmitate can be metabolized into other lipids or enter β-oxidation pathways, which should be considered when interpreting results.
-
Safety Precautions: Requires appropriate handling and disposal procedures for radioactive materials.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with in vivo metabolic labeling using this compound.
Table 1: Typical Experimental Parameters for this compound Labeling
| Parameter | Steady-State Labeling | Pulse-Chase Labeling | Reference(s) |
| Cell Type | COS-1 cells | COS-1 cells | [1] |
| Cell Density | 1 x 10⁶ cells per well (6-well plate) | 1 x 10⁶ cells per well (6-well plate) | [1] |
| [³H]Palmitic Acid Concentration | 0.2 mCi/mL | 1.0 mCi/mL | [1] |
| Labeling Duration (Pulse) | 16-24 hours | 5 minutes | [1] |
| Chase Duration | N/A | 0 - 60+ minutes | [1] |
| Detection Method | Fluorography | Fluorography | [1] |
| Exposure Time | 1 - 3 days | 1 - 3 days (or longer) | [1] |
Table 2: Comparison of Palmitoylation Detection Methods
| Method | Principle | Sensitivity | Throughput | Quantitative | Pulse-Chase Feasible | Reference(s) |
| This compound Labeling | Direct metabolic incorporation of radiolabel. | Moderate | Low | Semi-quantitative (densitometry) or Quantitative (scintillation) | Yes | [1][2] |
| Acyl-Biotin Exchange (ABE) | Chemical labeling of free thiols after thioester cleavage. | High | Moderate | Yes | No (Ex vivo) | [1][2][8] |
| Click Chemistry (e.g., 17-ODYA) | Metabolic labeling with an alkyne-modified fatty acid followed by click reaction with a reporter tag. | Very High | High | Yes | Yes | [5][7][9] |
Table 3: Reported Palmitate Turnover Rates (Half-lives) on H-Ras
| H-Ras Mutant | GTP-binding State | Palmitate Half-life (t½) | Reference(s) |
| H-RasWT (cellular) | GDP-bound (inactive) | ~2.4 hours | [10] |
| H-Ras17N (dominant negative) | GDP-bound (inactive) | ~2.4 hours | [10] |
| H-Ras61L (oncogenic) | GTP-bound (active) | ~1 hour | [10] |
| H-RasR12,T59 (oncogenic) | GTP-bound (active) | ~1 hour | [10] |
| H-Ras (fully GTP-bound state, estimated) | GTP-bound (active) | < 10 minutes | [10] |
Experimental Protocols
Protocol 1: Steady-State Metabolic Labeling of Palmitoylated Proteins
This protocol is designed to determine the overall level of palmitoylation of a protein of interest under specific cellular conditions.
Materials:
-
Cells of interest (e.g., COS-1 cells)
-
Complete culture medium
-
[9,10-³H]-Palmitic Acid (this compound) in ethanol
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Antibody for immunoprecipitation of the target protein
-
Protein A/G agarose beads
-
SDS-PAGE loading buffer
-
Equipment for SDS-PAGE and Western blotting
-
Fluorographic enhancer solution (e.g., EN³HANCE™)
-
X-ray film and cassette with intensifying screen
Procedure:
-
Cell Culture: Seed cells to be approximately 70-80% confluent on the day of labeling. For a 6-well plate, seed 1 x 10⁶ COS-1 cells per well.[1]
-
Preparation of Labeling Medium: In a sterile hood, aliquot the required amount of this compound into a sterile microfuge tube. For one well of a 6-well plate, use approximately 0.2 mCi.[1] Evaporate the ethanol solvent under a gentle stream of nitrogen or in a vacuum concentrator.
-
Resuspend the dried this compound in complete culture medium to a final concentration of 0.2 mCi/mL.[1]
-
Metabolic Labeling: Remove the existing medium from the cells and wash once with warm PBS. Add the labeling medium to the cells.
-
Incubate the cells for 16-24 hours at 37°C in a CO₂ incubator.
-
Cell Lysis: After incubation, remove the labeling medium and wash the cells twice with cold PBS.
-
Add 0.5 - 1 mL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Immunoprecipitation: Transfer the supernatant to a new tube. Add the primary antibody against the protein of interest and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Washes: Pellet the beads by centrifugation and wash them three to five times with lysis buffer.
-
Elution and SDS-PAGE: After the final wash, remove all supernatant and add 2X SDS-PAGE loading buffer to the beads. Boil the samples for 5-10 minutes to elute the proteins.
-
Separate the proteins by SDS-PAGE.
-
Fluorography and Autoradiography: After electrophoresis, fix the gel and treat with a fluorographic enhancer according to the manufacturer's instructions.
-
Dry the gel and expose it to X-ray film at -80°C using an intensifying screen. Exposure times can range from one day to several weeks.[1]
-
Develop the film to visualize the radiolabeled protein bands. The intensity of the bands can be quantified using densitometry software like ImageJ.[1]
Protocol 2: Pulse-Chase Analysis of Palmitate Turnover
This protocol is used to determine the rate of depalmitoylation of a specific protein.
Materials:
-
Same as for Protocol 1
-
"Chase" medium: Complete culture medium containing a high concentration of non-radiolabeled ("cold") palmitic acid (e.g., 100 µM).
Procedure:
-
Cell Culture: Plate cells as described in Protocol 1.
-
Preparation of Pulse Labeling Medium: Prepare a high-concentration labeling medium (e.g., 1.0 mCi/mL of this compound in serum-free medium).[1]
-
Pulse Labeling: Wash the cells with warm PBS. Add the "pulse" labeling medium and incubate for a short period (the "pulse"), for example, 5 minutes.[1]
-
Chase: Quickly remove the pulse medium and wash the cells twice with warm PBS to remove unincorporated this compound.
-
Add the "chase" medium containing excess cold palmitic acid.
-
Collect samples at various time points during the chase (e.g., 0, 15, 30, 60, 120 minutes). The 0-minute time point is collected immediately after the pulse and washes.
-
At each time point, lyse the cells and perform immunoprecipitation, SDS-PAGE, and fluorography as described in Protocol 1.
-
Data Analysis: Quantify the band intensity for each time point. The rate of decrease in the radioactive signal corresponds to the rate of palmitate turnover. The half-life (t½) of palmitoylation can be calculated by plotting the natural logarithm of the band intensity versus time and fitting the data to a single exponential decay curve. It is important to note that the recycling of [³H]palmitate from cellular lipids can affect the measured turnover rates, and more complex models may be needed for precise quantification.[6]
Visualizations
Metabolic Fate of Exogenous this compound
Caption: Metabolic pathway of this compound in the cell.
Experimental Workflow for Pulse-Chase Analysis
Caption: Workflow for this compound pulse-chase experiment.
Signaling Consequences of Protein Palmitoylation (Example: Ras)
Caption: Role of palmitoylation in Ras signaling.
References
- 1. Metabolic labeling of Ras with tritiated palmitate to monitor palmitoylation and depalmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins [frontiersin.org]
- 3. Enhanced Enzymatic Synthesis of Puerarin Palmitate with Different Acyl Donors for Lipid Solubility Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of protein-bound palmitate turnover rates using a three-compartment model that formally incorporates [3H]palmitate recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pulse-chase analysis - Wikipedia [en.wikipedia.org]
- 8. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct rates of palmitate turnover on membrane-bound cellular and oncogenic H-ras - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scintillation Counting of 3H-Palmitoyl Alcohol
These application notes provide a detailed protocol for the quantification of tritium-labeled palmitoyl alcohol (3H-Pal-OH) using liquid scintillation counting. This technique is fundamental for researchers and scientists in drug development and various biomedical fields studying lipid metabolism and signaling pathways involving palmitoyl alcohol.
Introduction
Tritium (3H) is a low-energy beta-emitting isotope commonly used to label lipids like palmitoyl alcohol.[1][2] Liquid scintillation counting (LSC) is the standard method for quantifying such low-energy radioisotopes.[3] The process involves mixing the 3H-labeled sample with a liquid scintillation cocktail. The energy from the beta particles emitted by tritium is transferred to a solvent and then to a fluor within the cocktail, which emits light pulses (scintillations).[2][3] A liquid scintillation counter detects and counts these light pulses, providing a quantitative measure of the radioactivity in the sample.[3]
Data Presentation
The following table summarizes typical quantitative data expected in the liquid scintillation counting of tritium-labeled samples. Actual values may vary based on the specific instrument, scintillation cocktail, and sample preparation.
| Parameter | Typical Value | Description |
| Counting Efficiency for 3H | 25% - 40% | The percentage of radioactive disintegrations detected by the counter. Efficiency for tritium is relatively low due to the low energy of its beta emissions and is susceptible to quenching.[1][2] |
| Background Counts | 15 - 30 CPM | Counts detected in a sample vial containing only the scintillation cocktail (no radioactive sample). This originates from cosmic radiation and natural radioactivity in the counter's components. |
| Quench Level (H#) | Varies | A measure of the reduction in light output. Higher H# (or other quench indicators) signifies more quench and lower counting efficiency. Quenching can be caused by chemical contaminants or color in the sample.[4][5] |
| Sample Volume | 100 µL - 1 mL | The volume of the sample containing 3H-Pal-OH to be added to the scintillation cocktail. |
| Scintillation Cocktail Volume | 4 - 10 mL | The volume of the liquid scintillation cocktail used per sample vial.[4][6] |
Experimental Protocol
This protocol outlines the steps for preparing and counting samples containing 3H-Pal-OH.
Materials:
-
3H-Palmitoyl Alcohol (3H-Pal-OH)
-
Liquid Scintillation Counter (e.g., PerkinElmer Tri-Carb series)[1]
-
Glass or plastic scintillation vials (20 mL)[6]
-
Liquid scintillation cocktail (e.g., EcoLume, Ultima Gold)
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Solvent compatible with both the sample and the scintillation cocktail (e.g., ethanol, toluene)
Procedure:
-
Sample Preparation:
-
If 3H-Pal-OH is in a biological sample (e.g., cell lysate, tissue homogenate), perform a lipid extraction (e.g., using a Bligh-Dyer or Folch method) to isolate the lipid fraction.
-
Resuspend the dried lipid extract containing 3H-Pal-OH in a small, known volume of a suitable solvent (e.g., 100-200 µL of ethanol).
-
-
Aliquoting the Sample:
-
Pipette a precise aliquot (e.g., 100 µL) of the resuspended lipid sample into a scintillation vial.
-
For each set of experiments, prepare a "blank" or "background" vial containing the same volume of the solvent used for resuspension but no radioactive sample.
-
-
Adding the Scintillation Cocktail:
-
Add an appropriate volume (e.g., 5 mL) of liquid scintillation cocktail to each vial, including the blank. The cocktail should be compatible with the solvent used for the sample.[6]
-
Cap the vials tightly and vortex thoroughly for at least 30 seconds to ensure a homogenous mixture. A homogenous solution is crucial for efficient energy transfer and accurate counting.[3]
-
-
Dark Adaptation and Temperature Equilibration:
-
Place the vials in the liquid scintillation counter's sample holder.
-
Allow the vials to dark-adapt and equilibrate to the counter's temperature for at least 1 hour before counting. This minimizes chemiluminescence and phosphorescence, which can cause spurious counts.[7]
-
-
Setting up the Scintillation Counter:
-
Select the appropriate counting protocol for tritium (3H). Most modern counters have pre-set windows for common isotopes.
-
Ensure that quench correction is enabled. The counter will use an external standard (e.g., 137Cs or 133Ba) to measure the level of quench in each sample and automatically correct the counts per minute (CPM) to disintegrations per minute (DPM).[5]
-
-
Counting the Samples:
-
Begin the counting process. Counting times can range from 1 to 10 minutes per sample, depending on the activity level. Longer counting times will reduce the statistical error.
-
-
Data Analysis:
-
The output from the scintillation counter will typically be in CPM.
-
Subtract the average CPM of the blank vials from the CPM of each sample to correct for background radiation.
-
Use the quench-corrected efficiency provided by the instrument to convert the background-subtracted CPM to DPM using the following formula: DPM = (Sample CPM - Blank CPM) / (Efficiency / 100)
-
The DPM value is a direct measure of the amount of 3H-Pal-OH in the counted aliquot.
-
Workflow and Signaling Pathway Diagrams
Caption: Workflow for 3H-Pal-OH quantification.
Caption: The basic principle of liquid scintillation.
References
- 1. Limit of detection comparison on urine gross alpha/beta, H-3, and P-32 analysis between different liquid scintillation counters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid scintillation counting - Wikipedia [en.wikipedia.org]
- 3. revvity.com [revvity.com]
- 4. Triple-Label β Liquid Scintillation Counting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nucleus.iaea.org [nucleus.iaea.org]
- 6. nrc.gov [nrc.gov]
- 7. bundesumweltministerium.de [bundesumweltministerium.de]
Application Note and Protocol: HPLC-Based Separation of [³H]-Palmitic Acid Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitic acid, a 16-carbon saturated fatty acid, is a central molecule in cellular metabolism, serving as a primary energy source and a key building block for complex lipids. Understanding its metabolic fate is crucial for research in areas such as metabolic diseases, oncology, and cardiovascular disorders. This application note provides a detailed protocol for the separation of tritiated palmitic acid ([³H]-Pal-OH) and its major intracellular metabolites using reversed-phase high-performance liquid chromatography (RP-HPLC). The method is designed to be robust and reproducible for the analysis of metabolites from cell culture experiments.
The primary metabolic pathways for palmitic acid are β-oxidation and fatty acid elongation.[1][2][3] β-oxidation results in the sequential shortening of the fatty acid chain by two-carbon units, producing acetyl-CoA.[1] This process generates key intermediates such as myristic acid (C14) and lauric acid (C12).[1] Conversely, elongation pathways can extend palmitic acid to form stearic acid (C18).[3] Additionally, hydroxylation of palmitic acid can occur, forming hydroxylated metabolites.[4] This protocol enables the separation and relative quantification of these key metabolites.
Metabolic Pathway of Palmitic Acid
The metabolism of palmitic acid primarily involves two key pathways: β-oxidation for energy production and elongation for the synthesis of longer-chain fatty acids. Hydroxylation represents another metabolic modification.
Caption: Major metabolic pathways of palmitic acid.
Experimental Workflow
The overall experimental workflow involves cell culture and treatment with [³H]-Pal-OH, followed by metabolite extraction, derivatization, and subsequent analysis by RP-HPLC with radioactivity detection.
Caption: Experimental workflow for HPLC analysis.
Quantitative Data Summary
The following table summarizes the expected retention times for the p-bromophenacyl derivatives of palmitic acid and its key metabolites based on a typical reversed-phase HPLC method. Actual retention times may vary depending on the specific HPLC system, column, and exact gradient conditions.
| Analyte | Abbreviation | Carbon Chain | Expected Retention Time (min) |
| Lauric Acid | C12:0 | 12 | ~18-22 |
| Myristic Acid | C14:0 | 14 | ~23-27 |
| 3-Hydroxypalmitic Acid | C16:0-OH | 16 (hydroxylated) | ~28-32 |
| Palmitic Acid | C16:0 | 16 | ~33-38 |
| Stearic Acid | C18:0 | 18 | ~40-45 |
Experimental Protocols
Materials and Reagents
-
[9,10-³H]-Palmitic Acid (PerkinElmer or equivalent)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Potassium hydroxide (KOH)
-
p-Bromophenacyl bromide (p-BPB)
-
Triethylamine
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Fatty acid standards (palmitic, myristic, lauric, stearic, 3-hydroxypalmitic acid)
-
Scintillation cocktail
Protocol 1: Cell Culture and Radiolabeling
-
Plate cells at a suitable density in 6-well plates and allow them to adhere and grow to the desired confluency.
-
Prepare the [³H]-Pal-OH labeling medium. Complex the tritiated palmitic acid with fatty acid-free bovine serum albumin (BSA) in a 2:1 molar ratio in serum-free medium to a final concentration of 0.5-1.0 µCi/mL.
-
Remove the growth medium from the cells and wash once with warm PBS.
-
Add the [³H]-Pal-OH labeling medium to each well and incubate for the desired time period (e.g., 1, 4, or 24 hours) at 37°C in a CO₂ incubator.
Protocol 2: Metabolite Extraction
This protocol is adapted from a modified Bligh-Dyer method for total lipid extraction.[5]
-
Cell Lysis: After incubation, aspirate the labeling medium. Wash the cells twice with ice-cold PBS. Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol to each well to lyse the cells.
-
Scraping and Collection: Scrape the cells from the plate and transfer the lysate to a glass tube.
-
Phase Separation: Add 0.25 mL of 0.9% NaCl solution to the lysate. Vortex vigorously for 1 minute and centrifuge at 1000 x g for 10 minutes to separate the phases.
-
Collection of Organic Phase: Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
Protocol 3: Saponification and Derivatization
To analyze the fatty acids by UV detection and to improve chromatographic separation, saponification to release fatty acids from complex lipids and subsequent derivatization is recommended.
-
Saponification: Re-dissolve the dried lipid extract in 1 mL of 0.5 M KOH in methanol. Incubate at 60°C for 1 hour to hydrolyze the ester linkages.
-
Acidification: After cooling, acidify the mixture to pH 2-3 with 6 M HCl.
-
Fatty Acid Extraction: Extract the free fatty acids by adding 2 mL of hexane, vortexing, and collecting the upper hexane layer. Repeat the extraction twice. Pool the hexane extracts and evaporate to dryness.
-
Derivatization: To the dried fatty acids, add 50 µL of a 12 mg/mL solution of p-bromophenacyl bromide in acetonitrile and 50 µL of a 2 mg/mL solution of triethylamine in acetonitrile.[6] Cap the vial and heat at 70°C for 30 minutes. Evaporate the solvent to dryness. Reconstitute the sample in 100 µL of acetonitrile for HPLC analysis.
Protocol 4: HPLC Analysis
-
HPLC System: An HPLC system equipped with a UV detector and an in-line radioactivity detector is required.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.[7]
-
Mobile Phase:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water
-
-
Gradient Elution:
-
0-10 min: 80% A / 20% B
-
10-40 min: Gradient to 100% A
-
40-50 min: Hold at 100% A
-
50.1-60 min: Return to 80% A / 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection:
-
UV Detection: 254 nm (for p-bromophenacyl esters)
-
Radioactivity Detection: Use a suitable flow-through scintillation detector.
-
-
Injection Volume: 20 µL
Data Analysis
The retention times of the peaks from the radioactivity detector are compared with the retention times of the derivatized fatty acid standards detected by the UV detector. The area under each radioactive peak corresponds to the relative amount of that [³H]-Pal-OH metabolite. The results can be expressed as a percentage of the total radioactivity recovered from the column.
Conclusion
This application note provides a comprehensive and detailed methodology for the separation and analysis of [³H]-palmitic acid and its primary metabolites from cell culture. The provided protocols for cell labeling, metabolite extraction, derivatization, and HPLC separation are designed to yield reliable and reproducible results for researchers investigating fatty acid metabolism. The structured data presentation and visual workflows aim to facilitate easy implementation in a laboratory setting.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Palmitic Acid: The Essential Fatty Acid Shaping Health, Diet, and Future - MetwareBio [metwarebio.com]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation and quantitation of plasma free fatty acids as phenacyl esters by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Analysis of Palmitoylated Proteins Using Alkynyl-Palmitate Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein S-palmitoylation, the reversible post-translational modification where a 16-carbon palmitic acid is attached to cysteine residues via a thioester bond, is a critical regulator of protein function. This lipid modification modulates protein trafficking, localization to membrane microdomains, stability, and protein-protein interactions. Dysregulation of protein palmitoylation has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it an attractive target for therapeutic intervention.
The study of protein palmitoylation has been significantly advanced by the development of bioorthogonal chemical reporters, such as alkynyl-palmitate analogs (e.g., 17-octadecynoic acid, 17-ODYA). These probes are metabolically incorporated into proteins by the cellular machinery in place of endogenous palmitate. The alkyne handle then allows for the covalent attachment of a reporter tag, such as biotin, via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry"[1][2]. This enables the enrichment and subsequent identification and quantification of palmitoylated proteins by mass spectrometry.
These application notes provide a detailed workflow and protocols for the analysis of palmitoylated proteins using metabolic labeling with alkynyl-palmitate analogs followed by mass spectrometry.
Experimental Workflow Overview
The overall experimental workflow for the analysis of palmitoylated proteins using alkynyl-palmitate analogs is a multi-step process that begins with metabolic labeling of cells and culminates in the bioinformatic analysis of mass spectrometry data.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Alkynyl-Palmitate Analog
This protocol describes the metabolic incorporation of an alkynyl-palmitate analog into cultured mammalian cells.
Materials:
-
Alkynyl-palmitate analog (e.g., 17-Octadecynoic Acid - 17-ODYA)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium (e.g., DMEM, RPMI)
-
Fetal Bovine Serum (FBS), dialyzed or fatty acid-free
-
Penicillin-Streptomycin (optional)
-
Cultured mammalian cells
Procedure:
-
Prepare Labeling Medium:
-
Prepare a stock solution of the alkynyl-palmitate analog (e.g., 25 mM 17-ODYA in DMSO)[3].
-
On the day of the experiment, prepare the labeling medium by diluting the alkynyl-palmitate analog stock solution into pre-warmed cell culture medium containing FBS to a final concentration of 25-100 µM[4][5].
-
Thoroughly mix the labeling medium by vortexing or sonication to ensure the probe is fully dissolved[3].
-
-
Cell Seeding:
-
Seed cells in appropriate culture vessels and grow to 70-80% confluency. The cell number will depend on the subsequent enrichment and mass spectrometry sensitivity.
-
-
Metabolic Labeling:
-
Aspirate the existing culture medium from the cells.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for 4-16 hours at 37°C in a humidified incubator with 5% CO2. The optimal labeling time may need to be determined empirically for different cell lines[3].
-
-
Cell Harvest:
-
After the incubation period, place the culture vessels on ice.
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Proceed immediately to cell lysis (Protocol 2).
-
Protocol 2: Cell Lysis and Click Chemistry Reaction
This protocol details the lysis of metabolically labeled cells and the subsequent biotin tagging of alkyne-labeled proteins via a click chemistry reaction.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Biotin-Azide (e.g., Azide-PEG3-Biotin)
-
Copper(II) Sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other Cu(I)-stabilizing ligand
Procedure:
-
Cell Lysis:
-
Add ice-cold lysis buffer to the washed cell pellet.
-
Lyse the cells by sonication or by rocking for 30 minutes at 4°C.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine the protein lysate (typically 1-5 mg of total protein) with the click chemistry reagents. The final concentrations of the reagents may need optimization, but a common starting point is:
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
Protocol 3: Enrichment of Biotinylated Proteins
This protocol describes the affinity purification of biotin-tagged palmitoylated proteins using streptavidin-conjugated beads.
Materials:
-
Streptavidin-agarose or magnetic beads
-
Wash Buffer 1 (e.g., 1% SDS in PBS)
-
Wash Buffer 2 (e.g., 6 M Urea in PBS)
-
Wash Buffer 3 (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2% SDS, 50 mM Tris-HCl pH 7.5, 10 mM DTT) or on-bead digestion buffer
Procedure:
-
Bead Preparation:
-
Wash the streptavidin beads three times with lysis buffer to equilibrate them.
-
-
Affinity Capture:
-
Add the equilibrated streptavidin beads to the protein lysate from the click chemistry reaction.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle rotation to allow for the binding of biotinylated proteins.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Remove the supernatant.
-
Wash the beads sequentially with a series of stringent wash buffers to remove non-specifically bound proteins. A typical washing series could be:
-
Three washes with Wash Buffer 1.
-
Three washes with Wash Buffer 2.
-
Three washes with Wash Buffer 3.
-
-
-
Elution or On-Bead Digestion:
-
For elution, add Elution Buffer to the beads and incubate at 95°C for 10 minutes.
-
Alternatively, for on-bead digestion, proceed directly to Protocol 4.
-
Protocol 4: Sample Preparation for Mass Spectrometry
This protocol outlines the preparation of enriched proteins for analysis by mass spectrometry, including protein reduction, alkylation, and tryptic digestion. On-bead digestion is often preferred to minimize sample loss and contamination.
Materials:
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Iodoacetamide (IAA)
-
Trypsin, sequencing grade
-
Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate)
-
Formic Acid
-
C18 desalting spin tips
Procedure (On-Bead Digestion):
-
Reduction and Alkylation:
-
After the final wash (Protocol 3, step 3), resuspend the beads in a buffer containing a reducing agent (e.g., 10 mM DTT in 50 mM Ammonium Bicarbonate) and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add an alkylating agent (e.g., 55 mM IAA in 50 mM Ammonium Bicarbonate). Incubate in the dark for 20 minutes.
-
-
Tryptic Digestion:
-
Wash the beads with digestion buffer to remove excess DTT and IAA.
-
Resuspend the beads in digestion buffer and add trypsin (e.g., 1 µg).
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Collection and Desalting:
-
Pellet the beads and collect the supernatant containing the digested peptides.
-
Acidify the peptide solution with formic acid to a final concentration of 0.1-1%.
-
Desalt the peptides using C18 spin tips according to the manufacturer's instructions.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
Sample Reconstitution:
-
Resuspend the dried peptides in a solution suitable for mass spectrometry (e.g., 0.1% formic acid in water) prior to LC-MS/MS analysis.
-
Data Presentation
Quantitative mass spectrometry, often coupled with stable isotope labeling techniques like SILAC, can provide relative abundance information for identified palmitoylated proteins across different experimental conditions. The following tables are examples of how quantitative data can be presented.
Table 1: Identification and Quantification of Palmitoylated Proteins
| Protein Accession | Gene Symbol | Protein Name | Peptide Sequence | Ratio (Treatment/Control) | p-value |
| P01116 | HRAS | GTPase HRas | ...C(palmitoyl)VK... | 2.5 | 0.001 |
| P01111 | NRAS | GTPase NRas | ...C(palmitoyl)LL... | 3.1 | <0.001 |
| P63000 | GNAI1 | Guanine nucleotide-binding protein G(i) subunit alpha-1 | ...C(palmitoyl)GL... | 1.8 | 0.02 |
| Q9Y2X3 | ZDHHC5 | Palmitoyltransferase ZDHHC5 | ...C(palmitoyl)FF... | 0.8 | 0.15 |
| P35579 | LCK | Tyrosine-protein kinase Lck | ...GC(palmitoyl)SS... | 2.2 | 0.005 |
This table is a representative example and does not contain real data.
Table 2: Dynamically Palmitoylated Proteins Identified by Pulse-Chase Analysis
| Protein Accession | Gene Symbol | Protein Name | Turnover Rate (t1/2 in hours) |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.5 |
| P15056 | SRC | Proto-oncogene tyrosine-protein kinase Src | 4.1 |
| Q15078 | FAP | Fibroblast activation protein alpha | 1.8 |
| P08581 | MET | Hepatocyte growth factor receptor | 3.2 |
This table is a representative example and does not contain real data.
Bioinformatic Analysis
The analysis of the raw mass spectrometry data is a critical step in identifying and quantifying palmitoylated proteins.
Key Steps in Bioinformatic Analysis:
-
Database Searching: Raw MS/MS spectra are searched against a protein sequence database (e.g., UniProt) using a search engine like MaxQuant, SEQUEST, or Mascot[1][8].
-
Modification Specification: The search parameters must include the mass shift corresponding to the alkyne-palmitate analog plus the biotin-azide tag on cysteine residues as a variable modification.
-
Quantification: For quantitative proteomics, software such as MaxQuant can be used for label-free quantification (LFQ) or for analyzing SILAC data[8]. The software calculates peptide intensity ratios between different experimental conditions.
-
Data Filtering and Validation: Identified peptides and proteins are typically filtered based on a false discovery rate (FDR) of <1%[8].
-
Functional Annotation: Identified palmitoylated proteins can be further analyzed for their cellular localization, biological processes, and pathway involvement using tools like DAVID or Panther.
Signaling Pathways Regulated by Protein Palmitoylation
Protein palmitoylation plays a crucial role in various signaling pathways by controlling the membrane association and trafficking of key signaling components.
Wnt Signaling Pathway
Palmitoylation is essential for the secretion and activity of Wnt ligands. The Porcupine (PORCN) enzyme palmitoylates Wnt proteins in the endoplasmic reticulum, a critical step for their subsequent binding to the Frizzled receptor and initiation of downstream signaling[9][10][11].
Ras Signaling Pathway
The membrane localization and function of Ras small GTPases, key regulators of cell proliferation and survival, are dependent on post-translational modifications, including palmitoylation. For H-Ras and N-Ras, farnesylation is followed by palmitoylation, which anchors them to the plasma membrane and Golgi apparatus, respectively, enabling their interaction with downstream effectors[3][6].
Conclusion
The use of alkynyl-palmitate analogs in combination with click chemistry and mass spectrometry has become a powerful and indispensable tool for the global and quantitative analysis of protein palmitoylation. The protocols and information provided herein offer a comprehensive guide for researchers to investigate the role of this dynamic lipid modification in various biological processes and disease states. Careful optimization of each experimental step, from metabolic labeling to bioinformatic analysis, is crucial for obtaining high-quality and reliable data. This approach will undoubtedly continue to provide novel insights into the complex regulation of cellular signaling and will aid in the development of new therapeutic strategies targeting protein palmitoylation.
References
- 1. Maximizing Proteomic Potential: Top Software Solutions for MS-Based Proteomics - MetwareBio [metwarebio.com]
- 2. Software eyes for protein post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Palmitoylation as a Key Regulator of Ras Localization and Function [frontiersin.org]
- 4. Proteomic analysis of palmitoylated platelet proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palmitoylation as a Key Regulator of Ras Localization and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Selective enrichment and direct analysis of protein S-palmitoylation sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 9. researchgate.net [researchgate.net]
- 10. web.stanford.edu [web.stanford.edu]
- 11. welisa.uni-rostock.de [welisa.uni-rostock.de]
Application Notes and Protocols: Utilizing [³H]-Palmitic Acid to Study Protein Modification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying protein S-palmitoylation using tritiated palmitic acid ([³H]-Pal-OH). S-palmitoylation, the reversible post-translational modification of cysteine residues with the 16-carbon fatty acid palmitate, plays a crucial role in regulating protein trafficking, localization, stability, and function. Metabolic labeling with [³H]-palmitic acid remains a cornerstone technique for the direct detection and quantification of this modification on target proteins.
Introduction to Protein Palmitoylation
Protein palmitoylation is a dynamic and reversible lipid modification that governs the function of a wide array of cellular proteins.[1] This process is critical for the regulation of signaling pathways, protein trafficking between cellular compartments, and the modulation of protein-protein interactions.[1] The labile nature of the thioester bond allows for rapid cycles of palmitoylation and depalmitoylation, providing a swift mechanism for controlling protein activity.[2] Dysregulation of protein palmitoylation has been implicated in numerous diseases, including cancer and neurological disorders, making it an attractive target for therapeutic intervention.[1]
The most direct method to monitor protein palmitoylation is through metabolic labeling with radiolabeled palmitic acid, with tritiated ([³H]) palmitate being the most commonly used reagent for over three decades.[1][3] This technique allows for the direct incorporation of the radiolabel into the protein of interest, which can then be isolated and visualized.[3]
Principle of the Method
The fundamental principle involves introducing [³H]-palmitic acid to cultured cells, where it is metabolized and incorporated into proteins by cellular enzymes called palmitoyl acyltransferases (PATs). The protein of interest is then isolated, typically through immunoprecipitation, and the incorporated radioactivity is detected by SDS-PAGE followed by fluorography.[4] A parallel control experiment using [³⁵S]-methionine can be performed to normalize for protein expression and recovery.[4] A key step in validating S-palmitoylation is to confirm the sensitivity of the radiolabel incorporation to neutral hydroxylamine, which specifically cleaves thioester bonds.[4]
Signaling and Experimental Workflow
The following diagrams illustrate the general biological context of protein palmitoylation and the experimental workflow for its detection using [³H]-palmitic acid.
Caption: Reversible cycle of protein palmitoylation and depalmitoylation.
Caption: Experimental workflow for [³H]-palmitate labeling.
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters used in [³H]-palmitic acid labeling experiments. These values may require optimization depending on the cell type and protein of interest.
| Parameter | Typical Value/Range | Reference |
| Cell Seeding Density | 1 x 10⁶ cells per well (6-well plate) | [3] |
| [³H]-Palmitic Acid Concentration | 0.2 - 1.0 mCi/mL | [3][4] |
| Labeling Time | 1 - 5 hours | [4][5] |
| Chase Time (for pulse-chase) | Varies (minutes to hours) | [3][6] |
| Reagent | Purpose | Typical Concentration | Reference |
| [³H]-Palmitic Acid | Radiotracer for palmitate incorporation | 0.2 - 1.0 mCi/mL | [3][4] |
| [³⁵S]-Methionine | Control for protein synthesis and recovery | Varies | [4] |
| Hydroxylamine (HAM) | Cleavage of thioester bonds for validation | 0.5 - 1 M | [4] |
| N-ethylmaleimide (NEM) | Blocks free sulfhydryl groups in ABE method | Varies | [4][7] |
Detailed Experimental Protocols
Protocol 1: Steady-State Metabolic Labeling with [³H]-Palmitic Acid
This protocol is adapted from established methods for analyzing protein palmitoylation in living cells.[3][4]
Materials:
-
HEK293T or COS-1 cells
-
Complete medium (e.g., DMEM with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Plasmid DNA encoding the protein of interest
-
[9,10-³H]-Palmitic Acid (e.g., PerkinElmer, NET043)
-
Labeling Medium: DMEM, 2.5% fetal bovine serum, 1 mM sodium pyruvate, 1 mM non-essential amino acids, 1% DMSO.[4]
-
Lysis Buffer (e.g., RIPA buffer)
-
Antibody against the protein of interest
-
Protein A/G sepharose beads
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Fluorography enhancing solution (e.g., EN³HANCE)
Procedure:
-
Cell Culture and Transfection:
-
Seed 1 x 10⁶ COS-1 or HEK293T cells in a 6-well plate.[3]
-
The next day, transfect the cells with the plasmid encoding your protein of interest according to the manufacturer's instructions.
-
Allow cells to recover and express the protein for 24-48 hours.
-
-
Preparation of [³H]-Palmitic Acid Labeling Medium:
-
In a sterile hood, aliquot the required amount of [³H]-palmitic acid (e.g., 1.2 mCi for 6 samples at 0.2 mCi/mL) into a sterile plate or tube.[3]
-
Allow the ethanol solvent to evaporate completely under a stream of nitrogen or in a sterile hood.
-
Resuspend the dried [³H]-palmitic acid in the appropriate volume of pre-warmed Labeling Medium.
-
Incubate at 37°C for 5-10 minutes to ensure complete dissolution.[3]
-
-
Metabolic Labeling:
-
Wash the transfected cells once with pre-warmed serum-free DMEM.
-
Aspirate the wash medium and add the prepared [³H]-palmitic acid labeling medium to the cells.
-
Incubate the cells at 37°C in a CO₂ incubator for 1-5 hours. The optimal labeling time should be determined empirically.[4]
-
-
Cell Lysis and Immunoprecipitation:
-
After labeling, place the cells on ice and wash twice with ice-cold PBS.
-
Lyse the cells in an appropriate lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
Perform immunoprecipitation of the protein of interest from the cell lysate using a specific antibody and Protein A/G sepharose beads, following standard protocols.[4]
-
-
SDS-PAGE and Fluorography:
-
Wash the immunoprecipitated beads extensively.
-
Elute the protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Following electrophoresis, treat the gel with a fluorography enhancing solution according to the manufacturer's instructions.
-
Dry the gel and expose it to X-ray film at -80°C. Exposure times can range from days to weeks.[5]
-
Protocol 2: Hydroxylamine Sensitivity Assay
This protocol is used to confirm that the [³H]-palmitate is attached via a thioester linkage.[4]
Procedure:
-
Perform the metabolic labeling and immunoprecipitation as described in Protocol 1.
-
After the final wash of the immunoprecipitated beads, resuspend the beads in Laemmli sample buffer.
-
Divide the sample into two equal aliquots.
-
To one aliquot, add an equal volume of 1 M Tris-HCl, pH 7.0 (Control).
-
To the other aliquot, add an equal volume of 1 M hydroxylamine, pH 7.0.
-
Incubate both samples at room temperature for 1 hour.
-
Analyze both samples by SDS-PAGE and fluorography. A significant reduction in the radioactive signal in the hydroxylamine-treated sample compared to the control indicates a thioester linkage.
Alternative and Complementary Methods
While [³H]-palmitic acid labeling is a powerful technique, other methods have been developed that offer advantages in terms of safety, sensitivity, and throughput.
-
Acyl-Biotin Exchange (ABE): This method involves blocking free thiols, cleaving palmitate-thioester bonds with hydroxylamine, and then labeling the newly exposed thiols with a biotinylated reagent.[5][7] This non-radioactive method is often more sensitive than metabolic labeling.[8]
-
Click Chemistry: This approach utilizes metabolic labeling with fatty acid analogs containing a bioorthogonal handle (e.g., an alkyne).[1][5] The labeled proteins can then be "clicked" to a reporter tag (e.g., biotin or a fluorophore) for detection and purification.
Troubleshooting and Considerations
-
Low Signal: The low energy of tritium's beta emission can lead to long exposure times.[3] Ensure efficient fluorography and consider using intensifying screens. Low signal may also result from low protein expression, inefficient immunoprecipitation, or rapid depalmitoylation.
-
High Background: Incomplete washing after immunoprecipitation can lead to high background. Ensure stringent wash conditions.
-
Metabolic Conversion: [³H]-palmitate can be metabolically converted to other fatty acids, such as myristate.[4] The identity of the attached fatty acid can be confirmed by cleaving the thioester linkage with a base, followed by extraction and analysis of the fatty acids by HPLC or TLC.[4]
-
Safety: Standard precautions for handling radioactive materials must be followed when working with [³H]-palmitic acid.
By following these detailed protocols and considering the outlined principles, researchers can effectively utilize [³H]-palmitic acid to investigate the critical role of protein palmitoylation in their biological systems of interest.
References
- 1. Understanding Protein Palmitoylation: Biological Significance and Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Global profiling of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic labeling of Ras with tritiated palmitate to monitor palmitoylation and depalmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.emory.edu [med.emory.edu]
- 5. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic labeling of Ras with tritiated palmitate to monitor palmitoylation and depalmitoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of Protein Palmitoylation in Cultured Hippocampal Neurons by Immunoprecipitation and Acyl-Biotin Exchange (ABE) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for H-3-Pal-OH in Drug Discovery
Introduction
H-3-Pal-OH, chemically known as 3-(3-pyridyl)-L-alanine, is an unnatural amino acid that serves as a valuable building block in modern drug discovery, particularly in the realm of peptide therapeutics.[1][2] Its unique structure, featuring a pyridine ring in the side chain, imparts distinct steric and electronic properties when incorporated into peptides.[1] This modification can lead to enhanced stability, improved aqueous solubility, and altered biological activity compared to their natural counterparts.[1][3] These characteristics make this compound a key component in the synthesis of novel peptide drugs for a variety of therapeutic areas, including metabolic and neurological diseases.[1][4][5]
Key Applications in Drug Discovery
The primary application of this compound in drug discovery is its incorporation into peptide chains to modulate their physicochemical and pharmacological properties.
-
Enhanced Biophysical Properties: The substitution of natural aromatic amino acids like phenylalanine and tyrosine with 3-pyridylalanine has been shown to increase the aqueous solubility and stability of peptides at neutral pH.[3][6] This is a critical advantage in developing peptide-based drugs, as poor solubility and stability can hinder their medicinal use.[3]
-
Modulation of Biological Activity: The pyridine ring of this compound can engage in specific interactions, such as pi-pi stacking and metal coordination, which can influence the binding affinity of the peptide to its biological target.[1] For instance, the incorporation of 3-pyridylalanine into somatostatin and gonadotropin-releasing hormone (GnRH) analogs has been reported to enhance their antagonistic potency.[7]
-
Increased Resistance to Enzymatic Degradation: Peptides containing unnatural amino acids like this compound often exhibit improved resistance to enzymatic degradation, which can extend their in-vivo half-life.[1]
-
Neuromodulatory Effects: Studies in rats have indicated that the administration of L-3-pyridylalanine can significantly increase the concentration of serotonin in the brain.[8] This is achieved by decreasing the activity of tryptophan pyrrolase in the liver, which in turn increases the concentration of free tryptophan in the serum, a precursor to serotonin.[8] This suggests a potential application for this compound-containing peptides in targeting neurological conditions.
Quantitative Data Summary
The following table summarizes the observed effects of incorporating 3-pyridylalanine (3-Pal) into peptides, based on available research.
| Peptide/Analog | Modification | Observed Effect | Reference |
| Glucagon Analog | Substitution of natural aromatic amino acids with 3-Pal and 4-Pal | Enhanced aqueous solubility and stability at neutral pH. | [3] |
| Glucagon[3-Pal6,10,13, Aib16] | Incorporation of 3-Pal at positions 6, 10, and 13 | Superior biophysical character and comparable pharmacology to native glucagon in rats and pigs. | [3] |
| Somatostatin Antagonists | Replacement of Tyr³ with Pal³ isomers | Did not negatively impact SST₂ receptor affinity. The polar nature of 3-Pal likely enhances interaction with kidney transporters, leading to high uptake and retention in renal tissue. | [7] |
| DOTA-[3Pal³]-LM3 | Incorporation of 3-Pal at position 3 | K D = 0.15 ± 0.01 nM for SST₂ receptor binding. | [7] |
| Rat Model | Administration of DL-3-pyridylalanine (100mg/kg) or L-3-pyridylalanine (50mg/kg) | Significant increase in brain serotonin (5-HT) concentration. | [8] |
Experimental Protocols
1. Synthesis of Boc-3-(3-pyridyl)-L-alanine
This protocol describes the synthesis of N-tert-butoxycarbonyl (Boc) protected this compound, a common derivative used in peptide synthesis.[9]
Materials:
-
3-(3-pyridyl)-(S)-alanine (this compound)
-
Anhydrous potassium carbonate
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
1,4-dioxane
-
Water
-
Ethyl acetate
-
Citric acid
-
Sodium chloride
-
Magnesium sulfate (MgSO₄)
-
Ether
Procedure:
-
Prepare a suspension of 3-(3-pyridyl)-(S)-alanine (54 mmol) in water (50 ml) and cool it in an ice bath.
-
Add anhydrous potassium carbonate (54 mmol) to the stirred suspension.
-
Add a solution of di-t-butyl dicarbonate (82 mmol) in 1,4-dioxan (25 ml) dropwise over 10 minutes.
-
Allow the mixture to warm to room temperature and stir for 18 hours.
-
Concentrate the reaction mixture by evaporating the bulk of the 1,4-dioxan under reduced pressure.
-
Extract the aqueous solution with ethyl acetate (2 x 20 ml).
-
Adjust the pH of the aqueous solution to approximately 3 with solid citric acid.
-
Add solid sodium chloride to saturate the solution and then extract with ethyl acetate (5 x 20 ml).
-
Combine the organic extracts, dry over MgSO₄, filter, and evaporate to a low volume under reduced pressure until the product begins to crystallize.
-
Chill at 0°C for 1 hour to complete crystallization.
-
Collect the crystals, wash with ether, and dry to obtain N-t-Butoxycarbonyl-3-(3-pyridyl)-(S)-alanine.
2. General Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-3-Pal-OH
This protocol outlines the general steps for incorporating Fmoc-protected this compound into a peptide chain using solid-phase synthesis.
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
Fmoc-protected standard amino acids
-
Fmoc-3-(3'-pyridyl)-L-alanine (Fmoc-3-Pal-OH)
-
Deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
Coupling reagents: e.g., HBTU/HOBt or HATU
-
Activator: N,N-diisopropylethylamine (DIPEA)
-
Washing solvent: DMF
-
Cleavage cocktail: e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with the deprotection solution for 5-20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (including Fmoc-3-Pal-OH when desired) and coupling reagents in DMF.
-
Add DIPEA to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin with DMF.
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.
-
Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Workflow for incorporating this compound into a peptide via SPPS.
Caption: Benefits of incorporating this compound in peptide drug discovery.
Caption: Conceptual pathway of L-3-pyridylalanine's effect on serotonin.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. peptide.com [peptide.com]
- 7. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Boc-3-(3-pyridyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Autoradiography Techniques using H-3-Pal-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing tritium-labeled palmitoyl alcohol (H-3-Pal-OH) in autoradiography studies. The following sections cover both in vitro and in vivo methodologies, data analysis, and visualization of relevant biological pathways.
Introduction
Palmitoyl alcohol (Pal-OH), a long-chain fatty alcohol, plays a role in various cellular processes. Its tritiated form, this compound, serves as a valuable radiotracer to investigate its distribution, metabolism, and sites of action within biological systems. Autoradiography, a technique that uses photographic emulsions or phosphor imaging systems to visualize the distribution of radioactive substances within a sample, is a powerful tool for these investigations.[1][2] This document outlines protocols for whole-body and tissue-specific autoradiography to elucidate the pharmacokinetics and potential signaling pathways of Pal-OH.
I. In Vitro Autoradiography of this compound on Tissue Sections
This protocol is adapted from standard in vitro receptor autoradiography techniques and is suitable for identifying binding sites of this compound in specific tissues, such as the brain.[3][4][5][6][7]
Experimental Protocol
-
Tissue Preparation:
-
Sacrifice the animal according to approved ethical guidelines.
-
Rapidly dissect the tissue of interest (e.g., brain, liver) and freeze it in isopentane cooled with dry ice or liquid nitrogen.
-
Store the frozen tissue at -80°C until sectioning.
-
Using a cryostat, cut 20 µm-thick sections of the tissue and thaw-mount them onto gelatin-coated microscope slides.
-
Store the mounted sections at -80°C.
-
-
Incubation:
-
Bring the slides to room temperature before the experiment.
-
Pre-incubate the sections in a suitable buffer (e.g., Tris-HCl 50 mM, pH 7.4) for 15-30 minutes to remove endogenous ligands.
-
Prepare the incubation buffer containing this compound. The final concentration of this compound should be determined empirically but can start in the nanomolar range.
-
For non-specific binding, prepare a parallel set of slides with incubation buffer containing this compound and a high concentration (e.g., 1 µM) of unlabeled Pal-OH.
-
Incubate the sections with the this compound solution for a predetermined time (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 37°C) in a humidified chamber.
-
-
Washing:
-
After incubation, rapidly wash the slides in ice-cold buffer to remove unbound radioligand.
-
Perform a series of short washes (e.g., 3 x 2 minutes) in fresh, ice-cold buffer.
-
Finally, dip the slides briefly in ice-cold deionized water to remove buffer salts.
-
-
Drying and Exposure:
-
Dry the slides quickly under a stream of cool air.
-
Appose the dried slides to a tritium-sensitive phosphor imaging plate or autoradiographic film in a light-tight cassette.
-
Include tritium standards of known radioactivity to allow for quantification.
-
Exposure time will vary depending on the specific activity of the radioligand and the density of binding sites (typically from several days to weeks).
-
-
Imaging and Analysis:
-
After exposure, scan the phosphor imaging plate using a phosphor imager or develop the film.
-
Quantify the signal intensity in different regions of interest using densitometry software.
-
Calculate specific binding by subtracting the non-specific binding signal from the total binding signal.
-
Workflow Diagram
Caption: Workflow for in vitro autoradiography with this compound.
II. In Vivo and Ex Vivo Autoradiography of this compound
This protocol is designed to study the biodistribution of this compound in a whole animal model.
Experimental Protocol
-
Radiotracer Administration:
-
Administer a known dose of this compound to the animal (e.g., via intravenous injection). The tracer should be formulated in a biocompatible vehicle.
-
The administered dose will depend on the specific activity of the tracer and the animal model.
-
-
Tissue Collection:
-
At predetermined time points after administration, euthanize the animal according to ethical protocols.
-
For whole-body autoradiography, freeze the entire animal carcass in a mixture of hexane and solid CO2.
-
For organ-specific autoradiography, dissect the organs of interest, weigh them, and freeze them individually.
-
-
Sectioning:
-
For whole-body autoradiography, embed the frozen carcass in a carboxymethylcellulose (CMC) medium and section it using a large-format cryomicrotome (20-40 µm sections).
-
For organ-specific autoradiography, section the individual frozen organs using a standard cryostat.
-
Mount the sections on adhesive tape (for whole-body) or microscope slides.
-
-
Drying and Exposure:
-
Freeze-dry the sections.
-
Expose the sections to a tritium-sensitive phosphor imaging plate or film as described in the in vitro protocol.
-
-
Imaging and Analysis:
-
Scan the imaging plate or develop the film.
-
Identify anatomical structures and quantify the radioactivity in different tissues and organs.
-
Data can be expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Workflow Diagram
References
- 1. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative autoradiography with radiopharmaceuticals, Part 2: Applications in radiopharmaceutical research: concise communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pathways of palmitate metabolism in the isolated rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Autoradiography [fz-juelich.de]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal with H-3-Pal-OH
Welcome to the technical support center for experiments involving Tritiated Palmitic Acid (H-3-Pal-OH). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal intensity in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during metabolic labeling and detection of protein palmitoylation using this compound.
Q1: Why am I getting a low or no signal from my this compound labeled samples?
A low signal can arise from several factors throughout the experimental workflow, from initial labeling to final detection. A systematic troubleshooting approach is crucial for identifying the root cause. Key areas to investigate include the integrity of the radiolabel, the efficiency of the labeling protocol, the immunoprecipitation process, and the liquid scintillation counting (LSC) or autoradiography procedure.
Q2: How can I be sure my this compound is still active?
Improper storage and handling can lead to the degradation of this compound.
-
Storage: Lyophilized this compound should be stored at -20°C and desiccated. In solution, it should be stored at -20°C and used within a month to prevent loss of potency. It is advisable to aliquot the solution to avoid multiple freeze-thaw cycles.
-
Solvent Evaporation: When preparing the labeling medium, ensure the ethanol solvent from the this compound stock is completely evaporated before adding the medium.[1] Residual ethanol can affect cell health and labeling efficiency.
Q3: My cells are not efficiently incorporating the this compound. What could be the issue?
Several factors can influence the metabolic incorporation of tritiated palmitic acid into cellular proteins.
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase. Stressed or confluent cells may have altered metabolic activity.
-
Labeling Medium: The composition of the labeling medium is critical. For instance, using dialyzed fetal bovine serum (FBS) can be important.[1]
-
Labeling Time and Concentration: The optimal labeling time and this compound concentration can vary between cell types and proteins of interest. A pilot experiment to determine the optimal conditions is recommended. A starting point for labeling can be a 1-2 hour period with a high concentration of [3H]palmitate.[2] For steady-state labeling, a concentration of 0.2 mCi/mL can be used overnight, while for pulse-chase experiments, a higher concentration of 1 mCi/mL for a shorter duration (e.g., 5 minutes) may be necessary.[1]
Q4: I suspect my immunoprecipitation (IP) is inefficient. How can I check this?
Inefficient IP will lead to a low amount of radiolabeled protein being analyzed.
-
Antibody Efficacy: Use an antibody validated for IP. Run a parallel Western blot on the cell lysate before and after IP to check the depletion of the target protein from the supernatant.
-
Lysis Buffer: The choice of lysis buffer can affect antibody-antigen interaction and protein stability. RIPA buffer is commonly used for these experiments.[1]
-
Washing Steps: Insufficient washing can lead to high background, while excessive washing can result in the loss of bound protein. Optimize the number and stringency of washes.
Q5: My liquid scintillation counting (LSC) efficiency seems low. What are the common causes?
The low energy of the beta particles emitted by tritium makes it susceptible to issues with LSC.
-
Quenching: This is a major cause of low counts. Quenching is the reduction in the light output of the scintillation process.[3] It can be caused by chemical contaminants (chemical quenching) or colored substances (color quenching) in the sample.[3][4]
-
Troubleshooting Quenching:
-
Ensure complete solubilization of the sample in the scintillation cocktail.
-
Avoid colored lysis buffers or sample components if possible.
-
Use a modern LSC with automatic quench correction capabilities. These instruments use methods like the Spectral Index of the Sample (SIS) or the transformed Spectral Index of the External Standard (t-SIE) to measure and correct for quenching.[5][6]
-
-
-
Scintillation Cocktail: Use a high-efficiency cocktail specifically designed for tritium counting. The choice of cocktail should be appropriate for the sample type (e.g., aqueous, organic).
-
Counting Efficiency: The counting efficiency for tritium is inherently lower than for higher-energy isotopes. Under ideal conditions, it ranges from about 30% to 48%.[7][8]
| Parameter | Typical Value | Source |
| This compound Concentration (Steady-State Labeling) | 0.2 mCi/mL | [1] |
| This compound Concentration (Pulse-Chase) | 1.0 mCi/mL | [1] |
| Typical Tritium Counting Efficiency | 30-48% | [7][8] |
| This compound Storage (Lyophilized) | -20°C, desiccated | |
| This compound Storage (In Solution) | -20°C, use within 1 month |
Experimental Protocols
Metabolic Labeling and Immunoprecipitation of Palmitoylated Proteins
This protocol outlines the steps for metabolically labeling cells with this compound, followed by immunoprecipitation of the target protein and analysis by liquid scintillation counting.
Materials:
-
This compound (Tritiated Palmitic Acid)
-
Cell culture medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Lysis Buffer (e.g., RIPA buffer)
-
Protease inhibitors
-
Antibody specific to the target protein
-
Protein A/G agarose beads
-
Scintillation cocktail
-
Scintillation vials
Procedure:
-
Cell Culture: Plate cells and grow to the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium:
-
In a sterile hood, aliquot the required amount of this compound into a sterile tube.
-
Allow the ethanol solvent to evaporate completely under a stream of nitrogen or in a sterile hood.
-
Resuspend the dried this compound in a small volume of DMEM, then add the appropriate volume of labeling medium (e.g., DMEM with 10% dFBS and fatty acid-free BSA). The final concentration will depend on the experimental design (see table above).[1]
-
-
Metabolic Labeling:
-
Remove the growth medium from the cells and wash once with warm PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate at 37°C for the desired labeling period (e.g., 4 hours to overnight for steady-state or a shorter pulse for dynamic studies).
-
-
Cell Lysis:
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Transfer the supernatant to a new tube.
-
Add the primary antibody and incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash 3-5 times with cold lysis buffer.
-
-
Elution and Scintillation Counting:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in a suitable volume of scintillation cocktail in a scintillation vial.
-
Vortex thoroughly.
-
Count the radioactivity using a liquid scintillation counter.
-
Visualizations
Troubleshooting Workflow for Low this compound Signal
Caption: A flowchart for troubleshooting low signal issues with this compound.
Simplified Wnt Signaling Pathway Highlighting Palmitoylation
Caption: Role of palmitoylation in Wnt protein secretion and receptor binding.
Experimental Workflow: Metabolic Labeling to LSC
Caption: Workflow from metabolic labeling to liquid scintillation counting.
References
- 1. Metabolic labeling of Ras with tritiated palmitate to monitor palmitoylation and depalmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.emory.edu [med.emory.edu]
- 3. hidex.com [hidex.com]
- 4. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. scar.utoronto.ca [scar.utoronto.ca]
- 7. Measurement of tritium with high efficiency by using liquid scintillation counter with plastic scintillator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid scintillation counting - Wikipedia [en.wikipedia.org]
H-3-Pal-OH solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H-3-Pal-OH.
Frequently Asked Questions (FAQs)
Q1: What exactly is this compound?
A1: this compound is the chemical designation for 3-(3-pyridyl)-L-alanine.[1][2] It is an amino acid derivative, not a palmitoylated alcohol. In peptide chemistry nomenclature, the "H" signifies the free amino group and the "OH" represents the free carboxylic acid group. Its CAS number is 64090-98-8.[1] It is sometimes available as a dihydrochloride salt.[2]
Q2: Is this compound considered a poorly soluble compound?
A2: No, this compound has high intrinsic aqueous solubility. Published data indicates a solubility of 100 mg/mL in water, although achieving this concentration may require sonication.[1] Its incorporation into peptides has been shown to enhance their aqueous solubility.[3][4]
Q3: Why would I encounter solubility issues if the compound is water-soluble?
A3: While this compound is highly soluble in water, problems can arise under specific experimental conditions. Factors that might give the appearance of poor solubility include:
-
pH of the solution: As an amino acid, this compound is zwitterionic and its solubility can be pH-dependent.
-
Buffer composition: Certain salts or buffer components can decrease the solubility of a compound (salting out).
-
Concentration: Attempting to dissolve the compound above its solubility limit in a specific buffer system.
-
Temperature: Solubility is often temperature-dependent.
-
Improper storage: Degradation of the compound due to improper storage can lead to products with different solubility characteristics.
Q4: How should I store this compound?
A4: For the solid form, it is recommended to store it at 4°C and protected from light.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, solutions can be kept at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1][5]
Troubleshooting Guide
Q1: I'm having trouble dissolving this compound in my neutral pH buffer. What should I do?
A1: This is a common issue when working with amino acids near their isoelectric point.
-
Problem: At neutral pH, the amino acid may have its lowest solubility.
-
Solution 1: Adjust the pH. Try acidifying the buffer slightly (e.g., to pH 5-6) or making it slightly basic (e.g., to pH 8-9). This will shift the equilibrium from the zwitterionic form to a more soluble cationic or anionic form. Test a small amount first to ensure the pH change is compatible with your experiment.
-
Solution 2: Use an ultrasonic bath. Sonication can provide the energy needed to break up solid particles and facilitate dissolution, as suggested by supplier data.[1]
-
Solution 3: Gentle warming. Gently warm the solution to 30-40°C. Many compounds exhibit increased solubility at higher temperatures. Ensure the compound is stable at the temperature you choose.
Q2: The compound dissolves initially but then precipitates out of my solution. Why is this happening?
A2: This often points to either supersaturation or a change in the solution's conditions.
-
Problem: The initial conditions allowed for dissolution, but a change (e.g., temperature decrease, pH shift, or equilibration over time) caused the concentration to exceed the solubility limit.
-
Solution 1: Re-dissolve and dilute. Your working concentration may be too high for the specific buffer system. Try preparing a more concentrated stock solution in an appropriate solvent (like water) and then diluting it into your final experimental buffer.
-
Solution 2: Check for buffer incompatibility. Some buffer salts can cause "salting out." If possible, try dissolving this compound in a different buffer system.
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, but it is highly soluble in water. For most applications, starting with water is recommended.[1] If your experimental protocol requires an organic solvent, consider solvents miscible with water, such as ethanol or DMSO, for preparing a concentrated stock that can then be diluted into your aqueous experimental medium.
Quantitative Data: Solubility Profile
The following table summarizes the known solubility data for this compound.
| Solvent | Concentration | Method/Notes | Reference |
| Water (H₂O) | 100 mg/mL (601.76 mM) | Requires ultrasonic treatment. | [1] |
Experimental Protocols
Protocol for Preparing a 100 mg/mL Aqueous Stock Solution of this compound
-
Preparation: Weigh the desired amount of this compound solid in a sterile container.
-
Solvent Addition: Add the corresponding volume of purified water (e.g., Milli-Q or equivalent) to reach a final concentration of 100 mg/mL.
-
Initial Dissolution: Vortex the solution vigorously for 1-2 minutes.
-
Sonication: Place the container in an ultrasonic water bath. Sonicate in short bursts of 5-10 minutes, allowing the solution to cool in between to prevent heating.
-
Visual Inspection: Continue sonication until all solid particles have dissolved and the solution is clear.
-
Sterilization (Optional): If required for your application, sterilize the solution by filtering it through a 0.22 µm filter.[1]
-
Storage: Aliquot the stock solution into sterile, light-protected tubes and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][5]
Visualizations
Below are diagrams illustrating experimental workflows for handling this compound.
Caption: Standard workflow for dissolving this compound in water.
Caption: Logical workflow for troubleshooting this compound solubility problems.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-(3-Pyridyl)alanine | C8H10N2O2 | CID 152953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boc-3-(3-pyridyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]
Preventing degradation of H-3-Pal-OH in solution
Welcome to the technical support center for H-3-Pal-OH. This resource provides guidance on preventing the degradation of this compound (3-(3-Pyridyl)-L-alanine) in solution. Find troubleshooting guides, frequently asked questions, and experimental protocols to ensure the stability and integrity of your research material.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store lyophilized this compound?
A1: Lyophilized this compound should be stored at -20°C or -80°C, protected from light and moisture.[1] Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, which can reduce long-term stability.
Q2: How should I prepare and store this compound solutions?
A2: For short-term storage (up to one month), solutions can be stored at -20°C.[1] For longer durations (up to six months), storing aliquots at -80°C is recommended to minimize freeze-thaw cycles.[2] It is advisable to use sterile, nuclease-free water or an appropriate buffer (pH 5-7) for dissolution. If using water, filtering the solution through a 0.22 µm filter is a good practice.
Q3: What are the primary factors that can cause this compound degradation in solution?
A3: Like many peptide-based molecules, the stability of this compound in solution is influenced by several factors, including:
-
pH: Extreme pH values can lead to hydrolysis of the peptide backbone or modifications to the pyridyl group.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.
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Oxidation: The pyridyl group may be susceptible to oxidation, especially in the presence of metal ions or reactive oxygen species.
-
Light: Exposure to UV or fluorescent light can induce photo-degradation.
-
Microbial Contamination: Growth of microorganisms can lead to enzymatic degradation of the product.
Q4: Can I store this compound solutions at 4°C?
A4: While not ideal for long-term storage, solutions may be kept at 4°C for very short periods (a few days). However, for optimal stability, freezing at -20°C or -80°C is strongly recommended.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity or inconsistent experimental results. | Degradation of this compound in solution. | 1. Prepare fresh solutions from lyophilized powder for each experiment. 2. Review storage conditions (temperature, light exposure). 3. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 4. Perform a stability study to determine the degradation rate under your experimental conditions. |
| Precipitation or cloudiness in the solution upon thawing. | Poor solubility at the storage concentration or pH. Aggregation of the molecule. | 1. Ensure the concentration is within the solubility limits for the chosen solvent. 2. Consider using a buffer within the optimal pH range (5-7). 3. Briefly sonicate the solution to aid in re-dissolving the precipitate. 4. If aggregation is suspected, a change in buffer or the addition of solubility enhancers may be necessary. |
| Discoloration of the solution (e.g., yellowing). | Oxidation of the pyridyl group or other chemical modifications. | 1. Protect solutions from light. 2. Use high-purity solvents and degas them to remove dissolved oxygen. 3. Consider adding a small amount of an antioxidant, if compatible with your experimental setup. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution via HPLC
This protocol outlines a method to assess the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
Lyophilized this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Phosphate buffer (pH 5.0, 6.0, and 7.0)
-
Incubators/water baths set to 4°C, 25°C, and 40°C
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in each of the three phosphate buffers.
-
Aliquoting: Aliquot 100 µL of each stock solution into separate, clearly labeled microcentrifuge tubes for each temperature and time point.
-
Storage: Store the aliquots at the three different temperatures (4°C, 25°C, and 40°C).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, and 1 week), remove one aliquot from each condition.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm (due to the pyridyl group)
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the T=0 time point for each condition.
-
Plot the percentage of intact this compound versus time for each condition to determine the degradation kinetics.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C | Up to 36 months[1] | Protect from light and moisture. Equilibrate to room temperature in a desiccator before opening. |
| Solution | -20°C | Up to 1 month[1] | Aliquot to avoid freeze-thaw cycles. Use a suitable buffer (pH 5-7). |
| Solution | -80°C | Up to 6 months[2] | Preferred for longer-term storage of solutions. Aliquot to minimize freeze-thaw cycles. |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for this compound stability testing.
References
Technical Support Center: Optimizing H-3-Pal-OH Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time of H-3-Pal-OH (3-Pyridylalanine) in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what contexts is "incubation time" a critical parameter?
A1: this compound, or 3-(3-Pyridyl)-L-alanine, is an unnatural amino acid. The term "incubation time" is critical in two primary experimental contexts:
-
Solid-Phase Peptide Synthesis (SPPS): In this context, incubation time refers to the coupling reaction time, which is the duration the activated this compound is allowed to react with the free N-terminus of the growing peptide chain on a solid support.
-
Cell-Based Assays: Here, incubation time is the period that cells or tissues are exposed to a peptide containing this compound, often to study processes like receptor binding and internalization.
Q2: Why does the coupling of this compound in SPPS often require optimization of the incubation time?
A2: As an unnatural amino acid with a pyridyl side chain, this compound can present steric hindrance and has different solubility characteristics compared to standard proteinogenic amino acids. These factors can slow down the coupling reaction, leading to incomplete incorporation and lower purity of the final peptide. Therefore, optimizing the incubation (coupling) time is often necessary to ensure complete reaction.
Q3: What is a typical starting point for incubation time in a cell-based internalization assay with a peptide containing this compound?
A3: For cell-based internalization assays, a typical starting point for incubation time is a time-course experiment. This often involves incubating the cells with the peptide for various durations, such as 30, 60, 120, and 240 minutes, to determine the optimal time for maximal internalization.[1] The ideal time can vary depending on the cell type, peptide concentration, and the specific receptor being studied.
Q4: Can extending the incubation time during SPPS have negative consequences?
A4: Yes, while extending the coupling time can improve the incorporation of difficult amino acids, excessively long incubation times, especially at elevated temperatures, can increase the risk of side reactions such as racemization. It is crucial to find a balance that maximizes coupling efficiency while minimizing side product formation.
Troubleshooting Guides
Optimizing this compound Coupling in Solid-Phase Peptide Synthesis
Issue: Low coupling efficiency of this compound, leading to deletion sequences in the final peptide.
| Troubleshooting Step | Recommendation | Rationale |
| Extend Incubation Time | Gradually increase the coupling time from the standard 60-90 minutes to 2-4 hours, or even overnight for particularly difficult couplings. | Provides more time for the sterically hindered amino acid to react completely with the growing peptide chain. |
| Double Coupling | After the initial coupling incubation, drain the reagents and repeat the coupling step with a fresh solution of activated this compound. | A second coupling can help to drive the reaction to completion, especially if the first coupling was inefficient. |
| Increase Reagent Equivalents | Use a higher molar excess of this compound and the coupling reagents (e.g., from 3 to 5 equivalents). | According to Le Chatelier's principle, increasing the concentration of reactants can shift the equilibrium towards the product, favoring the formation of the peptide bond. |
| Optimize Coupling Reagents | If standard coupling reagents (like HBTU) are ineffective, consider more potent activators such as HATU, HCTU, or COMU. | These reagents are known to be more effective for coupling sterically hindered or unnatural amino acids. |
| Elevate Temperature | Cautiously increase the reaction temperature to 40-50°C. | Increased temperature can enhance the reaction kinetics. However, this should be monitored carefully to avoid racemization. |
| Solvent Choice | If peptide aggregation is suspected (common with hydrophobic sequences), consider switching from DMF to NMP, which has better solvating properties. A "magic mixture" of DCM, DMF, and NMP (1:1:1) can also be effective.[2] | Improved solvation can disrupt secondary structures that hinder reagent access to the reaction site.[3] |
Optimizing Incubation Time in Cell-Based Internalization Assays
Issue: Inconsistent or low signal in a peptide internalization assay.
| Troubleshooting Step | Recommendation | Rationale |
| Perform a Time-Course Experiment | Incubate cells with the this compound-containing peptide for a range of time points (e.g., 15, 30, 60, 120, 240 minutes). | This will determine the optimal incubation time for maximal internalization and establish the kinetics of uptake. Peptide uptake can be a rapid process, sometimes reaching equilibrium within 30 minutes. |
| Optimize Peptide Concentration | Test a range of peptide concentrations to find the optimal concentration for your specific cell line and assay. | The concentration of the peptide can influence the mechanism of uptake (e.g., translocation at low concentrations, endocytosis at higher concentrations).[4] |
| Control for Temperature | Perform the internalization assay at both 37°C and 4°C. | Internalization via endocytosis is an active process that is inhibited at lower temperatures. Comparing uptake at these two temperatures can help distinguish between active uptake and non-specific membrane binding. |
| Check Cell Health and Confluency | Ensure cells are healthy, in the logarithmic growth phase, and at a consistent confluency for each experiment. | Cell health and density can significantly impact receptor expression and internalization capacity. |
| Pre-incubation Steps | If using inhibitors for mechanistic studies, ensure the pre-incubation time with the inhibitor is sufficient before adding the peptide. For example, a 30-minute pre-incubation with neomycin has been used to study the role of phosphoinositides.[4] | Allows the inhibitor to exert its effect on the cellular machinery before the peptide is introduced. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound (Manual Synthesis)
This protocol outlines the manual synthesis of a peptide incorporating this compound using Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Fmoc-protected amino acids (including Fmoc-3-Pal-OH)
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Coupling reagents: HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
-
Kaiser test reagents
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and incubate for 5 minutes.
-
Drain and repeat the piperidine incubation for an additional 15 minutes.
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Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for standard amino acids):
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Dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HOBt in DMF.
-
Add 3 equivalents of HBTU and 6 equivalents of DIPEA.
-
Add the activation mixture to the resin and incubate for 60-90 minutes with gentle agitation.
-
Wash the resin with DMF (3 times).
-
-
This compound Coupling (Optimized Incubation):
-
Prepare the activation mixture as in step 3, using Fmoc-3-Pal-OH.
-
Add the mixture to the resin and incubate for 2-4 hours .
-
Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), proceed to double coupling.
-
Double Coupling (if necessary): Drain the reaction mixture and repeat the coupling step with a fresh activation mixture for another 1-2 hours.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.
Protocol 2: Cell-Based Internalization Assay for a Radiolabeled Peptide Containing this compound
This protocol describes a method to quantify the internalization of a radiolabeled peptide into cultured cells.
Materials:
-
Cell line of interest (e.g., HEK293 cells expressing a specific receptor)
-
Cell culture medium and supplements
-
Radiolabeled peptide containing this compound
-
Binding buffer (e.g., HBSS with 0.1% BSA)
-
Acid wash buffer (e.g., 0.2 M acetic acid, 0.5 M NaCl, pH 2.5)
-
Lysis buffer (e.g., 1 M NaOH)
-
Scintillation cocktail and counter
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight.
-
Assay Preparation:
-
On the day of the assay, wash the cells twice with pre-warmed binding buffer.
-
Prepare serial dilutions of the radiolabeled peptide in binding buffer.
-
-
Incubation Time-Course:
-
Add the radiolabeled peptide to the cells at the desired concentration.
-
Incubate the plates at 37°C for different time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
-
Stopping the Internalization:
-
At each time point, stop the internalization by placing the plate on ice and rapidly washing the cells three times with ice-cold binding buffer.
-
-
Differentiating Surface-Bound vs. Internalized Peptide:
-
To measure the internalized fraction, add ice-cold acid wash buffer to the cells and incubate for 5-10 minutes on ice. This step removes surface-bound radioligand.
-
Collect the acid wash supernatant (contains surface-bound peptide).
-
Wash the cells once more with ice-cold binding buffer.
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes.
-
Transfer the lysate (contains internalized peptide) to a scintillation vial.
-
Add scintillation cocktail to both the acid wash fraction and the cell lysate fraction.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of internalized peptide at each time point.
-
Plot the internalized radioactivity as a function of incubation time to determine the optimal incubation period.
-
Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: Receptor-Mediated Endocytosis Pathway.
References
Technical Support Center: H-3-Pal-OH (³H-Palmitic Acid) Assays
Welcome to the technical support center for ³H-Palmitic Acid assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their protein palmitoylation experiments and minimize background noise.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the ³H-Palmitic Acid assay?
The ³H-Palmitic Acid assay is a traditional and direct method for detecting protein S-palmitoylation.[1][2] It involves metabolically labeling cells with tritiated palmitic acid ([³H]palmitate).[3] This radiolabeled fatty acid is incorporated into proteins by the cell's own enzymatic machinery.[1][3] Following labeling, the protein of interest is typically isolated through immunoprecipitation, separated by SDS-PAGE, and the incorporated radioactivity is detected by fluorography.[3][4] This method provides direct evidence of palmitoylation.[2][3]
Q2: What are the most common sources of high background noise in this assay?
High background noise in ³H-Palmitic Acid assays can originate from several sources:
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Non-specific binding: The radiolabeled palmitate or the target protein may bind non-specifically to surfaces like microcentrifuge tubes, pipette tips, or the filter membrane in filter binding assays.[5][6][7]
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Metabolic Conversion: [³H]palmitate can be metabolically converted into other molecules, such as [³H]myristate, which can then be incorporated into proteins, leading to a false positive signal.[4]
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Contamination: Contamination of reagents or equipment with radioactivity can lead to elevated background counts.
-
Inefficient Washing: Inadequate washing steps during immunoprecipitation or filter binding assays can leave unbound [³H]palmitate, contributing to high background.
-
Hydrophobic Interactions: The hydrophobic nature of palmitic acid can cause it to interact non-specifically with various surfaces and other proteins.[5]
Q3: How is non-specific binding different from specific binding?
Specific binding refers to the radiolabeled ligand (³H-palmitate) binding to its intended target protein. Non-specific binding, on the other hand, is the binding of the radiolabel to other components in the assay, such as the filter membrane, tubes, or other proteins.[6] In a filter binding assay, for example, the principle is that proteins will stick to a nitrocellulose filter, while unbound DNA (or in this case, a small molecule like palmitate) will not.[8][9] However, any non-specific adherence of the radiolabel to the filter contributes to background noise.[8]
Troubleshooting Guides
Issue 1: High Background Signal Across All Samples
High background across all samples, including negative controls, often points to a systemic issue in the assay protocol.
Possible Causes & Solutions
| Cause | Recommended Solution | Rationale |
| Inefficient Washing | Increase the number and/or duration of wash steps after immunoprecipitation or filtering. Consider adding a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20) to the wash buffer. | More stringent washing helps to remove unbound [³H]palmitate and other non-specifically bound radioactive contaminants. Detergents can help disrupt weak, non-specific hydrophobic interactions.[5] |
| Contaminated Reagents | Prepare fresh buffers and solutions. Use dedicated and properly cleaned equipment for handling radioactive materials. | Eliminates the possibility of pre-existing radioactive contamination in your assay components. |
| Non-Specific Binding to Tubes/Plates | Pre-coat tubes or plates with a blocking agent like Bovine Serum Albumin (BSA) at a concentration of 1%.[5] Consider using low-adhesion plasticware. | BSA can saturate non-specific binding sites on plastic surfaces, preventing the radiolabeled palmitate or protein complexes from adhering.[5][7] |
| Metabolic Conversion of Palmitate | Treat the gel with neutral hydroxylamine after electrophoresis.[4] This will cleave thioester linkages (palmitoylation) but not oxyester linkages (some other modifications).[4] | This step helps to confirm that the incorporated radioactivity is due to authentic S-palmitoylation and not another type of modification resulting from metabolic conversion.[4] |
Caption: Standard workflow for a ³H-palmitoylation assay.
Key Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol is a generalized procedure for labeling proteins with [³H]palmitate in adherent mammalian cells. Optimization will be required for different cell lines.
-
Cell Seeding: Seed cells in a culture dish (e.g., 6-well plate or 10 cm dish) and grow to approximately 40-60% confluency. [10]2. Label Preparation: In a sterile tube, add the required amount of [³H]palmitic acid (e.g., 0.2-1.0 mCi/mL). [3]Evaporate the ethanol solvent completely under a gentle stream of nitrogen gas. [4]3. Resuspension: Resuspend the dried palmitate in a small volume of DMSO, then dilute into pre-warmed cell culture medium, often with reduced serum (e.g., 2.5% FBS). [4]4. Labeling: Remove the growth medium from the cells, wash once with pre-warmed serum-free medium (like DMEM), and then add the [³H]palmitate-containing labeling medium. [4]5. Incubation: Incubate the cells for the desired labeling period (typically 1-4 hours) at 37°C in a CO₂ incubator. [4]6. Harvesting: After incubation, wash the cells multiple times with ice-cold PBS to remove unincorporated radiolabel. Proceed immediately to cell lysis. [10]
Protocol 2: Reducing Non-Specific Binding with Buffer Additives
This protocol describes how to modify your buffers to minimize non-specific interactions.
-
Adjust pH: Adjust the pH of your lysis and wash buffers. For protein-surface interactions, matching the buffer pH to the isoelectric point of your protein of interest can minimize charge-based non-specific binding. [5]2. Increase Salt Concentration: Increase the NaCl concentration in your wash buffers (e.g., to 300-500 mM). Higher ionic strength can disrupt electrostatic interactions that contribute to non-specific binding. [5]3. Add Blocking Proteins: Supplement your lysis buffer, wash buffer, and immunoprecipitation buffer with 1% Bovine Serum Albumin (BSA). [5]BSA acts as a blocking agent, occupying potential non-specific binding sites on surfaces and other proteins. [5][6]4. Include Non-ionic Surfactants: Add a low concentration (e.g., 0.05% - 0.1%) of a non-ionic surfactant like Tween-20 or Triton X-100 to your wash buffers. These detergents help to disrupt hydrophobic interactions that cause non-specific binding without denaturing most proteins. [5] Signaling Pathway Context: Protein Palmitoylation
Caption: The reversible cycle of protein palmitoylation.
References
- 1. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Detect Palmitoylated Proteins: Methods and Best Practices - Creative Proteomics [creative-proteomics.com]
- 3. Metabolic labeling of Ras with tritiated palmitate to monitor palmitoylation and depalmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.emory.edu [med.emory.edu]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 7. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. youtube.com [youtube.com]
- 9. Filter binding assay - Wikipedia [en.wikipedia.org]
- 10. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: H-3-Pal-OH Metabolic Labeling Experiments
Welcome to the technical support center for troubleshooting metabolic labeling experiments using novel non-canonical amino acids like H-3-Pal-OH (3-(3-Pyridyl)-L-alanine). This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Disclaimer: this compound is not a commonly documented reagent for metabolic labeling. The following guide is based on established principles for metabolic labeling with other non-canonical amino acids and is intended to serve as a starting point for developing and troubleshooting your specific experimental setup.
General Experimental Workflow
The following diagram outlines a typical workflow for metabolic labeling of proteins with a non-canonical amino acid, followed by detection.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you might encounter.
Section 1: Low or No Labeling Signal
Question: I am not detecting any signal from my this compound labeled proteins. What are the possible causes and solutions?
A weak or absent signal is a common issue when working with a new non-canonical amino acid. The problem can originate from inefficient incorporation of the amino acid, issues with the detection method, or degradation of the target proteins.
Troubleshooting Flowchart for Low Signal:
Potential Causes and Solutions Table:
| Potential Cause | Recommended Solutions |
| Inefficient Incorporation of this compound | Optimize Labeling Conditions: Increase the concentration of this compound in the culture medium. It is crucial to perform a dose-response curve to find the optimal concentration that provides a good signal without inducing cytotoxicity.[1] Increase Incubation Time: Longer incubation can lead to higher incorporation. Test a time course (e.g., 4, 8, 16, 24 hours). Deplete Competing Amino Acids: If this compound is an analog of a specific natural amino acid (e.g., alanine or phenylalanine), ensure that the natural amino acid is depleted from the culture medium before and during labeling.[2] |
| Cytotoxicity of this compound | Assess Cell Viability: Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) at different concentrations of this compound.[3] Lower Concentration/Time: If toxicity is observed, reduce the concentration or the incubation time.[4] |
| Inefficient Detection | Antibody Issues (for Western Blot): If you are using an antibody that is supposed to recognize this compound or a tag, validate its specificity and optimize its concentration. Protein Degradation: Ensure that protease inhibitors are included in all buffers after cell harvesting.[5] Low Protein Expression: The protein of interest might be expressed at very low levels. Consider overexpressing your target protein if possible. |
| Issues with Downstream Chemistry (e.g., Click Chemistry) | If this compound is derivatized with a bio-orthogonal handle (e.g., an azide or alkyne), the subsequent click reaction may be inefficient.[6] Fresh Reagents: Prepare fresh solutions of the copper catalyst and reducing agent for each experiment.[6] Optimize Reagent Concentrations: Titrate the concentrations of the copper catalyst, ligand, and fluorescent probe.[7] Avoid Interfering Substances: Buffers containing Tris or other chelators can interfere with the copper-catalyzed click reaction. Use buffers like PBS or HEPES.[6] |
Section 2: High Background Signal
Question: My results show a high background, making it difficult to distinguish the specific signal. How can I reduce the background?
High background can arise from non-specific binding of detection reagents, aggregation of labeled proteins, or issues with the washing steps.
Troubleshooting Flowchart for High Background:
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Protein Labeling | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. neb.com [neb.com]
- 5. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. metabion.com [metabion.com]
Technical Support Center: H-3-Pal-OH Uptake Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing H-3-Pal-OH ([³H]palmitic acid) to study protein palmitoylation.
Troubleshooting Guide
This guide addresses common issues encountered during [³H]palmitic acid labeling experiments.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no [³H]palmitate signal in my protein of interest. | 1. Inefficient cellular uptake: Cells may have low expression of fatty acid transporters. 2. Suboptimal labeling medium: Presence of non-radiolabeled fatty acids or incorrect BSA concentration. 3. Short labeling time: Incubation period may be insufficient for detectable incorporation. 4. Low specific activity of [³H]palmitate: The radioactivity per mole of palmitate is too low. 5. Protein degradation: The target protein may be unstable. | 1. Optimize cell conditions: Ensure cells are healthy and not overly confluent. Consider using a cell line known to have high fatty acid uptake. 2. Use fatty acid-free BSA: Prepare labeling medium with high-quality fatty acid-free BSA to facilitate palmitate solubility and delivery. Ensure the use of dialyzed fetal bovine serum (FBS) to minimize competition from unlabeled fatty acids.[1] 3. Increase labeling time: Extend the incubation period with [³H]palmitate. A typical starting point is 2-4 hours, but overnight labeling can be used for steady-state experiments.[1] 4. Increase [³H]palmitate concentration: Use a higher concentration of radiolabeled palmitate in the labeling medium. Concentrations can range from 0.2 mCi/mL to 1.0 mCi/mL.[1] 5. Include protease inhibitors: Add protease inhibitors to the lysis buffer to prevent protein degradation. |
| High background signal across the entire lane in my autoradiogram. | 1. Incomplete removal of unincorporated [³H]palmitate: Residual free radiolabel in the sample. 2. Contamination of reagents or equipment: Buffers or tubes may be contaminated with radioactivity. 3. Metabolism of [³H]palmitate: The radiolabel may be incorporated into other lipids or molecules. | 1. Thorough washing: Wash cells extensively with ice-cold PBS after the labeling step to remove unincorporated [³H]palmitate.[1] 2. Use dedicated supplies: Maintain a separate set of supplies and reagents for radiolabeling experiments. 3. Inhibit beta-oxidation: Include sodium pyruvate (e.g., 5 mM) in the labeling medium to inhibit the metabolic breakdown of palmitate.[1] |
| Inconsistent results between replicate experiments. | 1. Variability in cell density: Different numbers of cells per well or plate. 2. Inaccurate pipetting of [³H]palmitate: The viscous nature of palmitate solutions can lead to pipetting errors. 3. Incomplete solubilization of [³H]palmitate: The radiolabel may not be fully dissolved in the medium. | 1. Standardize cell seeding: Ensure consistent cell numbers by performing accurate cell counts before seeding. 2. Careful handling of radiolabel: Use calibrated pipettes and ensure complete transfer of the radiolabeled stock. Pre-warm the stock solution slightly if necessary. 3. Proper preparation of labeling medium: After adding [³H]palmitate to the medium, incubate at 37°C for at least 30 minutes with frequent vortexing to ensure complete solubilization.[2] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used?
A1: this compound is tritiated palmitic acid ([³H]palmitic acid), a radiolabeled form of the 16-carbon saturated fatty acid, palmitate. It is used as a metabolic tracer to study protein palmitoylation, a reversible post-translational modification where palmitic acid is attached to cysteine residues of proteins.[3] This modification affects protein localization, stability, and function.[3]
Q2: What is the general mechanism of [³H]palmitate uptake by cells?
A2: The cellular uptake of exogenous palmitic acid is primarily mediated by fatty acid transporters on the plasma membrane. Once inside the cell, palmitic acid is activated to palmitoyl-CoA by acyl-CoA synthetases. This palmitoyl-CoA, along with the metabolically produced [³H]palmitoyl-CoA, is then used by protein palmitoyltransferases (PATs) to attach the palmitoyl group to target proteins.[1][4]
Q3: Why is fatty acid-free Bovine Serum Albumin (BSA) necessary in the labeling medium?
A3: Palmitic acid is highly lipophilic and has poor solubility in aqueous culture media. Fatty acid-free BSA acts as a carrier protein, binding to the [³H]palmitate and keeping it soluble and available for cellular uptake. Using BSA that is not fatty acid-free will introduce unlabeled palmitate, which will compete with the [³H]palmitate and reduce the specific activity, leading to a weaker signal.[1]
Q4: How can I optimize the concentration of [³H]palmitate for my experiments?
A4: The optimal concentration depends on the cell type, the abundance of the target protein, and the turnover rate of palmitoylation. A good starting point for steady-state labeling is 0.2-0.5 mCi/mL.[1] For pulse-chase experiments or to detect proteins with low palmitoylation levels, a higher concentration (e.g., 1.0 mCi/mL) may be necessary.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q5: What is the difference between steady-state and pulse-chase labeling?
A5:
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Steady-state labeling involves incubating cells with [³H]palmitate for a long period (e.g., 4-16 hours) to achieve equilibrium, where the rate of palmitoylation equals the rate of depalmitoylation. This method is used to determine the overall level of palmitoylation of a protein.[1]
-
Pulse-chase labeling is used to study the dynamics of palmitoylation. Cells are first incubated with [³H]palmitate for a short period (the "pulse," e.g., 5-60 minutes), after which the radioactive medium is replaced with medium containing a high concentration of unlabeled palmitate (the "chase"). This allows for the tracking of the removal of the radiolabel from the protein over time, providing information on the depalmitoylation rate.[1]
Experimental Protocols
Protocol 1: Steady-State Palmitoylation Assay
This protocol is for determining the overall palmitoylation status of a target protein.
-
Cell Seeding: Seed cells (e.g., 1 x 10⁶ COS-1 cells) in a 6-well dish and grow to 70-80% confluency.[1]
-
Prepare Labeling Medium:
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For 6 samples, add 1.2 mCi of [³H]palmitic acid to a 10 cm plate.
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Allow the ethanol solvent to evaporate completely in a sterile hood.[1]
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Add 6 mL of labeling medium (DMEM + 10% dialyzed FBS + 5 mM sodium pyruvate + 3.6 mg/mL fatty acid-free BSA) to the plate.[1]
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Incubate at 37°C for at least 5 minutes to dissolve the palmitate.[1]
-
-
Labeling:
-
Aspirate the growth medium from the cells.
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Add 1 mL of the prepared [³H]palmitate labeling medium to each well.
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Incubate at 37°C for 4-16 hours.[1]
-
-
Cell Lysis:
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Place the dish on ice and aspirate the radioactive medium.
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Wash the cells twice with ice-cold PBS.
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Lyse the cells in 1 mL of ice-cold RIPA buffer containing protease inhibitors for 5 minutes on ice.[1]
-
-
Downstream Processing:
-
Scrape the cells and transfer the lysate to a microfuge tube.
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Clarify the lysate by centrifugation at ~20,000 x g for 10 minutes at 4°C.[1]
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Proceed with immunoprecipitation of the target protein, followed by SDS-PAGE and autoradiography.
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Protocol 2: Pulse-Chase Depalmitoylation Assay
This protocol is for measuring the turnover rate of palmitoylation.
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Cell Seeding: Seed cells as described in the steady-state protocol.
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Prepare Pulse and Chase Media:
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Pulse Medium: Prepare a high-concentration [³H]palmitate labeling medium (e.g., 1.0 mCi/mL). For 6 samples, add 6 mCi of [³H]palmitic acid to a 10 cm plate, let the ethanol evaporate, and resuspend in 6 mL of labeling medium.[1]
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Chase Medium: Prepare labeling medium with a high concentration of unlabeled palmitic acid (e.g., 100 µM) and no radiolabel.
-
-
Pulse:
-
Aspirate the growth medium.
-
Add 500 µL of the pulse medium to each well and incubate for a short period (e.g., 5-30 minutes) at 37°C.[1]
-
-
Chase:
-
Cell Lysis and Analysis:
-
At the end of each chase time point, place the cells on ice, wash with ice-cold PBS, and lyse as described in the steady-state protocol.
-
Analyze the samples by immunoprecipitation, SDS-PAGE, and autoradiography to observe the decrease in signal over time.
-
Visualizations
Experimental Workflow for Pulse-Chase Assay
Caption: Workflow for a pulse-chase depalmitoylation experiment.
Cellular Pathway of Protein Palmitoylation
Caption: Overview of [³H]palmitate uptake and protein modification.
References
- 1. Metabolic labeling of Ras with tritiated palmitate to monitor palmitoylation and depalmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmitoylation: an emerging therapeutic target bridging physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding Protein Palmitoylation: Biological Significance and Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: H-3-Pal-OH (3-(3-Pyridyl)-L-alanine)
Welcome to the technical support center for H-3-Pal-OH. This resource is designed for researchers, scientists, and drug development professionals incorporating this compound into their experiments, primarily in the context of peptide synthesis and modification. Here you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the chemical designation for the amino acid 3-(3-Pyridyl)-L-alanine. It is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids found in naturally occurring proteins. Its primary application in biological research is as a building block in the synthesis of peptides. By incorporating this compound into a peptide sequence, researchers can modify the peptide's physicochemical properties, such as solubility, and potentially its biological activity and pharmacokinetic profile. It is considered an alanine derivative[1][2][3].
Q2: I am observing unexpected changes in my peptide's solubility after substituting an amino acid with this compound. Is this a known effect?
Yes, this is a well-documented effect. This compound is often intentionally used to increase the aqueous solubility of peptides. For example, replacing phenylalanine and tyrosine residues with 3-pyridylalanine has been shown to increase the aqueous solubility of certain glucagon analogs[4]. The pyridine ring in this compound is more polar than the phenyl ring of phenylalanine, which can lead to improved solubility in aqueous buffers.
Q3: My peptide containing this compound shows altered biodistribution, specifically increased kidney uptake. Is this related to the this compound modification?
This is a plausible off-target effect related to the incorporation of this compound. The hydrophilicity of pyridylalanine derivatives can influence the biodistribution of the peptide. Studies with radiolabeled somatostatin antagonists have shown that the presence of pyridylalanine can lead to higher kidney uptake[5]. The polar nature of the 3-pyridyl group may enhance interactions with kidney transporters[5]. Researchers should be aware of this potential for altered renal clearance and accumulation when designing peptides with this compound.
Q4: Can the position of the nitrogen in the pyridyl ring (e.g., 2-Pal, 3-Pal, 4-Pal) affect the peptide's properties differently?
Absolutely. The regioisomers of pyridylalanine can have distinct effects on a peptide's properties. For instance, in the context of somatostatin antagonists, the hydrophilicity was found to increase in the order of 2-Pal < 3-Pal < 4-Pal[5]. This demonstrates that the specific placement of the nitrogen atom within the aromatic ring can fine-tune the physicochemical characteristics of the resulting peptide.
Troubleshooting Guides
Problem 1: Unexpectedly low binding affinity of my this compound-containing peptide.
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Possible Cause 1: Steric Hindrance at the Binding Site. The pyridyl group of this compound, while similar in size to the phenyl group of phenylalanine, has a different electronic distribution and may introduce steric clashes within the binding pocket of the target protein.
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Troubleshooting Steps:
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Computational Modeling: If possible, perform molecular docking simulations to visualize the binding of your modified peptide to its target. This can help identify potential steric hindrances.
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Generate Analogs: Synthesize additional peptide analogs with different substitutions at the same position. Consider using a smaller amino acid or an alternative aromatic amino acid to see if binding is restored.
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Binding Assays: Conduct detailed binding assays (e.g., surface plasmon resonance, isothermal titration calorimetry) to quantify the change in binding affinity (KD).
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Problem 2: My this compound-modified peptide is showing unexpected biological activity or activating unintended signaling pathways.
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Possible Cause 1: Altered Receptor Selectivity. The modification with this compound could have altered the conformation of your peptide, leading to interactions with off-target receptors.
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Troubleshooting Steps:
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Receptor Screening: Screen your modified peptide against a panel of related receptors to identify any new, unintended interactions.
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Signaling Pathway Analysis: If you observe an unexpected cellular response, use pathway-specific inhibitors or reporters (e.g., luciferase assays) to dissect the activated signaling cascade.
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Control Peptides: Always compare the activity of your this compound peptide to the unmodified parent peptide and a scrambled peptide control to ensure the observed effects are specific to the modification.
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Quantitative Data Summary
The following table summarizes the dissociation constants (KD) for a series of radiolabeled somatostatin antagonists, illustrating the impact of different pyridylalanine isomers on receptor affinity.
| Compound | KD (nM)[5] |
| [¹⁷⁷Lu]Lu-DOTA-LM3 | 0.09 ± 0.02 |
| [¹⁷⁷Lu]Lu-DOTA-[l2Pal³]-LM3 | 0.18 ± 0.02 |
| [¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM3 | 0.15 ± 0.01 |
| [¹⁷⁷Lu]Lu-DOTA-[4Pal³]-LM3 | 0.11 ± 0.01 |
Experimental Protocols
Protocol 1: Assessing Peptide Solubility
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Preparation of Peptide Stock Solutions: Prepare a 10 mM stock solution of your this compound-containing peptide and the unmodified control peptide in a suitable solvent (e.g., DMSO).
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Serial Dilutions: Create a series of dilutions of each peptide in your aqueous buffer of interest (e.g., PBS, pH 7.4) to final concentrations ranging from 1 µM to 1 mM.
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Equilibration: Allow the solutions to equilibrate at room temperature for 1 hour.
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Visual Inspection: Visually inspect each solution for any signs of precipitation.
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Spectrophotometric Measurement: Measure the absorbance of the solutions at a wavelength where the peptide absorbs (e.g., 280 nm if it contains Trp or Tyr, otherwise a shorter wavelength like 220 nm). A sharp drop in absorbance at higher concentrations indicates precipitation and the limit of solubility.
Protocol 2: In Vitro Signaling Pathway Assay (Example: cAMP accumulation)
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Cell Culture: Plate cells expressing the target receptor (e.g., a GPCR) in a 96-well plate and grow to 80-90% confluency.
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Pre-treatment: Wash the cells with serum-free media and pre-treat with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
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Peptide Stimulation: Add varying concentrations of your this compound peptide and the control peptide to the wells. Include a positive control (e.g., a known agonist) and a negative control (vehicle).
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Incubation: Incubate for the desired time (e.g., 30 minutes) at 37°C.
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Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit, following the manufacturer's instructions.
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Data Analysis: Plot the cAMP concentration as a function of peptide concentration and fit the data to a dose-response curve to determine the EC₅₀ for each peptide.
Visualizations
Caption: Workflow for this compound Peptide Characterization.
References
Technical Support Center: [³H]Palmitic Acid (H-3-Pal-OH) Metabolic Labeling
Welcome to the technical support center for modifying [³H]palmitic acid (a common research shorthand for which is H-3-Pal-OH) protocols for different cell lines. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their protein palmitoylation studies.
Troubleshooting Guide
This section addresses common issues encountered during the metabolic labeling of cells with [³H]palmitic acid.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no [³H]palmitate signal in the protein of interest. | 1. Suboptimal Labeling Conditions: Inefficient incorporation of [³H]palmitate due to incorrect concentration or incubation time for the specific cell line. 2. Low Protein Expression: The target protein may be expressed at low levels in the chosen cell line. 3. Rapid Depalmitoylation: The palmitate group may be quickly removed from the protein. 4. Inefficient Immunoprecipitation: Poor antibody affinity or suboptimal IP conditions. 5. Low Specific Activity of Radiolabel: The [³H]palmitate may have decayed. | 1. Optimize Labeling Conditions: Perform a dose-response (0.1-1.0 mCi/mL) and time-course (1-6 hours) experiment to determine the optimal [³H]palmitate concentration and incubation time for your cell line. Different cell lines have varying metabolic rates[1]. 2. Confirm Protein Expression: Use a positive control or an alternative detection method (e.g., Western blot) to verify the expression level of your protein of interest. 3. Use Thioesterase Inhibitors: Consider adding a general serine hydrolase inhibitor to the lysis buffer to prevent depalmitoylation. 4. Optimize Immunoprecipitation: Ensure the antibody is validated for IP and optimize buffer conditions. 5. Use Fresh Radiolabel: Check the expiration date of the [³H]palmitate and use a fresh batch if necessary. |
| High background signal across the entire lane of the gel. | 1. Excess Unincorporated [³H]palmitate: Insufficient washing of cells after labeling. 2. Non-specific Binding to IP Beads: The antibody or beads may be binding non-specifically to other proteins. 3. Metabolic Conversion: [³H]palmitate may be metabolized and incorporated into other molecules. | 1. Thorough Washing: Increase the number and volume of washes with ice-cold PBS after the labeling step. 2. Pre-clear Lysate: Incubate the cell lysate with beads (without antibody) before immunoprecipitation to remove proteins that bind non-specifically. 3. Use of Appropriate Controls: Include a negative control (e.g., mock-transfected cells) to identify non-specific bands. |
| Inconsistent results between experiments. | 1. Variability in Cell Culture: Differences in cell confluency, passage number, or growth conditions. 2. Inconsistent Labeling Conditions: Minor variations in [³H]palmitate concentration or incubation time. 3. Radioisotope Decay: The specific activity of the [³H]palmitate decreases over time. | 1. Standardize Cell Culture: Use cells at a consistent confluency and passage number for all experiments. 2. Precise Protocol Adherence: Carefully control the concentration of [³H]palmitate and the incubation times. 3. Account for Decay: Calculate the current specific activity of the [³H]palmitate for each experiment and adjust the amount used accordingly. |
| Cell toxicity or death after labeling. | 1. Palmitate-induced Lipotoxicity: High concentrations of palmitate can be toxic to some cell lines, especially in the absence of other fatty acids[2]. 2. Stress from Serum Starvation: Some cell lines are sensitive to prolonged periods in serum-free media. | 1. Optimize Palmitate Concentration and Duration: Use the lowest effective concentration of [³H]palmitate for the shortest possible time. Co-incubate with an unsaturated fatty acid like oleate to mitigate toxicity[2]. Ensure palmitate is complexed with fatty acid-free BSA. 2. Reduce Starvation Time: Minimize the duration of serum starvation before labeling. |
Frequently Asked Questions (FAQs)
Q1: Why do I need to modify the [³H]palmitic acid labeling protocol for different cell lines?
A1: Different cell lines exhibit significant variations in their metabolic rates, including the uptake and metabolism of fatty acids[1][3]. Factors such as cell size, proliferation rate, and the expression levels of fatty acid transporters and metabolic enzymes all contribute to how efficiently a cell will incorporate [³H]palmitic acid into its proteome. Therefore, a protocol optimized for one cell line, such as HEK293T, may be suboptimal for another, like a neuronal or cancer cell line[1][3][4]. Empirical optimization is crucial for achieving robust and reproducible results.
Q2: How do I determine the optimal concentration of [³H]palmitic acid for my cell line?
A2: To determine the optimal concentration, you should perform a dose-response experiment. A typical starting range for [³H]palmitic acid is between 0.2 and 1.0 mCi/mL[5]. Plate your cells and label them with increasing concentrations of [³H]palmitic acid for a fixed period (e.g., 4 hours). After labeling, immunoprecipitate your protein of interest and analyze the signal intensity by autoradiography. The optimal concentration will be the lowest concentration that provides a strong, specific signal with minimal background.
Q3: What is the ideal incubation time for metabolic labeling with [³H]palmitic acid?
A3: The ideal incubation time depends on the turnover rate of palmitoylation on your protein of interest and the metabolic rate of your cell line. For steady-state labeling, longer incubation times (e.g., 4-16 hours) are common[5]. For pulse-chase experiments aiming to measure the dynamics of palmitoylation, a short pulse (e.g., 5-30 minutes) is used, followed by a chase with an excess of unlabeled palmitic acid[5]. To optimize the incubation time, perform a time-course experiment where you label the cells for different durations (e.g., 1, 2, 4, 6, and 8 hours) with a fixed concentration of [³H]palmitic acid.
Q4: Should I use serum-free or serum-containing medium for labeling?
A4: Labeling is typically performed in a low-serum or serum-free medium to maximize the uptake of [³H]palmitic acid by reducing competition from unlabeled fatty acids present in the serum. However, some cell lines are sensitive to serum starvation. If you observe significant cell death or stress, you can use a medium supplemented with dialyzed fetal bovine serum (dFBS), which has reduced levels of small molecules like fatty acids[1].
Q5: How can I confirm that the radiolabel is incorporated as a thioester linkage?
A5: To confirm a thioester linkage, which is characteristic of S-palmitoylation, you can treat your sample with neutral hydroxylamine (NH₂OH)[6]. Hydroxylamine will cleave thioester bonds but not more stable oxyester or amide bonds. After immunoprecipitation and SDS-PAGE, you can treat the gel with hydroxylamine before fluorography. A significant reduction in the radioactive signal after hydroxylamine treatment indicates that the palmitate was attached via a thioester bond.
Experimental Protocols
General Workflow for [³H]Palmitic Acid Labeling
Caption: General workflow for metabolic labeling with [³H]palmitic acid.
Detailed Protocol for Steady-State Labeling in Adherent Cells (e.g., HEK293T, COS-7)
Materials:
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Complete growth medium (e.g., DMEM with 10% FBS)
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Serum-free medium (e.g., DMEM)
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[³H]palmitic acid (in ethanol)
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Fatty acid-free Bovine Serum Albumin (BSA)
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Ice-cold Phosphate Buffered Saline (PBS)
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Lysis buffer (e.g., RIPA buffer) with protease inhibitors
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Antibody for immunoprecipitation
-
Protein A/G agarose beads
Procedure:
-
Cell Plating: Seed cells in a 6-well plate or 10 cm dish to achieve 70-80% confluency on the day of labeling.
-
Preparation of Labeling Medium:
-
In a sterile tube, evaporate the desired amount of [³H]palmitic acid (e.g., 0.2-0.5 mCi/mL) from the ethanol stock under a stream of nitrogen or in a speed vacuum.
-
Resuspend the dried [³H]palmitic acid in a small volume of serum-free medium containing 1% fatty acid-free BSA.
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Add this mixture to the appropriate volume of pre-warmed serum-free or low-serum medium.
-
-
Labeling:
-
Aspirate the growth medium from the cells and wash once with warm PBS.
-
Add the prepared labeling medium to the cells.
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Incubate for 4-6 hours at 37°C in a CO₂ incubator.
-
-
Cell Lysis:
-
Place the dish on ice and aspirate the labeling medium.
-
Wash the cells three times with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 20 minutes with occasional rocking.
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Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation and Analysis:
-
Proceed with immunoprecipitation of the protein of interest from the clarified lysate.
-
Wash the immunoprecipitates thoroughly.
-
Elute the protein from the beads and resolve by SDS-PAGE.
-
Treat the gel with a fluorographic enhancer, dry the gel, and expose it to X-ray film at -80°C.
-
Modifications for Suspension Cells (e.g., Jurkat)
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Cell Density: Grow cells to a density of approximately 1 x 10⁶ cells/mL[1].
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Labeling: Perform labeling in a conical tube with gentle agitation.
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Washing: Pellet the cells by centrifugation at a low speed (e.g., 500 x g) between washes.
Quantitative Data Summary
The following table provides starting recommendations for [³H]palmitic acid concentration and incubation times for different cell lines. Note: These are starting points and should be optimized for your specific experimental conditions.
| Cell Line | [³H]palmitate Concentration (mCi/mL) | Incubation Time (hours) | Reference |
| COS-1 | 0.2 (steady-state) 1.0 (pulse-chase) | 16 (steady-state) 0.08 (5 min pulse) | [5] |
| COS-7 | 0.1 (using ω-alkynyl-palmitate analog) | 3 | [7] |
| HEK293 | 0.1 (using ¹³C-palmitate) | 3 | [8] |
| Jurkat | Not specified, but labeled at 1x10⁶ cells/mL | 2 (using 17-ODYA) | [1] |
| Cancer Cell Lines (general) | 0.01 (using d₄-palmitic acid) | 4 | [9] |
Signaling Pathway Visualization
Protein S-palmitoylation is a dynamic post-translational modification regulated by palmitoyl acyltransferases (PATs, or DHHC enzymes) and acyl-protein thioesterases (APTs). This reversible modification plays a crucial role in regulating protein trafficking, localization to membrane microdomains (like lipid rafts), and signal transduction.
Caption: The dynamic cycle of protein S-palmitoylation and depalmitoylation.
References
- 1. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct roles of specific fatty acids in cellular processes: implications for interpreting and reporting experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The diversity and breadth of cancer cell fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Labeling of Primary Neurons Using Carbohydrate Click Chemistry | Springer Nature Experiments [experiments.springernature.com]
- 5. Metabolic labeling of Ras with tritiated palmitate to monitor palmitoylation and depalmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.emory.edu [med.emory.edu]
- 7. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors to consider in using [U-C]palmitate for analysis of sphingolipid biosynthesis by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cancer Cells Incorporate and Remodel Exogenous Palmitate into Structural and Oncogenic Signaling Lipids - PMC [pmc.ncbi.nlm.nih.gov]
Calculating specific activity for H-3-Pal-OH experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing H-3-Pal-OH in their experiments. The information is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the calculation of specific activity and overall experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is specific activity and why is it crucial in this compound experiments?
A1: Specific activity (SA) refers to the amount of radioactivity per unit of mass or mole of a substance.[1] It is a critical parameter in radioligand binding assays as it allows for the conversion of radioactivity measurements (e.g., Counts Per Minute, CPM) into molar quantities of the radioligand.[2] An accurate specific activity value is essential for the precise calculation of key binding parameters such as the dissociation constant (Kd), which reflects the affinity of the ligand for its receptor, and the maximum number of binding sites (Bmax).[3][4] Inaccurate specific activity values can lead to significant errors in the interpretation of binding data.[4]
Q2: How do I calculate the specific activity of my this compound stock?
A2: The specific activity is typically provided by the manufacturer on the Certificate of Analysis in units of Curies per millimole (Ci/mmol). However, for experimental calculations, it's more practical to convert this to Disintegrations Per Minute per femtomole (DPM/fmol) or Counts Per Minute per femtomole (CPM/fmol).
The conversion involves these key steps:
-
Radioactive Decay: Account for any decay of the Tritium (H-3) isotope since the manufacturing date. The half-life of H-3 is approximately 12.3 years.
-
Conversion to DPM: Convert Curies to DPM using the conversion factor: 1 Ci = 2.22 x 10^12 DPM.[5]
-
Accounting for Counter Efficiency: Convert DPM to CPM by multiplying by your scintillation counter's efficiency for H-3. DPM = CPM / Efficiency.[2]
A simplified formula for converting the manufacturer's specific activity (in Ci/mmol) to a usable CPM/fmol is as follows:
SA (CPM/fmol) = [SA (Ci/mmol)] * [2.22 x 10^12 DPM/Ci] * [Efficiency (%)] / [10^15 fmol/mmol]
It is also highly recommended to experimentally determine the actual concentration of your radioligand stock solution by counting an aliquot.[2]
Q3: What are the common causes of low signal or low specific binding in my this compound assay?
A3: Low specific binding can be a significant issue, making it difficult to obtain reliable data. Several factors can contribute to this problem:
-
Receptor Issues: The target receptor may have low expression levels in your cells or tissue preparation, or it may have degraded during sample preparation.
-
Radioligand Problems: The this compound may have degraded due to improper storage, leading to decreased purity and specific activity. For tritiated ligands, a specific activity of over 20 Ci/mmol is generally recommended.[1]
-
Suboptimal Assay Conditions: Incubation times that are too short may not allow the binding to reach equilibrium. The temperature and buffer composition can also significantly impact binding affinity.
Q4: I am observing high non-specific binding. What can I do to reduce it?
A4: High non-specific binding can mask the specific signal. Here are some strategies to mitigate it:
-
Reduce Radioligand Concentration: Using a lower concentration of this compound can help minimize non-specific interactions.
-
Optimize Protein Concentration: Titrate the amount of membrane protein in your assay to find the optimal balance between specific and non-specific binding.
-
Modify Assay Buffer: Including Bovine Serum Albumin (BSA) in the buffer can help block non-specific binding sites.[1]
-
Improve Washing Steps: Increase the number and volume of washes with ice-cold buffer to more effectively remove unbound radioligand.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Signal / No Detectable Specific Binding | 1. Degraded this compound | - Ensure proper storage of the radioligand at recommended temperatures and protected from light. - Consider purchasing a fresh batch if the current one is old. |
| 2. Low receptor density in the sample | - Use a cell line or tissue known to have high expression of the target receptor. - Optimize cell culture or tissue preparation methods to maximize receptor integrity. | |
| 3. Incubation time is too short | - Perform a time-course experiment to determine the time required to reach binding equilibrium. | |
| 4. Incorrect buffer composition or pH | - Verify that the pH and ionic strength of the buffer are optimal for the receptor-ligand interaction. | |
| High Non-Specific Binding (NSB) | 1. Radioligand is too hydrophobic | - this compound is inherently hydrophobic. Include a low concentration of a non-ionic detergent (e.g., Tween-20) in the assay buffer. - Pre-coating filter plates with BSA can reduce binding to the filter itself.[1] |
| 2. Too much membrane protein | - Perform a protein concentration titration to find the optimal amount that maximizes the specific binding signal-to-noise ratio. | |
| 3. Inadequate washing | - Increase the number of wash steps and use ice-cold wash buffer to reduce dissociation of the specifically bound ligand while removing non-specifically bound ligand. | |
| High Variability Between Replicates | 1. Pipetting errors | - Ensure all pipettes are properly calibrated. - Use reverse pipetting for viscous solutions. |
| 2. Inconsistent cell or membrane preparation | - Ensure homogenous resuspension of cells or membranes before aliquoting. | |
| 3. Temperature fluctuations during incubation | - Use a temperature-controlled incubator or water bath to maintain a consistent temperature throughout the experiment. |
Experimental Protocols
Adapted Protocol: H-3-Palmitic Acid Uptake Assay
This protocol is adapted for a typical fatty acid uptake experiment using H-3-Palmitic Acid, which can serve as a template for this compound experiments.
1. Preparation of Reagents:
-
H-3-Palmitic Acid Stock: Prepare a stock solution of H-3-Palmitic Acid complexed to fatty-acid-free BSA. A common method involves dissolving the radiolabeled palmitic acid in ethanol, evaporating the ethanol under nitrogen, and then resuspending in a BSA solution.
-
Wash Buffer: Phosphate-buffered saline (PBS) containing 0.1% fatty acid-free BSA.
-
Lysis Buffer: 1% SDS solution.
2. Cell Culture and Plating:
-
Culture cells of interest to an appropriate confluency in multi-well plates (e.g., 12-well or 24-well plates).
-
Prior to the assay, cells may be serum-starved for a few hours to establish basal conditions.[6]
3. Uptake Assay:
-
Wash the cells three times with a pre-warmed Krebs-Ringer-HEPES buffer (KRBH).[7]
-
Add the H-3-Palmitic Acid/BSA complex (in KRBH) to the cells and incubate at 37°C for a defined period (e.g., 5 minutes).[7]
-
To stop the uptake, wash the cells three times with ice-cold wash buffer.[7]
4. Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding the lysis buffer to each well.[7]
-
Transfer the cell lysate to a scintillation vial.
-
Add an appropriate scintillation cocktail to each vial.
-
Measure the radioactivity (CPM) using a liquid scintillation counter.
5. Data Analysis:
-
Determine the protein concentration of the cell lysates to normalize the uptake data (e.g., using a Bradford assay).
-
Calculate the rate of uptake, typically expressed as pmol/min/mg of protein.[6]
Quantitative Data Summary
The following tables provide illustrative data for a typical H-3 radioligand binding experiment. These values are examples and will vary depending on the specific experimental conditions.
Table 1: Typical Parameters for H-3 Radioligand Binding Assays
| Parameter | Typical Value Range | Unit |
| Specific Activity (for 3H) | 20 - 100 | Ci/mmol |
| Kd (Affinity) | 0.1 - 100 | nM |
| Bmax (Receptor Density) | 10 - 1000 | fmol/mg protein |
Data compiled from sources discussing typical values for radioligand binding assays.[3][8]
Table 2: Example Calculation of Specific Activity
| Parameter | Value | Unit |
| Manufacturer's Specific Activity | 60 | Ci/mmol |
| Scintillation Counter Efficiency | 45 | % |
| Calculated Specific Activity | 59,940 | CPM/fmol |
This is an example calculation and the actual specific activity should be determined experimentally.
Visualizations
Experimental Workflow
Caption: A generalized workflow for a radioligand binding experiment using this compound.
Signaling Pathway: Protein Palmitoylation Cycle
Caption: The reversible cycle of protein palmitoylation and its role in cellular signaling.
References
- 1. revvity.com [revvity.com]
- 2. Calculations and Instrumentation used for Radioligand Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. chem.uwec.edu [chem.uwec.edu]
- 4. Determination of radioligand specific activity using competition binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palmitic acid acutely stimulates glucose uptake via activation of Akt and ERK1/2 in skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to H-3-Palmitic Acid and C-14-Labeled Alanine in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Radiolabeled compounds are indispensable tools in drug discovery and metabolic research, enabling precise tracking of molecules within biological systems. The choice of radiolabel and the molecule itself is critical and depends on the specific research question. This guide provides an objective comparison of two commonly used radiotracers: Tritium-labeled Palmitic Acid (H-3-Pal-OH) and Carbon-14-labeled Alanine (C-14-Ala), supported by experimental data and detailed protocols. This comparison will assist researchers in selecting the appropriate tracer for their studies in areas such as absorption, distribution, metabolism, and excretion (ADME).[1][2]
Overview of the Compounds
H-3-Palmitic Acid is a tritiated version of the most common saturated fatty acid in animals and plants.[3][4] It is a cornerstone of lipid metabolism research, used to investigate fatty acid uptake, storage, and oxidation.
C-14-Labeled Alanine is the amino acid alanine labeled with Carbon-14. Alanine is a non-essential amino acid central to protein synthesis and the glucose-alanine cycle, which transports nitrogen from peripheral tissues to the liver.[5][6] C-14-Alanine is frequently used to study amino acid metabolism, gluconeogenesis, and protein turnover.
Quantitative Data Comparison
The selection of a radiotracer is often dictated by the properties of the isotope. Tritium (³H) and Carbon-14 (¹⁴C) have distinct advantages and disadvantages.[7]
| Property | H-3-Palmitic Acid | C-14-Labeled Alanine | Analysis |
| Isotope | Tritium (³H) | Carbon-14 (¹⁴C) | Tritium offers much higher specific activity, making it ideal for sensitive assays like receptor binding studies.[1][8] |
| Specific Activity (Max) | ~29 Ci/mmol | ~62.4 mCi/mmol | C-14's lower specific activity is generally sufficient for most metabolic tracing studies. |
| Beta Emission Energy (Max) | 0.0186 MeV | 0.156 MeV | ³H emits low-energy beta particles, which are safer to handle but can be more challenging to detect.[9] |
| Half-life | 12.3 years | 5,730 years | The shorter half-life of ³H allows for more manageable radioactive waste disposal.[7] |
| Metabolic Stability of Label | Lower | Higher | The C-³H bond can be more susceptible to metabolic exchange with water, potentially leading to label loss. The ¹⁴C label is integrated into the carbon backbone, offering greater stability.[7][10] |
| Cost & Synthesis | Generally lower cost and more direct synthetic routes.[7] | More resource-intensive and complex synthesis.[10] | The relative ease and lower cost of tritium labeling make it a preferred choice for early discovery studies.[1] |
| Detection Method | Liquid Scintillation Counting (LSC) | Liquid Scintillation Counting (LSC), Autoradiography | Both isotopes are typically quantified using LSC. |
Key Applications in Research
| Application Area | H-3-Palmitic Acid | C-14-Labeled Alanine |
| Lipid Metabolism | Tracing fatty acid uptake, transport, and incorporation into complex lipids (e.g., triglycerides, phospholipids).[3][11] | Indirectly, by observing its role in the energy balance that affects lipid metabolism. |
| Beta-Oxidation | Directly measures the rate of fatty acid breakdown for energy production. | Not directly used. |
| Amino Acid Metabolism | Not applicable. | Directly traces the pathways of alanine, including transamination and incorporation into proteins.[12] |
| Gluconeogenesis | Can be a substrate for gluconeogenesis after complete oxidation to acetyl-CoA, but not a direct tracer. | A primary tracer for the synthesis of glucose from non-carbohydrate sources via the glucose-alanine cycle.[13] |
| ADME Studies | Used for preclinical ADME studies, though the risk of tritium exchange must be considered.[1] | Considered the "gold standard" for ADME studies due to the stability of the ¹⁴C label, especially in late-stage development.[1] |
| Protein Synthesis | Not applicable. | Used to measure rates of new protein synthesis by tracking its incorporation into polypeptide chains. |
Experimental Protocols
Below are detailed methodologies for common experiments involving these radiotracers.
Experiment 1: Cellular Fatty Acid Uptake Assay Using H-3-Palmitic Acid
This protocol measures the rate at which cells take up palmitic acid from the culture medium. It is widely used in studies of metabolic diseases like obesity and diabetes.
1. Cell Preparation:
- Plate cells (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes, or C2C12 myocytes) in 12-well plates and culture until they reach the desired confluency and differentiation state.[14]
- Prior to the assay, serum-starve the cells for 3-8 hours to establish basal conditions.[14]
2. Preparation of H-3-Palmitic Acid-BSA Complex:
- Prepare a stock solution of fatty acid-free Bovine Serum Albumin (BSA) (e.g., 2% w/v) in serum-free culture medium.
- In a separate tube, evaporate the ethanol solvent from the H-3-Palmitic Acid stock solution under a gentle stream of nitrogen.
- Resuspend the dried H-3-Palmitic Acid in a small amount of ethanol and then add it to the BSA solution while vortexing. This complex mimics the physiological transport of fatty acids in the blood.
- Incubate the mixture at 37°C for 30 minutes to ensure complete binding.
- The final solution should contain the desired concentration of palmitic acid (e.g., 100 µM) with a specific activity of approximately 1 µCi/mL.
3. Uptake Assay:
- Wash the cells twice with warm phosphate-buffered saline (PBS).
- Add the H-3-Palmitic Acid-BSA complex solution to each well and incubate at 37°C for the desired time points (e.g., 1, 5, 10, 30 minutes).
- To stop the uptake, place the plate on ice and immediately aspirate the radioactive medium.
- Wash the cells three times with ice-cold PBS containing 0.5% BSA to remove any unbound tracer, followed by a final wash with ice-cold PBS.[15]
4. Quantification:
- Lyse the cells in each well using 0.5 M NaOH.
- Transfer the lysate to a scintillation vial.
- Add an appropriate scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
- In parallel wells, determine the total protein concentration (e.g., using a BCA assay) to normalize the radioactivity counts.[16]
- Results are typically expressed as pmol of fatty acid taken up per minute per mg of protein.
Experiment 2: In Vivo Metabolic Study of C-14-Labeled Alanine
This protocol is designed to trace the metabolic fate of alanine in a rodent model, particularly its conversion to glucose in the liver.
1. Animal Preparation:
- Acclimate adult male rats (e.g., Sprague-Dawley) for one week with standard chow and water ad libitum.
- Fast the animals overnight (12-16 hours) before the experiment to induce a gluconeogenic state.
2. Tracer Administration:
- Prepare a sterile solution of C-14-L-Alanine in saline.
- Administer the tracer via intravenous (tail vein) or intraperitoneal injection. A typical dose might be 10 µCi per 100g of body weight.
3. Sample Collection:
- At predetermined time points (e.g., 15, 30, 60, 90, and 120 minutes) post-injection, collect blood samples (approx. 200 µL) from the tail vein into heparinized tubes.
- Immediately centrifuge the blood to separate the plasma and store it at -80°C.
- At the final time point, euthanize the animal and quickly excise the liver. Freeze the liver tissue in liquid nitrogen and store at -80°C.
4. Analysis of C-14 Incorporation:
- Plasma Glucose:
- Deproteinize plasma samples.
- Separate glucose from other plasma components using ion-exchange chromatography.
- Measure the radioactivity in the glucose fraction using a liquid scintillation counter.
- Liver Glycogen:
- Homogenize a portion of the frozen liver tissue.
- Isolate glycogen by precipitation with ethanol.
- Hydrolyze the glycogen to glucose using amyloglucosidase.
- Measure the radioactivity in the resulting glucose using a liquid scintillation counter.
- Protein Incorporation:
- Homogenize another portion of the liver tissue.
- Precipitate the protein using trichloroacetic acid (TCA).
- Wash the protein pellet multiple times to remove any free C-14-Alanine.
- Hydrolyze the protein pellet into amino acids.
- Measure the total radioactivity in the hydrolysate.
5. Data Interpretation:
- The appearance of ¹⁴C in plasma glucose over time indicates the rate of gluconeogenesis from alanine.
- The amount of ¹⁴C in liver glycogen reflects the storage of newly synthesized glucose.
- The radioactivity in the protein fraction indicates the rate of protein synthesis.
Visualization of Metabolic Pathways
The following diagrams illustrate the primary metabolic pathways for palmitic acid and alanine.
Caption: Beta-Oxidation of Palmitic Acid.
Caption: The Glucose-Alanine Cycle.
References
- 1. Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openmedscience.com [openmedscience.com]
- 3. Palmitic Acid, [9,10-3H(N)]-, 1mCi (37MBq) | Revvity [revvity.com]
- 4. Palmitic acid - Wikipedia [en.wikipedia.org]
- 5. Glucose-Alanine Cycle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Alanine - Wikipedia [en.wikipedia.org]
- 7. A perspective on tritium versus carbon-14: ensuring optimal label selection in pharmaceutical research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openmedscience.com [openmedscience.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Metabolism of 3H- and 14C-labeled glutamate, proline, and alanine in normal and adrenalectomized rats using different sites of tracer administration and sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tuscany-diet.net [tuscany-diet.net]
- 14. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Determination of fatty acid uptake [bio-protocol.org]
Validating H-3-Pal-OH Experimental Results: A Comparative Guide to Controls and Alternatives
In the realm of peptide-based drug discovery and molecular pharmacology, the unnatural amino acid 3-pyridylalanine (H-3-Pal-OH) has emerged as a valuable building block. Its incorporation into peptide sequences can significantly influence their biophysical and pharmacological properties. This guide provides a framework for researchers to validate experimental results involving this compound, offering a comparative analysis with relevant alternatives and outlining essential control experiments.
The Significance of 3-Pyridylalanine (this compound)
3-Pyridylalanine is an analogue of the natural aromatic amino acid tyrosine, where the phenyl ring is replaced by a pyridine ring. This substitution introduces a nitrogen atom, which can alter the electronic properties, hydrophilicity, and binding interactions of the resulting peptide. Notably, the position of the nitrogen atom in the pyridyl ring is critical, leading to three regioisomers: 2-pyridylalanine (2-Pal), 3-pyridylalanine (3-Pal or this compound), and 4-pyridylalanine (4-Pal).[1] Research has shown that incorporating 3-Pal can enhance the antagonistic potency of peptides targeting receptors like the somatostatin receptor.[1]
Comparative Analysis: this compound vs. Alternatives
The selection of an appropriate amino acid for a specific position in a peptide sequence is crucial for its biological activity. Here, we compare this compound with its common alternatives.
Key Alternatives:
-
L-Tyrosine (Tyr): The natural aromatic amino acid counterpart.
-
2-Pyridylalanine (2-Pal): A regioisomer of this compound.
-
4-Pyridylalanine (4-Pal): Another regioisomer of this compound.
These alternatives serve as excellent controls to elucidate the specific contribution of the 3-pyridyl moiety to the peptide's function.
Performance Data: Somatostatin Receptor Subtype 2 (SST2) Antagonists
The following tables summarize quantitative data from a study comparing somatostatin receptor subtype 2 (SST2) antagonists where the amino acid at position 3 was varied.[1]
Table 1: In Vitro Receptor Binding Affinity (KD) and Maximum Binding Sites (Bmax)
| Compound | KD (nM) | Bmax (% of DOTA-LM3) |
| DOTA-LM3 (Tyr3) | 0.09 ± 0.02 | 100 |
| DOTA-[l2Pal3]-LM3 | 0.18 ± 0.02 | Similar to DOTA-LM3 |
| DOTA-[3Pal3]-LM3 | 0.15 ± 0.01 | Similar to DOTA-LM3 |
| DOTA-[4Pal3]-LM3 | 0.11 ± 0.01 | Similar to DOTA-LM3 |
Table 2: In Vitro Cellular Uptake in HEK-SST2 Cells
| Compound | Cellular Uptake (% of added activity) |
| DOTA-LM3 (Tyr3) | 67.25 ± 1.41 |
| DOTA-[l2Pal3]-LM3 | 77.12 ± 1.97 |
| DOTA-[3Pal3]-LM3 | 82.90 ± 2.42 |
| DOTA-[4Pal3]-LM3 | 83.20 ± 0.70 |
Table 3: In Vivo Biodistribution in HEK-SST2 Xenografts (4h post-injection)
| Compound | Tumor Uptake (%IA/g) | Kidney Uptake (%IA/g) |
| DOTA-LM3 (Tyr3) | 15.2 ± 2.5 | 10.5 ± 1.8 |
| DOTA-[l2Pal3]-LM3 | 14.8 ± 3.1 | 12.1 ± 2.3 |
| DOTA-[3Pal3]-LM3 | 16.1 ± 2.9 | 18.2 ± 3.5 |
| DOTA-[4Pal3]-LM3 | 15.5 ± 2.7 | 14.7 ± 2.9 |
Table 4: Physicochemical Properties
| Compound | logD (Hydrophilicity) |
| DOTA-LM3 (Tyr3) | -2.27 ± 0.06 |
| DOTA-[l2Pal3]-LM3 | -2.23 ± 0.07 |
| DOTA-[3Pal3]-LM3 | -2.51 ± 0.06 |
| DOTA-[4Pal3]-LM3 | -2.58 ± 0.08 |
Essential Control Experiments for Validating this compound Results
To ensure that the observed effects of a peptide containing this compound are specific and on-target, a series of control experiments are indispensable.
Negative Control Peptide
A crucial control is a peptide analogue where this compound is replaced with an amino acid that is expected to abolish or significantly reduce the biological activity. Alanine is a common choice for this "alanine scanning" approach due to its non-bulky and chemically inert side chain.
Example: If your active peptide is X-Y-3-Pal-Z, the negative control would be X-Y-Ala-Z.
Competition Binding Assay
This experiment validates that the this compound-containing peptide binds to the specific target receptor. A radiolabeled version of the peptide (or a known ligand for the receptor) is incubated with the target (e.g., cell membranes expressing the receptor) in the presence of increasing concentrations of the unlabeled ("cold") this compound peptide. A successful experiment will show a dose-dependent displacement of the radiolabeled ligand.
Scrambled Peptide Control
A peptide with the same amino acid composition as the experimental peptide but in a randomized sequence should be used as a negative control. This helps to demonstrate that the observed biological activity is dependent on the specific sequence and not merely the presence of certain amino acids.
Functional Rescue Experiment
To confirm that the observed cellular phenotype is a direct result of the peptide's interaction with its target, a rescue experiment can be performed. This involves bypassing the signaling pathway that is being modulated by the peptide. For instance, if the this compound peptide inhibits adenylyl cyclase, leading to a decrease in cAMP levels, the experiment could involve treating the cells with a cell-permeable cAMP analog to see if the original phenotype is reversed.
Experimental Protocols
Radioligand Receptor Binding Assay
This protocol is adapted from studies on somatostatin receptor antagonists.[1]
-
Membrane Preparation: Prepare cell membrane fractions from cells overexpressing the target receptor.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand known to bind the receptor (e.g., 125I-Tyr3-octreotide for SST2) and varying concentrations of the this compound-containing peptide (or control peptides).
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 1 hour at 37°C).
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50, which can then be used to calculate the inhibition constant (Ki).
Peptide Stability Assay
-
Incubation: Incubate the this compound-containing peptide in human serum or plasma at 37°C.
-
Sampling: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: Quench the enzymatic degradation and analyze the samples by LC-MS/MS to quantify the amount of intact peptide remaining.
-
Half-life Calculation: Determine the degradation rate and calculate the peptide's half-life.
Visualizing Pathways and Workflows
To better understand the experimental logic and underlying biological processes, diagrams are provided below.
By employing a systematic approach that includes rigorous controls and direct comparisons with relevant alternatives, researchers can confidently validate their experimental findings and accurately delineate the role of this compound in their peptide of interest. This robust validation is critical for advancing the development of novel peptide-based therapeutics.
References
A Comparative Guide to Tritiated Amino Acid Tracers: H-3-Pal-OH vs. Established Alternatives
For researchers, scientists, and drug development professionals, the accurate measurement of protein synthesis is crucial for understanding cellular physiology, disease mechanisms, and the efficacy of therapeutic interventions. Tritiated amino acid tracers are a cornerstone of these investigations. This guide provides a comprehensive comparison of the novel, non-natural amino acid tracer, ³H-3-Pyridylalanine (H-3-Pal-OH), with the widely used natural amino acid tracers, ³H-Leucine and ³H-Phenylalanine.
While direct comparative experimental data for this compound is not yet widely available in published literature, this guide will explore its potential advantages and disadvantages based on the known properties of pyridylalanine and the principles of tracer kinetic methodology. We will present available data for the established tracers to provide a benchmark for performance.
Overview of Tritiated Amino Acid Tracers in Protein Synthesis Measurement
The fundamental principle behind using tritiated amino acids to measure protein synthesis is the introduction of a labeled precursor that becomes incorporated into newly synthesized proteins. The rate of incorporation of the radiolabeled amino acid is then used to calculate the fractional rate of protein synthesis (FSR). The ideal tracer should be readily transported into cells, efficiently acylated to its cognate tRNA, incorporated into nascent polypeptide chains, and have minimal metabolic side reactions that could confound the interpretation of results.
Established Tracers: ³H-Leucine and ³H-Phenylalanine
³H-Leucine and ³H-Phenylalanine are the most commonly used tritiated amino acid tracers for measuring protein synthesis. Both are essential amino acids, meaning they are not synthesized de novo in mammalian cells and their intracellular pools are primarily derived from extracellular sources and protein breakdown.
-
³H-Leucine: Often favored due to its high abundance in proteins and its rapid transport into cells.
-
³H-Phenylalanine: Also widely used, with the advantage that its metabolic fate is more restricted than leucine's, primarily being incorporated into protein or hydroxylated to tyrosine.
This compound: A Novel Non-Natural Amino Acid Tracer
This compound is the tritiated form of 3-pyridylalanine, a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded in the genetic code. The use of a non-natural amino acid as a tracer presents both potential advantages and challenges.
Potential Advantages of this compound:
-
Reduced Metabolic Dilution: As a non-natural amino acid, this compound is less likely to be present in significant endogenous pools, potentially leading to a higher specific activity of the precursor pool for protein synthesis. This could result in a stronger signal-to-noise ratio.
-
Specific Labeling: Its incorporation would be limited to de novo protein synthesis during the experimental period, potentially offering a cleaner signal compared to natural amino acids that are subject to recycling from protein breakdown.
-
Unique Physicochemical Properties: The pyridyl group in 3-pyridylalanine is more hydrophilic than the benzyl group of phenylalanine, which could influence its transport and distribution.
Potential Challenges of this compound:
-
Recognition by Protein Synthesis Machinery: The efficiency of its transport into cells, recognition and charging by an aminoacyl-tRNA synthetase, and incorporation into the ribosome are critical unknowns. It is possible that it is a poor substrate for these processes, leading to low incorporation rates.
-
Altered Protein Function: The incorporation of a non-natural amino acid could potentially alter the structure and function of the newly synthesized proteins, which might be a concern in some experimental contexts.
Quantitative Data Comparison
Due to the lack of direct comparative studies, a quantitative data table for this compound is not yet possible. However, the following table summarizes typical performance characteristics of ³H-Leucine and ³H-Phenylalanine based on published literature. This table serves as a benchmark against which this compound would need to be evaluated.
| Parameter | ³H-Leucine | ³H-Phenylalanine | This compound |
| Incorporation Efficiency | High | High | Unknown |
| Metabolic Pathways | Protein synthesis, transamination to α-ketoisocaproate (KIC), oxidation | Protein synthesis, hydroxylation to tyrosine | Presumed to be primarily incorporation, but metabolic fate is uncharacterized |
| Potential for Pool Dilution | Moderate to High | Moderate | Potentially Low |
| Aminoacyl-tRNA Synthetase Recognition | High (by Leucyl-tRNA synthetase) | High (by Phenylalanyl-tRNA synthetase) | Unknown, likely lower than cognate amino acids |
| Cellular Uptake | Primarily via the L-type amino acid transporter (LAT) | Primarily via the L-type amino acid transporter (LAT) | Likely transported by amino acid transporters, but specifics are unknown |
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the general signaling pathway leading to protein synthesis and a typical experimental workflow for measuring protein synthesis using a tritiated amino acid tracer.
Caption: General signaling pathway for the regulation of protein synthesis.
Caption: Experimental workflow for measuring protein synthesis.
Experimental Protocols
Below are generalized protocols for measuring protein synthesis in cell culture using tritiated leucine or phenylalanine. A similar protocol would be adapted for this compound, with the caveat that optimal incubation times and concentrations would need to be empirically determined.
Protocol: Measurement of Protein Synthesis in Cultured Cells using ³H-Leucine or ³H-Phenylalanine
1. Cell Culture and Treatment:
- Plate cells at a desired density and allow them to adhere or reach the desired confluency.
- Treat cells with experimental compounds (e.g., growth factors, inhibitors) for the desired duration.
2. Radiolabeling:
- Prepare a labeling medium containing a high concentration of the unlabeled amino acid (e.g., 2 mM L-leucine or L-phenylalanine) to ensure equilibration of intracellular and extracellular pools.
- Add ³H-Leucine or ³H-Phenylalanine to the labeling medium at a final concentration of 1-5 µCi/mL.
- Remove the culture medium from the cells and replace it with the labeling medium.
- Incubate the cells for a defined period (e.g., 30-60 minutes). The optimal time should be determined to ensure linear incorporation.
3. Cell Lysis and Protein Precipitation:
- After incubation, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer).
- Scrape the cells and collect the lysate.
- Precipitate the protein by adding an equal volume of ice-cold 20% trichloroacetic acid (TCA).
- Incubate on ice for 30 minutes.
- Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein.
4. Washing the Protein Pellet:
- Carefully aspirate the supernatant, which contains the unincorporated free tritiated amino acid.
- Wash the protein pellet twice with ice-cold 10% TCA to remove any remaining free label.
- Wash the pellet once with ethanol or acetone to remove the TCA.
5. Solubilization and Scintillation Counting:
- Solubilize the protein pellet in a suitable solvent (e.g., 0.1 M NaOH with 1% SDS).
- Determine the protein concentration of the solubilized pellet using a standard protein assay (e.g., BCA assay).
- Transfer a known amount of the solubilized protein to a scintillation vial.
- Add a suitable scintillation cocktail.
- Measure the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.
6. Calculation of Fractional Synthesis Rate (FSR):
- The rate of protein synthesis is typically expressed as the amount of radiolabel incorporated per mg of protein per unit of time (e.g., DPM/mg protein/hour).
- To calculate the FSR (%/hour), the specific activity of the precursor pool (aminoacyl-tRNA) should ideally be measured. However, the specific activity of the extracellular amino acid is often used as a surrogate.
Conclusion and Future Directions
³H-Leucine and ³H-Phenylalanine remain the gold-standard tracers for measuring protein synthesis due to their well-characterized transport, metabolism, and high incorporation into proteins. They provide reliable and reproducible data in a wide range of biological systems.
This compound presents an intriguing alternative with the potential for a lower background signal due to its non-natural origin. However, its utility is currently limited by the lack of fundamental research into its biological behavior. Future studies are needed to:
-
Determine its transport kinetics and mechanism of cellular uptake.
-
Investigate its recognition and charging by aminoacyl-tRNA synthetases. While some non-natural amino acids can be charged by native synthetases, the efficiency is often low. It may be that a specific, engineered synthetase would be required for efficient incorporation.
-
Characterize its metabolic fate in various cell types and in vivo.
-
Directly compare its performance against established tracers in terms of incorporation efficiency, signal-to-noise ratio, and overall accuracy in measuring protein synthesis rates.
Until such data becomes available, researchers should carefully consider the potential benefits and significant unknowns before adopting this compound as a tracer for protein synthesis studies. For now, ³H-Leucine and ³H-Phenylalanine remain the more robust and validated choices for the majority of applications.
Cross-Validation of Tritiated Palmitic Acid ([³H]Pal-OH) Data with Antibody-Based Methods for Protein Palmitoylation Analysis
A Comparative Guide for Researchers
The study of S-palmitoylation, a reversible post-translational lipid modification, is crucial for understanding protein trafficking, stability, and function in numerous signaling pathways.[1][2] Historically, metabolic labeling with tritiated palmitic acid ([³H]Pal-OH) has been a cornerstone for detecting palmitoylated proteins.[3][4] However, the advent of non-radioactive, antibody-based techniques has provided safer and often more sensitive alternatives. This guide provides an objective comparison between [³H]Pal-OH labeling and the prominent antibody-based method, Acyl-Biotin Exchange (ABE), offering supporting data and detailed protocols for researchers in cellular biology and drug development.
Methodological Comparison: [³H]Pal-OH versus Acyl-Biotin Exchange (ABE)
The two methods operate on fundamentally different principles to detect protein palmitoylation. Metabolic labeling with [³H]Pal-OH is a direct approach that involves the cellular uptake and incorporation of a radiolabeled fatty acid into proteins.[3] In contrast, ABE is an indirect chemical method that labels the site of palmitoylation after the fatty acid has been removed.[5][6]
[³H]Pal-OH Metabolic Labeling: This traditional method relies on incubating cells or organisms with [³H]palmitic acid.[3][7] The radiolabeled palmitate is utilized by the cell's enzymatic machinery and attached to cysteine residues of proteins.[3] Following labeling, the protein of interest is typically isolated through immunoprecipitation, separated by SDS-PAGE, and the radioactive signal is detected by fluorography, which can require long exposure times ranging from days to weeks.[4][8] A significant advantage of this method is its utility in pulse-chase experiments to analyze the dynamics of palmitoylation and depalmitoylation.[3]
Acyl-Biotin Exchange (ABE): The ABE assay is a widely used non-radioactive alternative for detecting protein palmitoylation.[9][10] It is a three-step chemical process performed on cell lysates.[11] First, free sulfhydryl groups on cysteine residues are blocked, typically with N-ethylmaleimide (NEM).[5][11] Second, the thioester bond linking the palmitate to the protein is specifically cleaved with hydroxylamine, exposing a free sulfhydryl group at the site of modification.[5][12][13] Finally, this newly exposed thiol is labeled with a sulfhydryl-reactive biotinylated reagent, such as biotin-BMCC.[11] The biotinylated proteins can then be detected and quantified using streptavidin-based blotting or enriched for further analysis.[4][8] This method avoids the safety concerns and disposal issues associated with radioactivity.
A variation of this technique, the ABE-Proximity Ligation Assay (ABE-PLA), combines the chemical labeling of ABE with the high specificity of antibody-based detection to visualize specific palmitoylated proteins within cells and tissues.[5]
Quantitative Data Summary
Direct quantitative comparisons in the literature highlight the increased sensitivity of chemical labeling methods over traditional radioactive approaches. One study demonstrated that their hydroxylamine-based labeling method using a tritiated sulfhydryl-reactive reagent ([³H]-NEM) was 5 to 12 times more sensitive than metabolic labeling with [³H]palmitate for the same protein.[12][14]
| Feature | [³H]Pal-OH Metabolic Labeling | Acyl-Biotin Exchange (ABE) |
| Principle | Direct metabolic incorporation of radiolabeled palmitate.[3] | Indirect chemical labeling of the palmitoylation site.[5][6] |
| Detection | Autoradiography/Fluorography.[4] | Streptavidin blot/enrichment.[8] |
| Sensitivity | Lower, often requires long exposure times.[4][8][12] | Higher, reported to be 5-12 times more sensitive.[12][14] |
| Safety | Involves radioactivity, requiring special handling and disposal.[3] | Non-radioactive. |
| Dynamics | Well-suited for pulse-chase experiments to study turnover.[3] | Primarily provides a static snapshot of palmitoylation.[4] |
| Technical Difficulty | Relatively straightforward but time-consuming.[8] | Can be technically challenging with multiple steps.[8] |
| Applications | In vivo and in vitro labeling. | Primarily for cell and tissue lysates.[4] |
Experimental Protocols
Protocol 1: [³H]Pal-OH Metabolic Labeling
This protocol is a generalized summary based on established methods.[3]
-
Cell Culture and Transfection: Seed cells (e.g., COS-1) in a 6-well dish. The following day, transfect the cells with the plasmid encoding the protein of interest.
-
Preparation of Labeling Medium: In a sterile hood, dispense [³H]palmitic acid into a 10 cm dish (e.g., 1.2 mCi for a final concentration of 0.2 mCi/mL in 6 mL). Allow the ethanol solvent to completely evaporate. Add labeling medium (e.g., DMEM with 10% dialyzed FBS) to the dish and incubate at 37°C for 5 minutes to dissolve the palmitate.[3]
-
Metabolic Labeling: Replace the culture medium of the transfected cells with the prepared [³H]palmitate-containing labeling medium. Incubate for the desired duration (e.g., overnight for steady-state labeling).[3]
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Immunoprecipitation: Pre-clear the cell lysates and then immunoprecipitate the protein of interest using a specific antibody.
-
SDS-PAGE and Fluorography: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and treat the gel with a scintillation reagent for fluorography. Expose the dried gel to X-ray film at -80°C for a period ranging from days to weeks to visualize the radiolabeled protein.[4][8]
Protocol 2: Acyl-Biotin Exchange (ABE)
This protocol is a generalized summary based on common ABE procedures.[6][11]
-
Cell Lysis and Protein Quantification: Lyse cells in a buffer containing protease inhibitors and determine the protein concentration.
-
Blocking of Free Thiols: Treat the protein lysate with N-ethylmaleimide (NEM) to irreversibly block all free sulfhydryl groups on cysteine residues.[11]
-
Hydroxylamine Treatment: Remove excess NEM and treat the samples with a neutral hydroxylamine (HAM) solution to specifically cleave the thioester bonds of palmitoylated cysteines. A parallel sample treated without HAM serves as a negative control.[5][11]
-
Biotinylation of Exposed Thiols: Label the newly exposed sulfhydryl groups by incubating the samples with a thiol-reactive biotinylating reagent, such as Biotin-BMCC.[11]
-
Detection/Enrichment:
-
For Detection: The biotinylated proteins can be directly analyzed by SDS-PAGE followed by Western blotting with streptavidin-HRP to detect the palmitoylated protein.
-
For Enrichment: The biotinylated proteins can be captured using streptavidin-coated beads for subsequent proteomic analysis.[4]
-
Mandatory Visualizations
Caption: A diagram of a typical S-palmitoylation signaling pathway.
References
- 1. Recent advances in S-palmitoylation and its emerging roles in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Metabolic labeling of Ras with tritiated palmitate to monitor palmitoylation and depalmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling and Inhibiting Reversible Palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical probe mediated visualization of protein S-palmitoylation in patient tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple, Semi-Quantitative Acyl Biotin Exchange-Based Method to Detect Protein S-Palmitoylation Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of Protein Palmitoylation in Cultured Hippocampal Neurons by Immunoprecipitation and Acyl-Biotin Exchange (ABE) [jove.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Labeling and quantifying sites of protein palmitoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Detecting Protein Palmitoylation: H-3-Pal-OH Metabolic Labeling and its Alternatives
For researchers, scientists, and drug development professionals, the accurate detection of protein palmitoylation is crucial for understanding cellular signaling, protein trafficking, and the development of novel therapeutics. This guide provides an objective comparison of the traditional H-3-Pal-OH metabolic labeling technique with modern, non-radioactive alternatives, supported by experimental data and detailed protocols.
Protein palmitoylation, the reversible post-translational modification of cysteine residues with the 16-carbon fatty acid palmitate, plays a pivotal role in regulating protein localization, stability, and function. The transient nature of this lipid modification makes its detection and quantification challenging. For decades, metabolic labeling with tritiated palmitic acid (this compound) has been the gold standard for studying palmitoylation. However, this method is not without its drawbacks, including the use of radioactivity, low sensitivity, and laborious protocols.[1][2] In recent years, alternative methods such as Acyl-Biotin Exchange (ABE) and click chemistry-based approaches have emerged, offering significant advantages in terms of safety, sensitivity, and throughput.
This guide will delve into the experimental protocols of these three key methods, present a comparative analysis of their performance, and provide visual workflows to aid in the selection of the most appropriate technique for your research needs.
Comparative Analysis of Palmitoylation Detection Methods
The choice of method for detecting protein palmitoylation depends on various factors, including the specific research question, available equipment, and desired throughput. The following table summarizes the key performance characteristics of this compound metabolic labeling, Acyl-Biotin Exchange (ABE), and Click Chemistry.
| Feature | This compound Metabolic Labeling | Acyl-Biotin Exchange (ABE) | Click Chemistry (e.g., 17-ODYA) |
| Principle | In vivo incorporation of radioactive palmitic acid into proteins. | Chemical-based method involving the specific cleavage of thioester bonds and subsequent labeling of the newly exposed thiol groups with biotin. | In vivo incorporation of a palmitic acid analog with a bioorthogonal handle (e.g., an alkyne), followed by covalent reaction with a reporter tag (e.g., azide-biotin or azide-fluorophore). |
| Detection | Autoradiography or phosphorimaging. | Western blotting with streptavidin-HRP or mass spectrometry. | Fluorescence scanning, Western blotting with streptavidin-HRP, or mass spectrometry. |
| Sensitivity | Low; often requires long exposure times (days to weeks).[1][3] | High; reported to be 5-12 times more sensitive than H-3-palmitate labeling.[4] | High; fluorescence detection is particularly sensitive.[3] |
| Reproducibility | Moderate to low; can be influenced by factors such as cellular uptake of the label and metabolic state of the cells. Direct quantitative data on inter-assay variability is not readily available in the literature, but the multi-step and indirect nature of the assay suggest a higher potential for variability. | Good; as a chemical method, it can offer higher reproducibility than metabolic labeling. | Good; the covalent nature of the click reaction contributes to high efficiency and reproducibility. |
| Quantitative? | Semi-quantitative; difficult to achieve absolute quantification due to variables in label incorporation and metabolism. | Yes, can be quantitative, especially when combined with mass spectrometry.[5] | Yes, can be quantitative, particularly with fluorescence-based readouts and mass spectrometry. |
| Safety | Requires handling of radioactive materials and appropriate disposal. | Non-radioactive. | Non-radioactive. |
| Time & Labor | Time-consuming and laborious, involving long incubation and exposure times.[1] | Multi-step but generally faster than radioactive methods. | Relatively fast and amenable to high-throughput screening.[6] |
| Advantages | Direct detection of palmitate incorporation. | Does not require metabolic labeling, applicable to tissue samples, can identify all sites of modification.[5] | High specificity and efficiency of the click reaction, compatible with in-gel fluorescence and proteomics, suitable for dynamic studies (pulse-chase).[3][7] |
| Disadvantages | Use of radioactivity, low sensitivity, potential for metabolic conversion of the label, not suitable for high-throughput applications.[3][8] | Potential for incomplete blocking of free thiols leading to false positives, requires optimization of reaction conditions. | Relies on the cellular uptake and incorporation of the fatty acid analog, which may not perfectly mimic endogenous palmitoylation. |
Experimental Protocols
This compound Metabolic Labeling
This protocol describes the general steps for labeling proteins with tritiated palmitic acid in cultured cells.
Materials:
-
Cells of interest
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
[9,10-³H]-Palmitic Acid (this compound)
-
Phosphate Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
-
Protein A/G agarose beads
-
Antibody against the protein of interest
-
SDS-PAGE gels
-
Fluorographic enhancer solution
-
X-ray film or phosphorimager screen
Procedure:
-
Cell Culture and Labeling:
-
Plate cells to the desired confluency.
-
Prepare the labeling medium by adding this compound to the cell culture medium. The final concentration of this compound typically ranges from 0.2 to 1.0 mCi/mL.[8]
-
Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubate the cells for the desired labeling period (typically 4-16 hours) at 37°C in a CO₂ incubator.
-
-
Cell Lysis and Immunoprecipitation:
-
After labeling, wash the cells twice with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease inhibitors.
-
Clarify the cell lysates by centrifugation.
-
Incubate the supernatant with an antibody specific to the protein of interest, followed by the addition of protein A/G agarose beads to capture the immune complexes.
-
-
SDS-PAGE and Autoradiography:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Fix the gel and treat it with a fluorographic enhancer to amplify the tritium signal.
-
Dry the gel and expose it to X-ray film at -80°C or a phosphorimager screen.
-
Acyl-Biotin Exchange (ABE)
This protocol outlines the key steps for detecting protein palmitoylation using the ABE method.
Materials:
-
Cell or tissue lysate
-
Blocking Buffer: Lysis buffer containing a thiol-blocking agent (e.g., N-ethylmaleimide, NEM).
-
Hydroxylamine (HAM) solution (pH 7.4)
-
Thiol-reactive biotinylation reagent (e.g., Biotin-HPDP)
-
Streptavidin-agarose beads
-
SDS-PAGE gels
-
Western blotting reagents
Procedure:
-
Blocking of Free Thiols:
-
Lyse cells or homogenize tissue in a buffer containing a high concentration of a thiol-blocking agent like NEM to cap all free cysteine residues.
-
-
Thioester Cleavage:
-
Remove excess NEM.
-
Treat the lysate with a neutral hydroxylamine solution to specifically cleave the thioester linkage of palmitoylated cysteines, exposing a free thiol group. A parallel sample treated without hydroxylamine serves as a negative control.
-
-
Biotinylation of Newly Exposed Thiols:
-
Label the newly exposed thiol groups with a thiol-reactive biotinylating reagent, such as Biotin-HPDP.
-
-
Affinity Purification and Detection:
-
Capture the biotinylated proteins using streptavidin-agarose beads.
-
Wash the beads to remove non-biotinylated proteins.
-
Elute the captured proteins and analyze them by SDS-PAGE and Western blotting using an antibody against the protein of interest or by mass spectrometry for proteome-wide analysis.
-
Click Chemistry-based Labeling
This protocol provides a general workflow for detecting protein palmitoylation using a clickable palmitic acid analog.
Materials:
-
Cells of interest
-
Cell culture medium
-
Palmitic acid analog with a terminal alkyne (e.g., 17-octadecynoic acid, 17-ODYA)
-
Lysis buffer
-
Click chemistry reaction cocktail (Copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper chelator like TBTA)
-
Azide-functionalized reporter tag (e.g., Azide-Biotin or a fluorescent azide)
-
SDS-PAGE gels
-
Fluorescence gel scanner or Western blotting reagents
Procedure:
-
Metabolic Labeling:
-
Incubate cells with the alkyne-containing palmitic acid analog (e.g., 17-ODYA) in the culture medium. The analog will be metabolically incorporated into proteins at sites of palmitoylation.
-
-
Cell Lysis:
-
After the desired labeling period, wash and lyse the cells.
-
-
Click Reaction:
-
To the cell lysate, add the click chemistry reaction cocktail and the azide-functionalized reporter tag.
-
The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction will covalently link the reporter tag to the alkyne-modified palmitoylated proteins.
-
-
Analysis:
-
If a fluorescent azide was used, the proteins can be directly visualized after SDS-PAGE using a fluorescence gel scanner.
-
If an azide-biotin tag was used, the proteins can be detected by Western blotting with streptavidin-HRP or enriched using streptavidin beads for mass spectrometry analysis.
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for this compound metabolic labeling, Acyl-Biotin Exchange, and Click Chemistry.
Signaling Pathway Example: Palmitoylation of a Signaling Protein
The reversible nature of palmitoylation acts as a molecular switch, regulating the association of signaling proteins with cellular membranes. The diagram below illustrates a simplified signaling pathway where palmitoylation controls the localization and activity of a hypothetical signaling protein.
References
- 1. Global profiling of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitoyl acyltransferase assays and inhibitors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Assays of protein palmitoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nonradioactive analysis of dynamic protein palmitoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic labeling of Ras with tritiated palmitate to monitor palmitoylation and depalmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.emory.edu [med.emory.edu]
Unraveling H-3-Pal-OH: A Case of Mistaken Identity in Biotinylation Alternatives
Initial investigations into H-3-Pal-OH as a potential alternative to biotinylation for labeling biomolecules have revealed a case of mistaken identity. Extensive searches of scientific literature and supplier databases indicate that this compound, a pyridylalanine derivative, is not utilized as a direct substitute for biotin in common biochemical applications. The widely established and versatile method of biotinylation remains a cornerstone for researchers in protein studies, immunoassays, and drug development.
While this compound and its related compounds, such as Fmoc-3-Pal-OH, are recognized as amino acid derivatives used in peptide synthesis and medicinal chemistry, their functional role is distinct from that of biotin.[1][2][3] Biotin's unique, high-affinity interaction with streptavidin and avidin is the foundation of its utility as a labeling agent, a property not shared by this compound.[4][5]
This guide, therefore, pivots to provide a comprehensive overview and comparison of established biotinylation techniques, offering researchers, scientists, and drug development professionals a practical resource for their experimental needs.
Biotinylation: The Gold Standard in Biomolecular Labeling
Biotinylation is the process of covalently attaching biotin to a molecule of interest, such as a protein, antibody, or nucleic acid.[4] This process leverages the exceptionally strong and specific interaction between biotin (vitamin H) and the proteins avidin or streptavidin for detection, purification, and immobilization of the labeled molecule.[4][5]
Key Advantages of Biotinylation:
-
High Specificity and Affinity: The biotin-streptavidin bond is one of the strongest non-covalent interactions known in nature, ensuring highly specific and stable binding.[4]
-
Versatility: A wide range of biotinylation reagents are available, allowing for the labeling of various functional groups on target molecules.[6][7]
-
Signal Amplification: The tetrameric nature of streptavidin allows for the binding of multiple detection molecules, leading to significant signal amplification in assays like ELISA and Western blotting.[8]
-
Wide Range of Applications: Biotinylation is employed in numerous techniques, including affinity chromatography, immunoprecipitation, immunohistochemistry, and surface plasmon resonance.[7][8]
Comparative Analysis of Common Biotinylation Methods
The choice of biotinylation reagent and method depends on the target molecule and the specific application. The most common methods involve targeting primary amines or sulfhydryl groups.
| Target Functional Group | Biotinylation Reagent | Advantages | Disadvantages |
| Primary Amines (-NH2) | NHS-Biotin (N-Hydroxysuccinimide-Biotin) | Reacts with readily available lysine residues. Simple and efficient reaction.[9] | Can potentially inactivate proteins if lysine residues are in the active site. |
| Sulfo-NHS-Biotin | Water-soluble version of NHS-Biotin, ideal for cell surface labeling as it does not cross the cell membrane.[6] | Similar potential for protein inactivation as NHS-Biotin. | |
| Sulfhydryls (-SH) | Maleimide-Biotin | Highly specific for cysteine residues, which are less abundant than lysines, allowing for more site-specific labeling. | Requires the presence of a free sulfhydryl group, which may necessitate reduction of disulfide bonds. |
| Carboxyl Groups (-COOH) | EDC/NHS-Biotin | Allows for labeling of carboxyl groups on aspartic and glutamic acid residues. | Multi-step reaction that can be less efficient than amine-reactive methods. |
Experimental Protocols
General Protein Biotinylation Protocol using NHS-Biotin
This protocol provides a general guideline for the biotinylation of a protein using an amine-reactive NHS-ester of biotin.[6][9]
Materials:
-
Protein to be biotinylated (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)
-
NHS-Biotin
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis tubing for removal of excess biotin
Procedure:
-
Prepare Protein Solution: Dissolve the protein in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[9] Buffers containing primary amines, such as Tris or glycine, will compete with the protein for biotinylation and should be avoided.[7]
-
Prepare NHS-Biotin Stock Solution: Immediately before use, dissolve the NHS-Biotin in DMF or DMSO to a concentration of 1-10 mg/mL.[9]
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-Biotin solution to the protein solution. The optimal molar ratio may need to be determined empirically.[9]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[9]
-
Quenching the Reaction (Optional): The reaction can be stopped by adding a buffer containing primary amines, such as Tris, to a final concentration of 50-100 mM.
-
Removal of Excess Biotin: Remove non-reacted biotin using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[8][9]
Visualizing the Biotinylation Workflow
The following diagram illustrates a typical workflow for protein biotinylation and subsequent application in a pull-down assay.
Signaling Pathway Visualization: A Hypothetical Application
Biotinylation can be used to study protein-protein interactions within a signaling pathway. For instance, a biotinylated receptor could be used to pull down its interacting partners upon ligand binding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 5. Synthetic mimics of biotin/(strept)avidin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sartorius.com [sartorius.com]
- 8. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 9. proteochem.com [proteochem.com]
The Impact of 3-(3-pyridyl)-L-alanine (H-3-Pal-OH) on Peptide Therapeutics: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic modification of peptide-based therapeutics is a critical step in optimizing their efficacy and biopharmaceutical properties. The unnatural amino acid 3-(3-pyridyl)-L-alanine, commonly denoted as H-3-Pal-OH, has emerged as a valuable tool in this endeavor. Its incorporation into peptide sequences has been shown to significantly enhance key characteristics such as aqueous solubility and stability, thereby addressing common challenges in the development of peptide drugs. This guide provides a comparative analysis of the effects of this compound incorporation, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways.
Enhancing Peptide Properties: A Comparative Look
The primary application of this compound lies in its use as a building block during peptide synthesis to modulate the physicochemical properties of the final peptide. The introduction of the pyridyl ring, a bioisostere of the phenyl ring found in phenylalanine, imparts unique characteristics to the peptide backbone.
Case Study 1: Somatostatin Analogs
Somatostatin analogs are crucial in the management of neuroendocrine tumors. Research into modifying these peptides has demonstrated the significant impact of pyridylalanine isomers on their biopharmaceutical profiles. A study comparing the effects of substituting the tyrosine at position 3 (Tyr³) with 2-pyridylalanine (l2Pal), 3-pyridylalanine (3Pal), and 4-pyridylalanine (4Pal) in a DOTA-conjugated somatostatin analog ([¹⁷⁷Lu]Lu-DOTA-LM3) yielded insightful data.
Table 1: Comparison of Pyridylalanine-Modified Somatostatin Analogs [1]
| Parameter | [¹⁷⁷Lu]Lu-DOTA-LM3 (Tyr³) | [¹⁷⁷Lu]Lu-DOTA-[l2Pal³]-LM3 | [¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM3 | [¹⁷⁷Lu]Lu-DOTA-[4Pal³]-LM3 |
| Hydrophilicity (LogD) | -2.3 ± 0.1 | -2.3 ± 0.1 | -2.5 ± 0.1 | -2.6 ± 0.1 |
| SST₂ Receptor Affinity (KD, nM) | 0.09 ± 0.02 | 0.18 ± 0.02 | 0.15 ± 0.01 | 0.11 ± 0.01 |
The data indicates that the hydrophilicity of the somatostatin analog increases with the substitution of Tyr³ with pyridylalanine isomers, in the order of l2Pal < 3Pal < 4Pal.[1] While there is a slight decrease in receptor affinity compared to the native analog, the 4-Pal modification shows a comparable affinity.[1] Notably, the polar nature of 3-Pal was suggested to enhance interaction with kidney transporters, leading to higher uptake and retention in renal tissue.[1]
Case Study 2: Glucagon Analogs
Glucagon, a peptide hormone used to treat severe hypoglycemia, suffers from poor solubility and stability in aqueous solutions, complicating its formulation. The incorporation of 3-pyridylalanine and 4-pyridylalanine has been shown to significantly improve these properties. In one study, the incorporation of 3-Pal at positions 6, 10, and 13 of a glucagon analog (Gcg[Aib16]) resulted in a molecule with superior biophysical characteristics and enhanced aqueous solubility and stability at neutral pH, while maintaining its biological activity.[2][3]
Experimental Protocols
The synthesis of peptides incorporating this compound is typically achieved through Solid-Phase Peptide Synthesis (SPPS). The following is a generalized protocol based on the Fmoc/tBu strategy.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of Pyridylalanine-Modified Peptides
Materials:
-
Fmoc-protected amino acids (including Fmoc-L-3-pyridylalanine)
-
Rink Amide or Wang resin
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Ether
-
HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Preparation: Swell the resin in DMF.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling reagent and a base.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using the deprotection solution.
-
Amino Acid Coupling (including this compound):
-
Dissolve the next Fmoc-protected amino acid (e.g., Fmoc-L-3-pyridylalanine) and the coupling reagent in DMF.
-
Add the base to the resin, followed by the activated amino acid solution.
-
Allow the coupling reaction to proceed to completion.
-
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold ether, and then purify it using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Signaling Pathways of Modified Peptides
This compound itself does not have a signaling pathway. Instead, it modifies the properties of peptides that interact with specific receptors. The diagrams below illustrate the signaling pathways of the receptors targeted by the somatostatin and glucagon analogs discussed.
Caption: Somatostatin Receptor Signaling Pathway.
References
A Researcher's Guide to Control Experiments for H-3-Palmitoyl-CoA Pulse-Chase Analysis
A comprehensive comparison of control methodologies and modern alternatives for studying dynamic protein palmitoylation, designed for researchers, scientists, and drug development professionals.
The H-3-Palmitoyl-CoA (³H-Pal-OH) pulse-chase assay has long been a cornerstone for investigating the dynamics of protein S-palmitoylation, a reversible lipid modification crucial for regulating protein trafficking, localization, and function.[1][2] However, the interpretation of data from these experiments is critically dependent on the implementation of appropriate controls. This guide provides a detailed comparison of essential control experiments for ³H-Pal-OH pulse-chase studies and evaluates alternative, non-radioactive methods that have gained prominence in the field.
Comparison of Methodologies
The traditional ³H-Pal-OH pulse-chase technique offers a direct way to monitor the incorporation and turnover of palmitate on specific proteins.[1] Despite its utility, the low energy of the β particle emitted by tritium necessitates sensitive detection methods and can lead to long exposure times.[1] Furthermore, the inability to achieve an instantaneous chase due to the metabolic processing of palmitate presents a challenge for capturing very rapid kinetics.[1]
Modern non-radioactive alternatives, such as those utilizing alkyne-tagged fatty acid analogs like 17-octadecynoic acid (17-ODYA), offer significant advantages.[3] These methods, often coupled with click chemistry, allow for easier and faster detection through fluorescence or affinity enrichment, and are well-suited for pulse-chase analyses of dynamic palmitoylation.[3] Another powerful technique is Acyl-Biotin Exchange (ABE), which allows for the analysis of palmitoylation in samples that cannot be metabolically labeled.[1][4]
| Method | Principle | Advantages | Disadvantages | Key Controls |
| ³H-Pal-OH Pulse-Chase | Metabolic labeling with radioactive palmitate, followed by a chase with unlabeled palmitate.[1] | Direct measurement of palmitate incorporation and turnover.[1] | Low energy radioisotope requires long exposure times; chase is not instantaneous.[1] | Vehicle Control (DMSO), Protein Synthesis Inhibitor (e.g., Cycloheximide), Unlabeled Palmitate Chase, Hydroxylamine Treatment.[1] |
| 17-ODYA with Click Chemistry | Metabolic labeling with an alkyne-tagged palmitate analog, followed by reaction with an azide-linked reporter.[3] | Non-radioactive, faster detection, suitable for high-throughput screening.[3] | Potential for off-target labeling or altered metabolism of the analog. | Vehicle Control (DMSO), Hydroxylamine Treatment (to confirm thioester linkage), Competition with excess natural palmitate.[2] |
| Acyl-Biotin Exchange (ABE) | Blocking of free thiols, cleavage of thioester-linked palmitate with hydroxylamine, and labeling of newly exposed thiols with a biotinylated reagent.[1][4] | Does not require metabolic labeling; can be used on tissue lysates.[1] | Requires efficient and specific chemical reactions; cannot be used for pulse-chase experiments.[1] | No Hydroxylamine Control (-HAM), No Biotinylation Reagent Control.[4] |
Essential Control Experiments for ³H-Pal-OH Pulse-Chase
To ensure the validity of results obtained from ³H-Pal-OH pulse-chase experiments, a panel of control experiments is indispensable.
| Control Experiment | Purpose | Expected Outcome |
| Vehicle Control (e.g., DMSO) | To account for any effects of the solvent used to dissolve inhibitors or other compounds.[1] | No significant change in the palmitoylation signal compared to the untreated experimental group. |
| Protein Synthesis Inhibitor (e.g., Cycloheximide) | To distinguish between the turnover of the palmitate group and the degradation of the protein itself.[1][5] | If palmitate turnover is faster than protein degradation, the radioactive signal will decrease even when protein synthesis is blocked. |
| Chase with Excess Unlabeled Palmitate | To ensure that the decrease in the radioactive signal is due to the turnover of the labeled palmitate and not other metabolic processes.[1] | The incorporation of new ³H-Pal-OH is effectively stopped, allowing for the observation of the decay of the existing radioactive signal. |
| Hydroxylamine (NH₂OH) Treatment | To confirm that the radioactive label is attached via a thioester bond, which is characteristic of S-palmitoylation.[2][6] | Treatment with hydroxylamine should lead to the loss of the radioactive signal from the protein of interest. |
Experimental Protocols
Protocol 1: ³H-Pal-OH Pulse-Chase
This protocol is adapted from methods used for metabolic labeling of Ras proteins.[1]
-
Cell Culture: Plate cells (e.g., COS-1) and grow to desired confluency.
-
Pulse: Starve cells of serum for 1 hour, then replace the medium with a serum-free medium containing ³H-palmitate. A typical concentration for pulse-chase analysis is five-fold higher than for steady-state labeling.[1] A short pulse of 5 minutes is often used to capture rapid turnover.[1]
-
Chase: Remove the labeling medium and wash the cells with a medium containing an excess of unlabeled palmitic acid.
-
Lysis: At various time points during the chase, lyse the cells in a suitable buffer (e.g., RIPA buffer).
-
Immunoprecipitation: Immunoprecipitate the protein of interest from the cell lysates.
-
SDS-PAGE and Fluorography: Analyze the immunoprecipitated proteins by SDS-PAGE, followed by fluorography to detect the radiolabeled protein.[1]
Protocol 2: Control Experiment with Cycloheximide
This protocol outlines the use of a protein synthesis inhibitor as a control.
-
Pre-treatment: Before the pulse step, pre-treat the cells with a protein synthesis inhibitor such as cycloheximide (e.g., 50 ng/mL) for a specified period.[1]
-
Pulse-Chase: Perform the ³H-Pal-OH pulse-chase as described in Protocol 1 in the continued presence of the inhibitor.
-
Analysis: Compare the rate of loss of the radioactive signal in the inhibitor-treated cells to that in untreated cells.
Protocol 3: Non-Radioactive Pulse-Chase using 17-ODYA
This protocol provides a non-radioactive alternative for studying dynamic palmitoylation.[3]
-
Metabolic Labeling (Pulse): Incubate cells with 17-ODYA. Optimal labeling is often observed after 6 or more hours of incubation with 25 µM 17-ODYA.[2]
-
Chase: Remove the 17-ODYA containing medium and replace it with a medium containing an excess of unlabeled palmitic acid.
-
Lysis: At different chase time points, lyse the cells. It is recommended to include non-selective serine hydrolase inhibitors during lysis to prevent thioesterase activity.[3]
-
Click Chemistry: Perform a copper-catalyzed click chemistry reaction to attach an azide-linked reporter tag (e.g., a fluorophore or biotin) to the alkyne group of the incorporated 17-ODYA.[3]
-
Analysis: Analyze the labeled proteins by in-gel fluorescence scanning or by affinity enrichment followed by immunoblotting.[3]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental logic and the biological context, the following diagrams have been generated using the DOT language.
Caption: Workflow for a typical ³H-Pal-OH pulse-chase experiment.
Caption: Logical relationships of key control experiments.
Caption: Simplified G-protein signaling pathway highlighting palmitoylation.
References
- 1. Metabolic labeling of Ras with tritiated palmitate to monitor palmitoylation and depalmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Chemical probe mediated visualization of protein S-palmitoylation in patient tissue samples [frontiersin.org]
- 5. Frontiers | SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins [frontiersin.org]
- 6. Selective enrichment and direct analysis of protein S-palmitoylation sites - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantifying Protein Palmitoylation: H-3-Pal-OH Incorporation vs. Modern Alternatives
For researchers in cell biology, neuroscience, and drug development, understanding protein S-palmitoylation is crucial for elucidating cellular signaling, protein trafficking, and stability. This reversible lipid modification, the attachment of the 16-carbon fatty acid palmitate to cysteine residues, is dynamically regulated and implicated in numerous diseases. The foundational method for studying palmitoylation involves metabolic labeling with tritiated palmitic acid (H-3-Pal-OH). This guide provides a comprehensive comparison of this traditional radioisotope-based approach with contemporary non-radioactive techniques, offering supporting data and detailed protocols to aid in experimental design.
Comparing the Arsenal: this compound vs. Non-Radioactive Methods
The choice of method for quantifying protein palmitoylation hinges on experimental goals, available equipment, and safety considerations. While this compound labeling has been a long-standing technique, newer chemical biology tools offer significant advantages in terms of safety, ease of use, and throughput.
| Method | Principle | Advantages | Disadvantages | Quantitative Readout |
| H-3-Palmitic Acid (this compound) Metabolic Labeling | Cells are incubated with radiolabeled palmitic acid, which is incorporated into proteins by cellular machinery.[1][2] | - Direct measurement of palmitate incorporation. - Considered a "gold standard" for confirming palmitoylation.[3] | - Use of radioactivity requires specialized handling and disposal. - Low energy of tritium's beta emission necessitates long exposure times for fluorography or cumbersome gel slicing for scintillation counting.[1] - Not ideal for high-throughput screening. | - Fluorography (semi-quantitative). - Scintillation counting of immunoprecipitated protein or gel slices (quantitative).[1] |
| Acyl-Biotin Exchange (ABE) | Free thiols are blocked, thioester-linked palmitoyl groups are cleaved with hydroxylamine, and the newly exposed thiols are labeled with a biotinylated reagent.[1][4][5][6][7] | - Non-radioactive. - Can be used on cell lysates and tissue samples without prior metabolic labeling.[1][6][7] - Allows for the enrichment of palmitoylated proteins for identification by mass spectrometry.[4] | - Indirect detection method. - Requires careful optimization of each chemical step to ensure reproducibility.[1] - Not suitable for pulse-chase experiments to study palmitoylation dynamics.[1] | - Western blotting with streptavidin-HRP (semi-quantitative). - Densitometry of western blots. |
| Fatty Acid Analogs & Click Chemistry | Cells are metabolically labeled with a fatty acid analog containing a bioorthogonal handle (e.g., an alkyne or azide). This handle is then selectively reacted with a reporter tag (e.g., biotin or a fluorophore) via "click chemistry".[2][4][8][9][10] | - Non-radioactive and highly specific. - Enables rapid and sensitive detection.[4] - Compatible with various downstream applications including fluorescence microscopy, flow cytometry, and proteomics.[8][11] - Allows for pulse-chase analysis to study dynamic palmitoylation.[3] | - Relies on the cellular machinery incorporating the analog, which may not perfectly mimic endogenous palmitate. - Potential for off-target labeling, though generally low. | - In-gel fluorescence scanning (quantitative).[4] - Western blotting with streptavidin-HRP or fluorescently tagged streptavidin (semi-quantitative). - Flow cytometry (quantitative).[8][11] |
Experimental Protocol: Quantifying this compound Incorporation
This protocol outlines the key steps for a typical this compound metabolic labeling experiment followed by immunoprecipitation and scintillation counting for quantification.
Materials:
-
Cell culture reagents
-
H-3-Palmitic Acid (specific activity will determine the amount to use)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Antibody specific to the protein of interest
-
Protein A/G agarose beads
-
SDS-PAGE reagents
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture and Labeling:
-
Plate cells and grow to the desired confluency.
-
Deplete endogenous fatty acids by incubating cells in serum-free media supplemented with fatty acid-free BSA for a defined period (e.g., 1-2 hours).
-
Add H-3-Palmitic acid to the media and incubate for the desired labeling period (e.g., 2-4 hours). The optimal concentration and time should be determined empirically.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS to remove excess radiolabel.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to pellet cellular debris.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G agarose beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody against the protein of interest.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads extensively with lysis buffer to remove unbound proteins.
-
-
Elution and SDS-PAGE:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Quantification:
-
For Scintillation Counting:
-
Excise the gel band corresponding to the protein of interest.
-
The gel slice can be digested to release the labeled protein.[1]
-
Add the digested sample to a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
For Fluorography:
-
-
Data Analysis:
-
Normalize the CPM values to the amount of protein loaded (e.g., determined by a parallel western blot or by measuring total protein concentration of the lysate).
-
Compare the normalized counts between different experimental conditions to determine changes in palmitoylation levels.
-
Visualizing the Workflow and Signaling Context
To better understand the experimental process and the biological context of protein palmitoylation, the following diagrams are provided.
Caption: Experimental workflow for quantifying this compound incorporation.
Caption: Reversible protein S-palmitoylation signaling pathway.
Conclusion
The quantification of this compound incorporation remains a valid and direct method for measuring protein palmitoylation. However, its reliance on radioactivity presents significant safety and logistical challenges. For many applications, particularly those requiring higher throughput or dynamic measurements, non-radioactive alternatives such as Acyl-Biotin Exchange and click chemistry-based approaches offer compelling advantages in terms of safety, speed, and versatility. The choice of methodology should be carefully considered based on the specific research question, available resources, and desired quantitative rigor.
References
- 1. Metabolic labeling of Ras with tritiated palmitate to monitor palmitoylation and depalmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Lipidation Types: Current Strategies for Enrichment and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic Analysis of Fatty-acylated Proteins in Mammalian Cells with Chemical Reporters Reveals S-Acylation of Histone H3 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Chemical probe mediated visualization of protein S-palmitoylation in patient tissue samples [frontiersin.org]
- 7. Chemical probe mediated visualization of protein S-palmitoylation in patient tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. badrilla.com [badrilla.com]
- 11. abcam.com [abcam.com]
A Comparative Analysis of In Vitro and In Vivo Efficacy of 3-Hydroxypalmitic Acid Methyl Ester (3-OH PAME) in Modulating Bacterial Virulence
A comprehensive guide for researchers, scientists, and drug development professionals on the experimental findings related to 3-Hydroxypalmitic Acid Methyl Ester (3-OH PAME), a key quorum-sensing molecule in the plant pathogen Ralstonia solanacearum.
This guide provides a detailed comparison of the in vitro and in vivo experimental results for 3-Hydroxypalmitic Acid Methyl Ester (3-OH PAME), a crucial signaling molecule that governs the expression of virulence factors in the bacterium Ralstonia solanacearum. Understanding the dichotomy between laboratory and whole-organism studies is paramount for the development of effective anti-virulence strategies. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Data Presentation: In Vitro vs. In Vivo Effects of 3-OH PAME
The following tables summarize the key quantitative findings from in vitro and in vivo studies on 3-OH PAME, focusing on its role in regulating virulence in Ralstonia solanacearum and the impact of its degradation on disease development.
Table 1: In Vitro Effects of 3-OH PAME on R. solanacearum Virulence Factor Expression
| Parameter Measured | Condition | Result | Reference |
| Virulence Factor Production (exopolysaccharides, endoglucanase) | Wild-type R. solanacearum | Governed by 3-OH PAME | [1] |
| Virulence Factor Production | phcB mutant of R. solanacearum | Increased over 20-fold with authentic 3-OH PAME | [2] |
| eps Gene Expression | phcB mutant of R. solanacearum | Stimulated by ≤1 nM of 3-OH PAME | [2] |
| Virulence Factor Expression | R. solanacearum treated with 3-OH PAME degrading bacteria | Reduced | [1] |
Table 2: In Vivo Effects of Modulating 3-OH PAME Levels on Bacterial Wilt in Eggplant
| Parameter Measured | Condition | Result | Reference |
| Wilt Incidence in Eggplant Seedlings | Inoculated with R. solanacearum and 3-OH PAME degrading bacteria | Reduced | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
In Vitro: Disc Diffusion Assay for 3-OH PAME Degradation
This assay is used to screen for microorganisms capable of degrading 3-OH PAME, thereby interfering with the quorum-sensing system of R. solanacearum.
-
Preparation of Bacterial Isolates: 164 bacterial isolates were obtained from the xylem of eggplant (Solanum melongena L.), chilli pepper (Capsicum annuum L.), and wild eggplant (Solanum torvum Sw.).[1]
-
Assay Plates: Minimal medium agar plates are prepared.
-
Overlay: A top layer of soft agar containing a known concentration of 3-OH PAME and seeded with a reporter strain of R. solanacearum (e.g., a strain with a lacZ fusion to a 3-OH PAME-inducible promoter) is poured over the base agar.
-
Inoculation: The bacterial isolates to be tested are spotted onto the surface of the agar.
-
Incubation: Plates are incubated under conditions suitable for the growth of R. solanacearum.
-
Observation: A zone of clearing or reduced reporter gene expression around a bacterial spot indicates the degradation of 3-OH PAME.
In Vivo: Greenhouse Assay for Bacterial Wilt in Eggplant
This experiment evaluates the ability of 3-OH PAME-degrading bacteria to act as biocontrol agents against bacterial wilt caused by R. solanacearum.
-
Plant Preparation: Eggplant seedlings are grown under standard greenhouse conditions.
-
Inoculum Preparation: A suspension of R. solanacearum and a suspension of the 3-OH PAME-degrading bacterium (e.g., Stenotrophomonas maltophilia, Pseudomonas aeruginosa, or Rhodococcus corynebacterioides) are prepared.[1]
-
Inoculation: Eggplant seedlings are inoculated with R. solanacearum alone (control group) or with a co-inoculation of R. solanacearum and the 3-OH PAME-degrading bacterium (treatment group). Inoculation is typically performed by soil drenching or by wounding the roots and applying the bacterial suspension.
-
Observation: Plants are monitored daily for the development of wilt symptoms over a period of several weeks.
-
Data Collection: The incidence and severity of wilt are recorded. Disease incidence is the percentage of plants showing symptoms, while disease severity can be rated on a scale (e.g., 0 = no symptoms, 4 = plant death).
-
Statistical Analysis: The data from the control and treatment groups are statistically compared to determine the efficacy of the biocontrol agent.
Mandatory Visualizations
The following diagrams illustrate the signaling pathway of 3-OH PAME and the workflows of the described experiments.
Caption: Signaling pathway of 3-OH PAME in Ralstonia solanacearum.
Caption: Workflows for in vitro and in vivo experiments.
References
- 1. Characterization of bacteria degrading 3-hydroxy palmitic acid methyl ester (3OH-PAME), a quorum sensing molecule of Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 3-hydroxypalmitic acid methyl ester as a novel autoregulator controlling virulence in Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of H-3-Pal-OH
For researchers, scientists, and drug development professionals, the integrity of their work and the safety of their laboratory environment are paramount. The proper handling and disposal of radiolabeled compounds like H-3-Pal-OH, a tritiated derivative of 3-Pyridyl-D-alanine, are critical components of responsible research. This guide provides essential safety and logistical information, outlining a clear, step-by-step procedure for the safe disposal of this compound, ensuring compliance and minimizing environmental impact.
Understanding the Compound and Associated Hazards
This compound is a derivative of the amino acid alanine.[1][2][3] The presence of the radioactive isotope tritium (H-3) necessitates special handling and disposal procedures. Tritium is a low-energy beta emitter with a long half-life of 12.3 years.[4] While the radiation it emits is not energetic enough to penetrate the skin, it can be hazardous if inhaled or ingested. Therefore, all waste containing this compound must be carefully contained and monitored to prevent contamination.[4]
Organic waste solutions containing tritium present a dual challenge: the radioactivity of the tritium and the potential toxicity of the organic solvents.[5] It is imperative to follow all institutional and regulatory guidelines for the disposal of radioactive waste.
General Principles of Tritiated Waste Disposal
The disposal of tritium-containing waste is highly regulated. Such materials cannot be discarded as normal laboratory or household waste.[6][7] The primary route for disposal is through transfer to a licensed radioactive waste disposal facility.[7][8] These facilities are equipped to handle and store radioactive materials safely.
Key principles for handling tritiated waste include:
-
Segregation: Keep radioactive waste separate from non-radioactive waste.
-
Labeling: Clearly label all radioactive waste containers with the isotope, activity level, date, and chemical composition.
-
Containment: Use appropriate, sealed containers to prevent leakage or release of radioactive material.
-
Record Keeping: Maintain accurate records of the generation, storage, and disposal of all radioactive waste.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the general steps for the proper disposal of this compound. Note: Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations.
-
Waste Segregation and Collection:
-
Solid Waste: Place all contaminated solid waste, such as pipette tips, gloves, and absorbent paper, into a designated and clearly labeled radioactive waste container. For H-3 waste, a 5-gallon yellow pail lined with a clear plastic bag is often used.[9]
-
Liquid Waste: Collect all liquid waste containing this compound, including stock solutions and experimental media, in a dedicated, sealed, and chemically compatible container. Never dispose of this waste down the drain.[9] For liquid scintillation vials, these should also be collected in a designated container provided by your EHS department.[9]
-
Sharps Waste: Any contaminated sharps, such as needles and syringes, must be placed in a designated radioactive sharps container.
-
-
Container Labeling:
-
All waste containers must be labeled with a hazardous waste tag that includes:
-
The full chemical name: "this compound" or "Tritiated 3-Pyridyl-D-alanine".
-
The radionuclide: "H-3" or "Tritium".
-
The estimated activity and date.
-
The chemical composition of any liquid waste (e.g., solvents, buffers).
-
The name of the principal investigator and the laboratory.
-
-
-
Waste Storage:
-
Store radioactive waste in a designated and secure area away from general laboratory traffic.
-
Use secondary containment for all liquid waste containers to prevent spills.[9]
-
Do not accumulate excessive amounts of waste in the laboratory. Schedule regular pickups with your institution's EHS department.[9]
-
-
Waste Pickup and Disposal:
-
Contact your institution's EHS or Radiation Safety Office to schedule a waste pickup.
-
Ensure all containers are properly sealed and labeled before pickup.
-
The EHS department will transport the waste to a licensed low-level radioactive waste disposal facility.[7]
-
Quantitative Data for Disposal Planning
To facilitate proper waste management, it is crucial to estimate the amount of radioactive waste that will be generated. The following table provides a hypothetical example of data that should be tracked for disposal purposes.
| Waste Stream | Container Type | Volume/Mass per Experiment (Est.) | Activity per Experiment (µCi) | Accumulation Limit per Container |
| Solid Waste | 5-gallon pail | 0.5 kg | 10 | 5 kg |
| Aqueous Liquid Waste | 4L glass bottle | 1 L | 50 | 3.5 L |
| Organic Liquid Waste | 4L glass bottle | 0.5 L | 25 | 3.5 L |
| Scintillation Vials | 20mL vials in tray | 100 vials | 100 | 500 vials |
Experimental Protocol: Monitoring for Contamination
Regular monitoring of the laboratory environment is essential when working with radiolabeled compounds. A wipe test followed by scintillation counting is the standard method for detecting tritium contamination.[4]
Methodology for Wipe Testing:
-
Materials:
-
Filter paper or cotton swabs.
-
Scintillation vials.
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
Gloves and other appropriate personal protective equipment (PPE).
-
-
Procedure:
-
Identify areas to be tested (e.g., benchtops, equipment, floors).
-
Wearing gloves, moisten a piece of filter paper or a swab with a suitable solvent (e.g., ethanol or water).
-
Wipe a 100 cm² area with the filter paper or swab.
-
Place the wipe into a scintillation vial.
-
Add an appropriate volume of scintillation cocktail to the vial.
-
Cap the vial and shake to mix.
-
Place the vial in a liquid scintillation counter and measure the radioactivity.
-
Compare the results to the background radiation levels and your institution's action limits.
-
-
Decontamination:
-
If contamination is detected above the action limit, decontaminate the area using an appropriate cleaning solution and re-test until the contamination is removed.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Metabolic labeling of Ras with tritiated palmitate to monitor palmitoylation and depalmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. Tritium Disposal & Recycling: Safe End-of-Life Process Explained [betalight-tactical.com]
- 7. lamprecycling.veoliaes.com [lamprecycling.veoliaes.com]
- 8. Search results [inis.iaea.org]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for Handling H-3-Pal-OH
For Researchers, Scientists, and Drug Development Professionals
H-3-Pal-OH is an alanine derivative.[1] While its specific toxicological properties have not been fully elucidated, it is prudent to handle it with care, assuming it may cause skin, eye, and respiratory irritation.[2][3]
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound in both lyophilized powder and solution forms.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes | Safety Goggles or Glasses | Must meet ANSI Z87.1 standards to protect against dust particles and splashes. |
| Face | Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashing, especially when handling bulk quantities or preparing solutions. |
| Hands | Chemical-resistant Gloves | Nitrile gloves are the standard for providing a barrier against skin contact.[4] Always inspect gloves for tears or holes before use and change them immediately if contaminated. |
| Body | Laboratory Coat | A standard, buttoned lab coat is required to protect skin and clothing from potential contamination. |
| Respiratory | NIOSH-approved Respirator or Dust Mask | Recommended when weighing or handling the lyophilized powder to prevent inhalation of fine particles that can easily become airborne.[4] All handling of the powder should ideally be done in a chemical fume hood.[5] |
| General | Closed-toe Shoes and Long Pants | Standard laboratory attire to provide a basic level of protection against spills and other accidents. |
Operational Plan: Step-by-Step Handling Procedures
Proper handling is critical to ensure both personnel safety and the integrity of the compound.
1. Preparation and Engineering Controls:
-
Review Safety Information: Before beginning any work, review all available safety information for this compound and similar compounds.
-
Designated Work Area: Conduct all handling of this compound in a designated and well-ventilated area, preferably within a certified chemical fume hood, especially when working with the lyophilized powder.[6]
-
Gather Materials: Ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible before you begin.
2. Handling the Lyophilized Powder:
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Equilibrate to Room Temperature: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator to prevent condensation of moisture, which can affect the stability of the compound.
-
Weighing: Carefully weigh the desired amount of powder inside a chemical fume hood to minimize inhalation risk.[4] Use appropriate tools, such as a clean spatula, to transfer the compound. Avoid creating dust.
-
Seal Container: After weighing, securely seal the container of this compound and return it to the recommended storage conditions (-20°C for long-term storage).[7]
3. Reconstitution and Handling of Solutions:
-
Solvent Addition: Slowly add the desired solvent to the vial containing the lyophilized powder. This compound is soluble in water.[8]
-
Dissolving: Gently swirl the vial to dissolve the peptide. Do not shake vigorously, as this can denature the compound. If necessary, sonication can be used to aid dissolution.
-
Storage of Solutions: Once reconstituted, store the solution at -20°C for short-term use (up to one month) to prevent degradation.[1][7] Aliquoting the solution can help avoid multiple freeze-thaw cycles.[7]
Disposal Plan: Step-by-Step Procedures
Treat all this compound waste as hazardous chemical waste. Adherence to your institution's specific disposal protocols is mandatory.
1. Waste Segregation and Collection:
-
Solid Waste: Dispose of all contaminated solid waste, including unused lyophilized powder, pipette tips, weigh boats, and contaminated gloves, in a clearly labeled, sealed, and chemical-resistant container designated for solid hazardous waste.[9][10]
-
Liquid Waste: Collect all solutions containing this compound in a separate, clearly labeled, and sealed container for liquid hazardous waste. Do not pour this waste down the drain.
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[10]
2. Storage and Disposal:
-
Temporary Storage: Store sealed waste containers in a designated and secure satellite accumulation area, away from incompatible materials, until they are collected.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[10] Provide them with all necessary information regarding the waste stream.
Emergency Procedures
In the event of an accidental exposure, follow these immediate first-aid measures.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, seek medical attention.[11] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[12] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][12] Seek immediate medical attention. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[11] |
| Spill | For a small spill, and if you are trained to do so, wear appropriate PPE and carefully sweep up the solid material, avoiding dust generation.[5] Place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's EHS department.[9] |
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3-(3-Pyridyl)-L-alanine, 98% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 3-(3-Pyridyl)-D-alanine | C8H10N2O2 | CID 1268144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. peptide24.store [peptide24.store]
- 5. benchchem.com [benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. adooq.com [adooq.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Boc-3-(3-pyridyl)-L-alanine - Safety Data Sheet [chemicalbook.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
